Yoda-1
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXBSYSQXSXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337271 | |
| Record name | Yoda1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448947-81-7 | |
| Record name | YODA-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yoda1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YODA-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Yoda1 in Mechanotransduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yoda1, a synthetic small-molecule agonist, has emerged as an indispensable tool for elucidating the intricate mechanisms of mechanotransduction. Its high specificity for the mechanically activated ion channel Piezo1 allows for the precise dissection of a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of Yoda1's role in mechanotransduction, detailing its mechanism of action, its impact on downstream signaling cascades, and comprehensive protocols for key experimental applications.
Introduction to Yoda1 and Piezo1
Mechanotransduction, the conversion of physical forces into biochemical signals, is fundamental to cellular function, tissue homeostasis, and development. A key player in this process is the Piezo family of ion channels, with Piezo1 being a prominent member. Piezo1 is a large, homotrimeric cation channel that opens in response to mechanical stimuli such as membrane stretch, shear stress, and substrate stiffness, leading to an influx of cations, most notably calcium (Ca²⁺).
The discovery of Yoda1 as a specific chemical agonist for Piezo1 has revolutionized the study of mechanobiology.[1][2] Unlike mechanical stimulation methods, which can be difficult to control and quantify, Yoda1 offers a precise and reproducible means of activating Piezo1 channels.[1][2] It selectively targets Piezo1 and does not affect its homolog Piezo2, making it a highly specific tool for investigating Piezo1-mediated processes.[3][4]
Mechanism of Action: The Molecular Wedge Model
Yoda1's activation of Piezo1 is best described by the "molecular wedge" model.[5] It is proposed that Yoda1 binds to a site on the extracellular blade-like structures of the Piezo1 channel. This binding event is thought to induce a conformational change that lowers the energetic barrier for channel opening, effectively sensitizing it to mechanical force or even inducing opening in the absence of significant mechanical stimulus. This mechanism explains how Yoda1 can both potentiate mechanically induced currents and directly gate the channel.
The binding of Yoda1 has been shown to slow the inactivation kinetics of Piezo1, leading to prolonged channel opening and a sustained influx of cations.[3][4] This sustained signaling is a key feature of Yoda1-induced cellular responses.
Quantitative Analysis of Yoda1 Activity
The potency of Yoda1 in activating Piezo1 is typically quantified by its half-maximal effective concentration (EC50). This value can vary depending on the cell type, the expression level of Piezo1, and the specific experimental conditions. Below is a summary of reported EC50 values for Yoda1.
| Cell Type/System | Assay Type | Reported EC50 (µM) | Reference(s) |
| Mouse Piezo1 (recombinant) | Cell-free assay | 17.1 | [6] |
| Human Piezo1 (recombinant) | Cell-free assay | 26.6 | [6] |
| Human Red Blood Cells | Patch Clamp | 1.391 | [7] |
| Human Red Blood Cells | Calcium Imaging | 1.181 | [7] |
| Human Red Blood Cells | Membrane Potential | 0.305 | [7] |
| Human Myometrium | Not Specified | ~10 | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 Expression | 1.7 | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 Expression | 0.17 |
Downstream Signaling Pathways Activated by Yoda1
Activation of Piezo1 by Yoda1 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a diverse range of downstream pathways that regulate numerous cellular processes.
Calcium Signaling
The immediate consequence of Yoda1-induced Piezo1 activation is a rapid and sustained increase in intracellular Ca²⁺. This Ca²⁺ transient serves as a second messenger, activating a multitude of Ca²⁺-dependent proteins and signaling pathways.
Key Signaling Cascades
The elevation in [Ca²⁺]i following Yoda1-mediated Piezo1 activation triggers several key signaling pathways:
-
Calpain and Focal Adhesion Kinase (FAK) Signaling: The influx of Ca²⁺ can activate calpains, a family of calcium-dependent proteases.[9] Activated calpains can cleave various substrates, including talin, which in turn can lead to the activation of Focal Adhesion Kinase (FAK).[10][11] FAK is a critical regulator of cell adhesion, migration, and proliferation. The activation of FAK is often bimodal, depending on the duration and magnitude of the Ca²⁺ signal.[12][13][14]
-
RhoA/ROCK Pathway: The Piezo1-RhoA/ROCK signaling axis is crucial for cytoskeletal dynamics and cell mechanics.[15][16] Yoda1-induced Piezo1 activation can lead to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway plays a significant role in regulating actin cytoskeleton remodeling, cell contraction, and migration.[15][16]
-
Akt and ERK Signaling: The activation of the PI3K/Akt and MAPK/ERK pathways are common downstream events of Piezo1 activation.[4] Yoda1 has been shown to induce the phosphorylation and activation of both Akt and ERK1/2.[12][15] These pathways are central to cell survival, proliferation, and differentiation.
-
YAP/TAZ Pathway: The Hippo pathway effectors YAP and TAZ are key mechanosensors that translocate to the nucleus to regulate gene expression in response to mechanical cues.[17][18][19] Yoda1-induced Piezo1 activation has been demonstrated to promote the nuclear translocation of YAP/TAZ, thereby influencing cell fate and tissue growth.[20][21][22]
-
NF-κB Signaling: The transcription factor NF-κB, a master regulator of inflammation and immunity, can also be activated downstream of Piezo1.[11][23] Yoda1-mediated activation of Piezo1 can lead to the activation of the NF-κB pathway, linking mechanotransduction to inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Yoda1 to study mechanotransduction.
Patch-Clamp Electrophysiology
Objective: To record Piezo1 channel currents in response to Yoda1 activation.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
Cell line expressing Piezo1 (e.g., HEK293T overexpressing Piezo1)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 1 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)
-
Yoda1 stock solution (10 mM in DMSO)
Protocol:
-
Prepare cells on coverslips to ~70% confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of Yoda1 (e.g., 10 µM).
-
Record the Yoda1-induced currents.
-
To confirm specificity, co-apply a Piezo1 inhibitor like GsMTx4 or Dooku1.
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration in response to Yoda1.
Materials:
-
Fluorescence microscope with a calcium imaging system
-
Cell line expressing Piezo1
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Yoda1 stock solution (10 mM in DMSO)
Protocol:
-
Seed cells on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM in HBSS for 30 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
Add Yoda1 to the desired final concentration.
-
Continuously record fluorescence images to capture the calcium transient.
-
Analyze the change in fluorescence intensity over time to quantify the calcium response.
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 2. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoda1's energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. clyte.tech [clyte.tech]
- 10. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 11. JCI Insight - Mechanosensitive Piezo1 channels mediate renal fibrosis [insight.jci.org]
- 12. Yoda1-induced phosphorylation of Akt and ERK1/2 does not require Piezo1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanosensor Piezo1 mediates bimodal patterns of intracellular calcium and FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. [PDF] Chemical activation of the mechanotransduction channel Piezo1 | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanotransduction pathways regulating YAP nuclear translocation under Yoda1 and vibration in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Using Yoda-1 to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Yoda1 pretreated BMSC derived exosomes accelerate osteogenesis by activating phospho-ErK signaling via Yoda1-mediated signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Yoda-1: A Technical Guide for the Selective Activation of Piezo1 Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Yoda-1, a synthetic small-molecule agonist highly selective for the mechanosensitive ion channel Piezo1. Discovered through high-throughput screening, this compound has become an indispensable tool for elucidating the physiological and pathological roles of Piezo1.[1][2] This document details the chemical properties, mechanism of action, and key quantitative data related to this compound and its analogues. Furthermore, it offers detailed protocols for common experimental assays and visualizes the intricate signaling pathways and experimental workflows associated with this compound-mediated Piezo1 activation. This guide is intended to serve as a valuable resource for researchers in academia and industry who are investigating Piezo1-mediated mechanotransduction and developing novel therapeutics targeting this channel.
Introduction to this compound
Piezo1 is a large, mechanically activated cation channel that plays a crucial role in sensing and responding to mechanical forces in a wide range of cell types.[3] It is involved in numerous physiological processes, including vascular development, red blood cell volume regulation, and blood pressure control.[4] The discovery of this compound as the first potent and selective chemical agonist for Piezo1 has revolutionized the study of this channel, allowing for its activation independently of mechanical stimuli.[2][4] this compound is selective for human and mouse Piezo1 and does not activate the related Piezo2 channel.[1][2][5] This property makes it an ideal tool for dissecting the specific functions of Piezo1.[1]
Chemical and Physical Properties
This compound is a member of the thiadiazole class of compounds.[6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[5-[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine | [7] |
| Molecular Formula | C₁₃H₈Cl₂N₄S₂ | [6] |
| Molecular Weight | 355.3 g/mol | [6] |
| CAS Number | 448947-81-7 | [6] |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO (e.g., 18 mg/mL) | [8] |
| Purity | ≥98% (HPLC) | [7] |
Mechanism of Action
This compound acts as a gating modulator of the Piezo1 channel.[1] Rather than directly opening the channel pore, it is believed to bind to an allosteric site within the mechanosensory "blade" domains of the Piezo1 protein, approximately 40 Å away from the central pore.[9] This binding is thought to act as a "molecular wedge," facilitating force-induced conformational changes and effectively lowering the mechanical threshold for channel activation.[9] this compound stabilizes the open conformation of the channel, which is evidenced by a slowing of the inactivation kinetics of mechanically induced currents.[2] While it sensitizes Piezo1 to mechanical stimuli, this compound can also cause partial activation of the channel in the absence of externally applied force.[2][7] This is likely due to the presence of endogenous membrane tension. Studies with purified Piezo1 reconstituted in artificial lipid bilayers have shown that this compound can activate the channel in the absence of other cellular components, indicating a direct interaction.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound and its analogues in activating Piezo1 channels.
Table 1: EC₅₀ Values for Piezo1 Activation
| Compound | Cell Type/System | Assay Type | EC₅₀ Value | Reference(s) |
| This compound | HEK cells (mouse Piezo1) | Calcium Imaging | 17.1 µM | [8] |
| This compound | HEK cells (human Piezo1) | Calcium Imaging | 26.6 µM | [8] |
| This compound | Red Blood Cells | Patch Clamp | 1.391 µM | [3][10][11] |
| This compound | Overexpressed mouse PIEZO1 | Calcium Assay | 600 nM | [12] |
| Yoda-2 (KC289) | Red Blood Cells | Patch Clamp | 305 nM | [3][10][11] |
| Yoda-2 (KC289) | Overexpressed mouse PIEZO1 | Calcium Assay | 150 nM | [12] |
| KC159 | Overexpressed mouse PIEZO1 | Calcium Assay | 280 nM | [12] |
Table 2: Effects of this compound on Piezo1 Channel Kinetics
| Parameter | Effect of this compound | Reference(s) |
| Inactivation Kinetics | Significantly slows the inactivation phase of mechanically-evoked currents. | [2][13] |
| Mechanical Sensitivity | Reduces the pressure required for half-maximal activation (P₅₀). | [2] |
| Open Probability | Increases the channel's open probability. | [7] |
| Dwell Times | Alters single-channel open and shut dwell times. | [1][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to study Piezo1 function.
Calcium Imaging Assay
This protocol is for measuring changes in intracellular calcium concentration in response to this compound application in cultured cells.
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) in appropriate media. For cells not endogenously expressing Piezo1, transiently transfect with a plasmid encoding for human or mouse Piezo1.
-
Plate cells onto glass-bottom dishes suitable for microscopy.
-
-
Calcium Indicator Loading:
-
Image Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Acquire baseline fluorescence images at a defined frequency (e.g., every 1 minute).[15]
-
-
This compound Application and Data Collection:
-
Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in the balanced salt solution immediately before use.
-
Add the this compound solution to the cells while continuously recording fluorescence.
-
Continue imaging to capture the peak and subsequent changes in intracellular calcium.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells over time.
-
Normalize the fluorescence signal (ΔF/F₀) to the baseline fluorescence before this compound addition.
-
For dose-response curves, fit the data to a standard binding function to determine the EC₅₀.[7]
-
Automated Patch-Clamp Electrophysiology
This protocol describes the use of an automated patch-clamp system to measure Piezo1-mediated currents activated by this compound.
-
Cell Preparation:
-
Harvest cultured cells expressing Piezo1 and prepare a single-cell suspension.
-
-
Solutions:
-
Internal Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with KOH.[3]
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 D-glucose, 10 HEPES; pH 7.4 with NaOH.[3]
-
Prepare this compound solutions by diluting a DMSO stock into the external solution to achieve a range of concentrations.
-
-
Automated Patch-Clamp Procedure:
-
Use a high-throughput automated patch-clamp system (e.g., SyncroPatch 384PE).
-
Load the cell suspension and solutions into the instrument.
-
The instrument will automatically establish whole-cell patch-clamp configurations.
-
Apply a voltage ramp protocol (e.g., -100 mV to +80 mV over 450 ms) at regular intervals (e.g., every 10 s) with a holding potential of -30 mV.[3][10]
-
-
This compound Application and Recording:
-
After establishing a stable baseline current in the external solution, perfuse the cells with increasing concentrations of this compound in a cumulative manner.[3][10]
-
Record the resulting currents at each concentration.
-
Optionally, apply a Piezo1 blocker (e.g., 30 µM GdCl₃) at the end of the experiment to confirm the specificity of the recorded currents.[3][10]
-
-
Data Analysis:
-
Measure the current amplitudes at a specific voltage (e.g., +80 mV).
-
Normalize the current amplitudes to the baseline.
-
Fit the dose-response data using the Hill equation to determine the EC₅₀.[3]
-
Visualizations
Signaling Pathways
Activation of Piezo1 by this compound leads to an influx of cations, primarily Ca²⁺, which acts as a second messenger to initiate various downstream signaling cascades.
Caption: this compound-induced Piezo1 signaling cascade.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.
A. Workflow for Calcium Imaging
Caption: Workflow for a this compound calcium imaging experiment.
B. Workflow for Automated Patch-Clamp
Caption: Workflow for automated patch-clamp analysis of this compound.
Conclusion
This compound is a powerful and selective tool for the chemical activation of Piezo1 channels, enabling detailed investigations into their function in health and disease. Its ability to modulate Piezo1 activity independently of mechanical stimuli has been instrumental in advancing our understanding of mechanotransduction. This guide provides essential information and protocols to facilitate the effective use of this compound in research and drug development. As research in this field continues, this compound and its analogues will undoubtedly play a central role in uncovering new therapeutic opportunities targeting Piezo1.
References
- 1. pnas.org [pnas.org]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 6. ashpublications.org [ashpublications.org]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the gating mechanism of the mechanosensitive channel Piezo1 with the small molecule Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoda1's energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Yoda1: A Potent and Selective Piezo1 Agonist - Discovery and Initial Characterization
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides an in-depth overview of the discovery, initial characterization, and mechanism of action of Yoda1, a small-molecule agonist of the mechanosensitive ion channel Piezo1.
Executive Summary
Yoda1 is a synthetic small molecule identified through a large-scale high-throughput screening campaign as the first potent and selective agonist of the Piezo1 ion channel.[1][2] Its discovery has been instrumental in advancing the study of Piezo1, a critical component in cellular mechanotransduction, by allowing for its activation independently of mechanical stimuli.[3][4] Yoda1 exerts its effects by binding to an allosteric site on the Piezo1 channel, acting as a "molecular wedge" to facilitate channel opening and thereby lowering its mechanical activation threshold.[5][6][7] This has made Yoda1 an invaluable tool for investigating the physiological roles of Piezo1 in various biological processes, including red blood cell volume regulation and vascular function.[3]
Discovery of Yoda1
Yoda1 was identified from a screen of approximately 3.25 million small molecules using a cell-based fluorescence assay.[3] The screening assay was designed to detect intracellular calcium influx, a hallmark of Piezo1 channel activation. This effort led to the identification of a compound that robustly and selectively activates both human and mouse Piezo1, while showing no activity on the related Piezo2 channel.[2][3]
Mechanism of Action
Yoda1 activates Piezo1 through a novel "molecular wedge" mechanism.[6][8] It binds to an allosteric pocket located in the putative mechanosensory domain of the channel, approximately 40 Å away from the central pore.[5][7] This binding event is thought to induce a conformational change that facilitates the force-induced opening of the channel, effectively sensitizing it to mechanical stimuli.[5][6][7] Molecular dynamics simulations and experimental evidence suggest that Yoda1 binding between two domains of the Piezo1 blade promotes blade extension and subsequent channel opening, even under sub-threshold mechanical stimulation.[8]
Signaling Pathway Diagram
Caption: Yoda1 binds to an allosteric site on the Piezo1 channel, inducing a conformational change that promotes its open state and allows for calcium influx, triggering downstream signaling events.
Quantitative Data
The potency of Yoda1, as measured by its half-maximal effective concentration (EC50), has been determined across various experimental systems. These values can vary depending on the cell type, the specific assay used, and whether the measurements are based on electrophysiology or calcium imaging.
| Experimental System | Measurement Technique | Reported EC50 of Yoda1 | Reference |
| Mouse Piezo1-expressing HEK-TREx cells | Calcium Assay | ~600 nM | [9] |
| Human Myometrium | Organ Bath (Tissue Relaxation) | 3.02 µM | [10] |
| Human Red Blood Cells | Automated Patch Clamp | 1391 nM | [11][12] |
| Human Red Blood Cells | Calcium Measurements | 1181 nM | [11] |
| Human Red Blood Cells | Membrane Potential | 305 nM | [11] |
Experimental Protocols
Cell-Based Calcium Imaging Assay
This protocol is a generalized procedure based on methods described in the literature for measuring Yoda1-induced calcium influx.[2][13][14]
Objective: To quantify the activation of Piezo1 channels by Yoda1 through the measurement of intracellular calcium changes.
Materials:
-
HEK293 cells transiently or stably expressing Piezo1.
-
Fluo-4 AM or GCaMP6s calcium indicator.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.
-
Yoda1 stock solution in DMSO.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Preparation: Seed Piezo1-expressing cells in a 96-well plate and grow to confluence.
-
Dye Loading: Incubate cells with a calcium indicator (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Record baseline fluorescence for a set period (e.g., 30-60 seconds).
-
Yoda1 Application: Add varying concentrations of Yoda1 to the wells. For control experiments, use a vehicle control (DMSO in HBSS) and a Ca²⁺-free HBSS to confirm the signal is from extracellular calcium influx.[13]
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes following the addition of Yoda1.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value.
Experimental Workflow: Calcium Imaging
Caption: A typical workflow for a cell-based calcium imaging experiment to assess Yoda1 activity.
Electrophysiology (Automated Patch Clamp)
This protocol is a generalized procedure based on methods for automated patch-clamp recordings to measure Yoda1-induced currents in cells.[11][15][16]
Objective: To directly measure the ion channel currents activated by Yoda1.
Materials:
-
Cells expressing Piezo1 (e.g., Neuro2A or red blood cells).[15]
-
Automated patch-clamp system (e.g., SyncroPatch 384PE).[15][16]
-
Internal and external solutions for patch clamping.
-
Yoda1 stock solution.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
System Setup: Prime the automated patch-clamp system with internal and external solutions.
-
Cell Seeding: Load the cell suspension into the system for automated sealing and whole-cell configuration.
-
Baseline Recording: Establish a stable baseline current using a voltage ramp protocol (e.g., -100 mV to +80 mV).[11][15][16]
-
Compound Application: Apply increasing concentrations of Yoda1 in a cumulative manner to the cells.[11]
-
Current Measurement: Record the whole-cell currents at each concentration.
-
Inhibition: Apply a non-selective blocker like GdCl³ to confirm that the observed currents are from the targeted ion channels.[15][16]
-
Data Analysis: Analyze the current-voltage relationship and plot the dose-response curve to determine the EC50.
Experimental Workflow: Electrophysiology
Caption: A streamlined workflow for automated patch-clamp electrophysiology to characterize Yoda1's effect on ion channel currents.
Conclusion
The discovery of Yoda1 has been a significant milestone in the study of mechanobiology. As a selective and potent agonist of Piezo1, it has provided a crucial chemical tool to dissect the channel's function in a multitude of physiological and pathophysiological contexts. The data and protocols presented herein offer a comprehensive guide for researchers and drug development professionals seeking to utilize Yoda1 in their investigations of Piezo1-mediated processes.
References
- 1. Yoda1 - Wikipedia [en.wikipedia.org]
- 2. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 | Semantic Scholar [semanticscholar.org]
- 7. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
Unraveling the Energetic Landscape of Yoda1's Interaction with Piezo1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the energetic footprint of Yoda1, a potent small-molecule agonist, on the mechanosensitive ion channel Piezo1. By examining the thermodynamic and kinetic parameters of this interaction, we provide a comprehensive resource for researchers seeking to understand the molecular mechanisms of Piezo1 activation and for professionals in drug development aiming to design novel modulators of this critical channel. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Analysis of the Yoda1-Piezo1 Interaction
The activation of Piezo1 channels by Yoda1 is a complex process characterized by distinct energetic and kinetic parameters. The following tables summarize the key quantitative data from various studies, offering a comparative overview of Yoda1's potency, binding affinity, and its influence on channel gating.
Table 1: Potency and Binding Affinity of Yoda1 on Piezo1 Channels
| Parameter | Species | Cell Type/System | Value | Reference(s) |
| EC50 | Human | Red Blood Cells | 1391 nM | [1][2][3] |
| Mouse | HEK293T | 17.1 µM | [4] | |
| Human | HEK293T | 26.6 µM | [4] | |
| Mouse | Cultured Cells | 600 nM | [5] | |
| Kd | Mouse | Purified Protein (SPR) | 45.6 ± 14.3 µM | [6][7] |
Table 2: Thermodynamic Parameters of Yoda1 Binding to Piezo1
| Parameter | Condition | Value (kcal/mol) | Method | Reference(s) |
| Binding Free Energy (ΔG) | Closed State | -6.8 ± 0.2 | Absolute Binding Free Energy (ABFE) Calculation | [6] |
| Binding Free Energy Difference (ΔΔG) | Open vs. Closed State | -3.7 ± 0.3 | ABFE Calculation | [6][8] |
Table 3: Effect of Yoda1 on Piezo1 Single-Channel Gating
| Parameter | Condition | Value | Reference(s) |
| Open Probability (NPo) | Control (DMSO) | 0.06 - 0.07 | [9] |
| + 30 µM Yoda1 | 0.14 - 0.19 (two- to threefold increase) | [9] | |
| Mean Open Time (τopen) | Without Yoda1 (asymmetric bilayer) | 13 ± 4 ms (B15284909) | [10] |
| + 1 µM Yoda1 (symmetric bilayer) | 55 ± 9 ms | [10] | |
| Shut Dwell Time (τS1) | DMSO | - | [11] |
| + 30 µM Yoda1 | Significantly decreased (P < 0.0001) | [11] | |
| Shut Dwell Time (τS2) | DMSO | - | [11] |
| + 30 µM Yoda1 | Significantly decreased (P = 0.0398) | [11] | |
| Long-lived Open Dwell Time (τO2) | DMSO | - | [11] |
| + 30 µM Yoda1 | Significantly increased (P = 0.0243) | [11] |
Table 4: Macroscopic Current Kinetics Modulation by Yoda1
| Parameter | Effect of Yoda1 | Fold Change | Reference(s) |
| Inactivation Kinetics | Slowing | up to ~9-fold | [6] |
| Deactivation Kinetics | Slowing | up to ~20-fold | [6][8] |
| Half Maximal Activation Pressure (P50) | Reduction | ~15 mm Hg | [10][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the energetic footprint of Yoda1 on Piezo1 channels. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293T) cells are commonly used for their high transfection efficiency and low endogenous mechanosensitive currents.[8][13] Neuro2A (N2A) cells, which endogenously express Piezo1, are also utilized.[4] For studying Piezo1 in a native system, human red blood cells (RBCs) are a valuable model.[1]
-
Culture Conditions: HEK293T cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
-
Transfection: For overexpression of Piezo1, cells are seeded onto poly-D-lysine-coated coverslips or plates.[14] Transient transfection can be performed using reagents like FuGENE6 according to the manufacturer's instructions.[14] Plasmids encoding mouse or human Piezo1 are widely used.
Patch-Clamp Electrophysiology
This technique is crucial for directly measuring the ion channel activity of Piezo1 in response to Yoda1 and mechanical stimuli.
-
Configurations:
-
Whole-Cell: Allows for the recording of macroscopic currents from the entire cell membrane.[1][5][10]
-
Cell-Attached: Enables the recording of single-channel currents from a small patch of the membrane, providing insights into channel gating kinetics.[15][16]
-
Outside-Out: Useful for studying the direct effect of Yoda1 on the extracellular side of the channel.[10]
-
-
Solutions:
-
Internal (Pipette) Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, and 10 HEPES, pH 7.2 (with KOH).[1][5] Another common composition is 140 KCl, 10 HEPES, 10 TEA, and 2 EGTA, pH 7.4 (with NaOH).[16]
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-glucose, and 10 HEPES, pH 7.4 (with NaOH).[1][5]
-
-
Voltage Protocols:
-
Voltage Ramps: A common protocol involves ramping the voltage from -100 mV to +80 mV over 450 ms to elicit Piezo1-mediated currents.[1][17]
-
Voltage Steps: To study voltage-dependent gating, cells can be held at a holding potential (e.g., -70 mV) and then stepped to various potentials (e.g., from -100 mV to +70 mV in 10 mV increments).[18]
-
-
Mechanical Stimulation:
-
Data Analysis:
-
Macroscopic Currents: Inactivation and deactivation kinetics are typically fitted with single or double exponential functions to extract time constants (τ).[8]
-
Single-Channel Currents: Dwell time analysis is performed to determine the mean open and closed times. Open probability (NPo) is calculated to quantify channel activity.[9][11]
-
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) upon Piezo1 activation by Yoda1.
-
Calcium Indicators: Cells are loaded with fluorescent calcium indicators such as Fluo-3 AM (4 µM) or GCaMP6s.[14][20]
-
Procedure:
-
Cells expressing Piezo1 are seeded on glass coverslips.
-
Cells are incubated with the calcium indicator in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for approximately 60 minutes.[14]
-
After washing, baseline fluorescence is recorded.
-
Yoda1 is added to the bath, and the change in fluorescence intensity is monitored over time using a fluorescence microscope or a plate reader.[14]
-
-
Data Analysis: The change in fluorescence is often expressed as a ratio (e.g., F/F0) or a percentage change from baseline to quantify the calcium response.
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the binding of Yoda1 to Piezo1 and the conformational changes that lead to channel activation.
-
Force Fields:
-
Simulation Setup:
-
The Piezo1 structure (obtained from cryo-EM data, e.g., PDB: 6B3R) is embedded in a model lipid bilayer that mimics a cell membrane.
-
The system is solvated with water and ions to physiological concentrations.
-
Yoda1 is placed in the simulation box, either near its putative binding site or randomly in the membrane.
-
-
Binding Free Energy Calculations:
-
Absolute Binding Free Energy (ABFE): This method calculates the free energy change of moving the ligand from a bound to an unbound state.[6]
-
Relative Binding Free Energy (RBFE): This approach is used to calculate the difference in binding free energy between Yoda1 and its analogs.[12]
-
Site Identification by Ligand Competitive Saturation (SILCS): This technique is used to map the binding preferences of small molecules on the protein surface.[12]
-
-
Analysis: Trajectories are analyzed to determine the binding pose of Yoda1, conformational changes in Piezo1, and to calculate thermodynamic parameters.
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Proposed signaling pathway for Yoda1-mediated activation of Piezo1 channels.
Caption: Workflow for electrophysiological analysis of Yoda1's effect on Piezo1.
Caption: General workflow for molecular dynamics simulations of the Yoda1-Piezo1 interaction.
References
- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dynamics simulations of Piezo1 channel opening by increases in membrane tension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Voltage gating of mechanosensitive PIEZO channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. worldscientific.com [worldscientific.com]
- 10. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 15. Probing the gating mechanism of the mechanosensitive channel Piezo1 with the small molecule Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Pharmacological Modulation of PIEZO1 Channels in Frontal Cortex Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sophion.com [sophion.com]
- 20. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of PIEZO1 channel force sensitivity by interblade handshaking - PMC [pmc.ncbi.nlm.nih.gov]
The Yoda-1 Enigma: A Technical Guide to Piezo1-Activated Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic small molecule Yoda-1 has emerged as an indispensable tool for the chemical activation of the mechanosensitive ion channel Piezo1. Its discovery has unlocked new avenues for investigating the myriad physiological and pathophysiological processes governed by Piezo1, ranging from vascular development and red blood cell volume regulation to immune responses and cancer progression. This technical guide provides an in-depth exploration of the cellular pathways triggered by this compound-mediated Piezo1 activation. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling cascades. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and manipulate Piezo1 signaling.
This compound and the Activation of Piezo1
This compound acts as a specific agonist for both human and mouse Piezo1, with no significant effect on its homolog, Piezo2.[1][2] It functions as a gating modulator, sensitizing the Piezo1 channel to mechanical stimuli and also directly activating it in the absence of such forces.[1][3] The binding site for this compound is proposed to be located in the putative mechanosensory domain of the Piezo1 channel, approximately 40 Å away from the central pore.[4] This interaction is thought to act as a "molecular wedge," facilitating the conformational changes required for channel opening and lowering the mechanical threshold for activation.[4]
Upon binding, this compound induces a conformational change in the Piezo1 channel, leading to the influx of cations, most notably calcium (Ca²⁺), into the cell.[1][5] This initial Ca²⁺ influx is the primary trigger for a cascade of downstream signaling events. The activation of Piezo1 by this compound can be inhibited by non-selective ion channel blockers such as Gadolinium (Gd³⁺) and the Piezo1 inhibitor GsMTx4.[6][7]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound in activating Piezo1 can vary depending on the cell type, the experimental technique employed, and the specific endpoint being measured. The following tables summarize key quantitative data from various studies.
Table 1: EC50 Values of this compound for Piezo1 Activation
| Cell Type/System | Measurement Technique | EC50 Value | Reference |
| Mouse Piezo1 (transfected HEK293T cells) | Calcium Imaging | 17.1 µM | [8] |
| Human Piezo1 (transfected HEK293T cells) | Calcium Imaging | 26.6 µM | [8] |
| Human Red Blood Cells | Patch Clamp | 1391 nM | [6][9] |
| Human Red Blood Cells | Calcium Measurements | 1181 nM | [6] |
| Human Red Blood Cells | Membrane Potential | 305 nM | [6] |
Table 2: Kinetic Effects of this compound on Piezo1 Channels
| Parameter | Effect of this compound | Reference |
| Inactivation Kinetics | Slows down the inactivation phase of transient currents | [1][10] |
| Deactivation Kinetics | Slows down deactivation | [10] |
| Recovery from Inactivation | Accelerates the rate of recovery | [10] |
| Mechanical Sensitivity | Increases sensitivity to mechanical stimuli (leftward shift in current-pressure relationship) | [1][3] |
Core Signaling Pathways Activated by this compound
The influx of Ca²⁺ through the this compound-activated Piezo1 channel initiates a diverse array of downstream signaling pathways. These pathways can be broadly categorized into immediate, ion-dependent events and subsequent, longer-term changes in gene expression and cellular function.
Calcium-Dependent Signaling
The primary and most immediate consequence of this compound action is an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).[1][5] This Ca²⁺ signal can be transient or sustained, depending on the concentration of this compound and the cellular context.[11] This elevation in [Ca²⁺]i directly activates a host of calcium-dependent enzymes and signaling proteins.
One of the key downstream pathways involves the activation of calpain , a family of calcium-dependent proteases.[12][13] Activated calpain can cleave various substrates, including the focal adhesion protein talin, leading to integrin activation through an "inside-out" signaling mechanism.[12] This has been observed in erythroblasts and kidney cells.[12]
Another crucial calcium-dependent pathway activated by this compound is the Protein Kinase C (PKC) pathway.[12] The activation of PKC, in conjunction with calpain, contributes to the regulation of cellular adhesion and other downstream events.[12]
In some cell types, the Ca²⁺ influx initiated by this compound can lead to the activation of the NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) transcription factor.[14] However, some studies suggest that Piezo1 activation can also suppress NFATc1 through a Ca²⁺-independent mechanism involving PP2A-mediated dephosphorylation of Akt.[14]
The following diagram illustrates the initial calcium-dependent signaling events following this compound-mediated Piezo1 activation.
Regulation of Gene Expression
The activation of Piezo1 by this compound can lead to significant changes in gene expression, influencing cellular differentiation, inflammation, and extracellular matrix remodeling.
In mesenchymal stem cells, this compound treatment has been shown to potentiate osteogenic differentiation, leading to increased expression of osteogenic markers such as Runx2 , ALP (Alkaline Phosphatase) , and OCN (Osteocalcin) , as well as enhanced mineralization.[15][16] This is thought to be mediated, at least in part, by the YAP/TAZ (Yes-associated protein/Transcriptional coactivator with PDZ-binding motif) pathway.[7][16] this compound can promote the nuclear translocation of YAP, leading to the upregulation of target genes like COL-I (Collagen Type I) .[16]
In chondrocytes, this compound has been shown to modulate the expression of genes involved in cartilage homeostasis and inflammation. For instance, it can increase the expression of matrix metalloproteinases (MMPs) , such as MMP13 , and pro-inflammatory interleukins like IL-6 and IL-8 .[17]
Furthermore, in human periodontal ligament fibroblasts, this compound-mediated Piezo1 activation has been linked to the MAPK (Mitogen-activated protein kinase) signaling pathway, including the phosphorylation of ERK (Extracellular signal-regulated kinase) , JNK (c-Jun N-terminal kinase) , and p38 .[18] This pathway plays a crucial role in regulating cellular responses to a variety of stimuli.
The following diagram outlines the pathways leading to changes in gene expression.
Apoptotic Signaling
Recent studies have indicated that this compound-mediated Piezo1 activation can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis.[13] The influx of Ca²⁺ activates calpains, which in turn can induce mitochondrial outer membrane permeability (MOMP) by enhancing the activation of the pro-apoptotic protein Bax .[13] This suggests a potential therapeutic application for this compound in cancer treatment.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the effects of this compound.
Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through the Piezo1 channel upon activation by this compound.
Cell Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding for mouse or human Piezo1.
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
Recording Protocol:
-
Establish a whole-cell or cell-attached patch-clamp configuration.
-
Apply a voltage ramp protocol, for example, from -100 mV to +80 mV over 450 ms, every 10 seconds, with a holding potential of -30 mV.[6]
-
After establishing a stable baseline current in the external solution, perfuse the cells with increasing concentrations of this compound (e.g., 41 nM to 8 µM) in a cumulative manner.[6]
-
Record the resulting currents.
-
To confirm the involvement of Piezo1, a channel blocker such as 30 µM GdCl₃ can be applied at the end of the experiment to inhibit the currents.[6]
The following diagram illustrates a typical experimental workflow for patch-clamp recordings.
Calcium Imaging
This method is used to visualize and quantify the changes in intracellular calcium concentration in response to this compound.
Cell Preparation and Dye Loading:
-
Seed cells (e.g., HEK293T transfected with Piezo1 or primary cells) in 96-well plates or on glass-bottom dishes.[19]
-
Incubate cells with a calcium-sensitive fluorescent dye, such as 2 µM Fura-2-AM or Fluo-4 AM, in a standard bath solution for 1 hour at 37°C.[6][19] Pluronic F-127 (e.g., 0.01%) can be included to aid in dye loading.[19]
-
Wash the cells with the bath solution for 30 minutes at room temperature to allow for de-esterification of the dye.[19]
Imaging Protocol:
-
Acquire baseline fluorescence images of the cells.
-
Add this compound at the desired concentration to the cells.
-
Continuously record the fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is calculated to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is monitored.[1]
-
To confirm that the calcium increase is due to influx from the extracellular space, experiments can be repeated in a calcium-free external solution.[3]
Western Blotting
This technique is used to analyze the expression and phosphorylation status of proteins in the signaling pathways activated by this compound.
Sample Preparation:
-
Culture cells to the desired confluency and treat them with this compound for the specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
Western Blotting Protocol:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, YAP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a powerful pharmacological tool that has significantly advanced our understanding of Piezo1-mediated mechanotransduction. Its ability to specifically activate Piezo1 has enabled the elucidation of a complex network of downstream signaling pathways that regulate a wide range of cellular processes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Piezo1 channel. As our knowledge of the intricate cellular responses to this compound continues to expand, so too will the opportunities for developing novel therapies for a variety of diseases.
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 4. [PDF] A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Mechanosensor Piezo1 mediates bimodal patterns of intracellular calcium and FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Piezo1 sensitizes cells to TRAIL-mediated apoptosis through mitochondrial outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
- 16. researchgate.net [researchgate.net]
- 17. Activation of the Mechanosensitive Ion Channels Piezo1 and TRPV4 in Primary Human Healthy and Osteoarthritic Chondrocytes Exhibits Ion Channel Crosstalk and Modulates Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Functions Modulated by Yoda1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yoda1 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1. Its discovery has provided an invaluable pharmacological tool to investigate the myriad physiological processes regulated by Piezo1-mediated mechanotransduction. This technical guide provides an in-depth overview of the physiological functions modulated by Yoda1, its mechanism of action, and detailed experimental protocols for its application in research. We summarize quantitative data on Yoda1's effects, delineate key signaling pathways, and present standardized experimental workflows to facilitate further investigation into the therapeutic potential of targeting the Yoda1-Piezo1 axis.
Introduction: Yoda1 and the Mechanosensitive Ion Channel Piezo1
Piezo1 is a large, non-selective cation channel that plays a critical role in converting mechanical stimuli into electrochemical signals across a wide range of cell types.[1] These channels are intrinsically sensitive to physical forces such as shear stress, membrane stretch, and substrate stiffness. The activation of Piezo1 allows the influx of cations, most notably Ca2+, which triggers a cascade of downstream signaling events that regulate diverse physiological processes.
Yoda1 was identified through a high-throughput screen as the first synthetic small-molecule agonist of Piezo1.[2] It selectively activates both human and mouse Piezo1, with reported EC50 values in the micromolar range, and does not activate the related Piezo2 channel.[2][3][4] Yoda1 is thought to act as a molecular wedge, lowering the mechanical threshold for Piezo1 activation and stabilizing the open conformation of the channel.[4] This allows for the study of Piezo1 function in the absence of direct mechanical stimulation, thereby simplifying experimental setups and enabling novel research avenues.
Physiological Functions Modulated by Yoda1
The widespread expression of Piezo1 channels across various tissues underscores their importance in maintaining physiological homeostasis. The application of Yoda1 has been instrumental in elucidating these roles.
Cardiovascular System
In the cardiovascular system, Piezo1 is crucial for vascular development and the regulation of blood pressure. Yoda1 has been shown to mimic the effects of laminar shear stress in endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation.[5] Studies using Yoda1 have demonstrated its ability to reduce the inflammatory response of endothelial cells to TNF-α.[5][6]
Red Blood Cells
Yoda1 activation of Piezo1 in red blood cells (RBCs) leads to Ca2+ influx, which in turn activates the Gardos channel (KCa3.1), causing K+ efflux and cell dehydration.[1] This mechanism is implicated in hereditary xerocytosis, a genetic disorder caused by gain-of-function mutations in the PIEZO1 gene. The EC50 for Yoda1-induced Piezo1 activation in human RBCs has been determined to be approximately 1.4 µM.[1][7][8]
Skeletal System
Piezo1 is expressed in bone cells, including osteoblasts and osteocytes, and plays a role in bone formation and remodeling in response to mechanical loading. In vivo studies in mice have shown that administration of Yoda1 can increase bone mass.[9] Yoda1 treatment has been found to mitigate bone loss in models of disuse-induced osteoporosis.[9]
Immune System
Piezo1 channels are expressed on various immune cells and are involved in modulating inflammatory responses. In macrophages, Yoda1 has been shown to enhance pro-inflammatory responses. In innate lymphoid cells (ILC2s), Yoda1 treatment at a concentration of 10 µM has been observed to limit their function both ex vivo and in vivo.[10]
Nervous System
In the nervous system, Piezo1 is implicated in processes such as neuronal development and pain sensation. Yoda1 has been used to study the role of Piezo1 in astrocytes, where its activation leads to calcium oscillations and cytokine release.[11]
Cancer
Emerging evidence suggests a role for Piezo1 in cancer progression. In some cancer cell lines, Yoda1 has been shown to inhibit macropinocytosis and proliferation.[12]
Quantitative Data on Yoda1 Activity
The following tables summarize key quantitative data regarding the use and effects of Yoda1 from various published studies.
Table 1: In Vitro Concentrations and EC50 Values of Yoda1
| Cell Type | Species | Assay | Yoda1 Concentration/EC50 | Reference |
| HEK293T (overexpressing human Piezo1) | Human | Ca2+ influx | EC50: 26.6 µM | [3] |
| HEK293T (overexpressing mouse Piezo1) | Mouse | Ca2+ influx | EC50: 17.1 µM | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Inhibition of TNF-α induced ICAM-1 expression | IC50: 1.7 µM | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Inhibition of TNF-α induced VCAM-1 expression | IC50: 0.17 µM | [5] |
| Human Red Blood Cells (RBCs) | Human | Automated Patch Clamp | EC50: 1391 nM | [1][7][8] |
| Human Myometrium | Human | Tissue relaxation | EC50: 3.02 µM | [13] |
| Mouse Skeletal Muscle Satellite Cells | Mouse | Myocyte differentiation | 3 µM (optimal) | [14] |
| Mouse Astrocytes (LPS-stimulated) | Mouse | Ca2+ imaging | 10 µM | [11] |
Table 2: In Vivo Dosing of Yoda1 in Mice
| Study Focus | Mouse Model | Yoda1 Dose | Administration Route | Reference |
| Lymphedema | Prox1-EGFP | 71 µg/kg/day or 213 µg/kg/day | Intraperitoneal | [15] |
| Bone Adaptation | 22-month-old female mice | Not specified | Not specified | [9] |
| Immune Response (ILC2s) | BALB/c | 213 µg/kg/day | Intraperitoneal | [10] |
| Pancreatic Fibrosis | Not specified | Not specified | Not specified | [16] |
Signaling Pathways Modulated by Yoda1
Activation of Piezo1 by Yoda1 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+.
Canonical Piezo1 Signaling
The primary event following Yoda1-mediated Piezo1 activation is an increase in intracellular Ca2+ concentration. This Ca2+ signal can then activate a variety of downstream effectors.
Signaling in Endothelial Cells
In endothelial cells, Yoda1-induced Ca2+ influx leads to the activation of eNOS and subsequent NO production, promoting vasodilation.
Signaling in Red Blood Cells
In red blood cells, Yoda1-induced Ca2+ influx activates the Gardos channel, leading to K+ efflux and cell dehydration.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Yoda1.
Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration in response to Yoda1 stimulation.
Materials:
-
Cells expressing Piezo1 (e.g., HUVECs, HEK293T cells transfected with Piezo1)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Yoda1 stock solution (in DMSO)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS.[2]
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[2]
-
Wash the cells twice with HBSS to remove excess dye.
-
Mount the dish/coverslip on the fluorescence microscope.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Add Yoda1 to the desired final concentration and continue recording the fluorescence signal.
-
Analyze the change in fluorescence intensity over time to determine the calcium response.
Patch-Clamp Electrophysiology
This protocol is for recording Piezo1-mediated currents in response to Yoda1 using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing Piezo1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., 110 mM KF, 10 mM KCl, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.2)[8]
-
External (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM D-glucose, 10 mM HEPES, pH 7.4)[8]
-
Yoda1 stock solution
Procedure:
-
Prepare cells on a coverslip suitable for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution.
-
Establish a gigaohm seal with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-ramp protocol (e.g., -100 mV to +80 mV) to record baseline currents.[7]
-
Perfuse the bath with the external solution containing Yoda1 at the desired concentration.
-
Record the currents elicited by Yoda1.
-
Analyze the current-voltage relationship and current amplitude.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a method to assess the effect of Yoda1 on cell migration.
Materials:
-
Cells of interest cultured to confluence in a multi-well plate
-
Pipette tip or a specialized scratch-making tool
-
Culture medium with and without Yoda1
-
Microscope with an imaging system
Procedure:
-
Grow a confluent monolayer of cells in a 6- or 12-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the medium with fresh culture medium containing either Yoda1 at the desired concentration or vehicle control (DMSO).
-
Image the scratch at time 0.
-
Incubate the plate at 37°C.
-
Image the same field of view at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify the closure of the wound over time by measuring the area of the gap.
Experimental and Logical Workflows
General Experimental Workflow for Investigating Yoda1 Effects
The following diagram outlines a typical workflow for studying the physiological effects of Yoda1.
Conclusion
Yoda1 has emerged as an indispensable tool for dissecting the complex roles of Piezo1 in health and disease. This guide provides a comprehensive resource for researchers utilizing Yoda1, from understanding its fundamental mechanism of action to applying it in various experimental contexts. The continued investigation into the physiological functions modulated by Yoda1 holds significant promise for the development of novel therapeutic strategies targeting mechanotransduction pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 5. Using Yoda-1 to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piezo1-Regulated Mechanotransduction Controls Flow-Activated Lymphatic Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoda 1 | Piezo Channel Activators: R&D Systems [rndsystems.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Effects of Yoda-1 on Intracellular Calcium Levels
Introduction
This compound is a synthetic small-molecule compound that has been identified as a specific and potent agonist of the mechanosensitive ion channel Piezo1.[1][2] Piezo1 channels are large, non-selective cation channels that are activated by mechanical stimuli, such as shear stress, stretch, or compression.[3][4] Upon activation, Piezo1 allows the influx of cations, most notably calcium ions (Ca²⁺), into the cell.[2][4] This influx of Ca²⁺ acts as a critical second messenger, initiating a wide array of downstream signaling cascades that regulate fundamental physiological processes, including vascular tone, cell proliferation, and migration.[3][5] The discovery of this compound has provided a crucial chemical tool to study the function of Piezo1 channels in the absence of mechanical stimulation, enabling detailed investigation into their role in cellular calcium homeostasis.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on intracellular calcium, detailed experimental protocols for its study, and the key signaling pathways it modulates.
Core Mechanism of Action
This compound activates the Piezo1 channel, leading to a rapid and significant increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).[5] This effect is primarily driven by two distinct but complementary mechanisms:
-
Extracellular Calcium Influx: The principal mechanism is the activation of Piezo1 channels located on the plasma membrane. This compound binding induces a conformational change in the channel, opening its pore and allowing Ca²⁺ to flow down its electrochemical gradient from the extracellular space into the cytoplasm.[1] Experiments have consistently shown that the this compound-induced calcium response is dramatically reduced when extracellular calcium is chelated with agents like EGTA.[1]
-
Intracellular Calcium Release: Evidence also suggests that Piezo1 channels are present on the membrane of the endoplasmic reticulum (ER).[5] this compound can activate these intracellular Piezo1 channels, triggering the release of Ca²⁺ from these internal stores into the cytoplasm.[5] This is demonstrated by the observation of a significant [Ca²⁺]i increase in response to this compound even in a calcium-free external solution.[5]
The overall increase in [Ca²⁺]i is therefore a combination of influx from the extracellular environment and release from intracellular stores.[5]
Signaling Pathway for this compound Induced Calcium Elevation
The binding of this compound to the Piezo1 channel is the initiating event that leads to an increase in cytosolic calcium.
Caption: Core signaling pathway of this compound activation of plasma membrane Piezo1.
Quantitative Analysis of this compound's Effect
The potency and effect of this compound can vary depending on the species, cell type, and specific experimental conditions. The concentration of this compound used is a critical determinant of the resulting calcium signal's dynamics, which can range from a transient spike to a sustained elevation.[6]
Table 1: EC₅₀ Values for this compound on Piezo1 Channels
| Species | Assay/Cell Type | EC₅₀ | Reference |
| Mouse | Cell-free assay | 17.1 µM | [7] |
| Human | Cell-free assay | 26.6 µM | [7] |
| Mouse | Calcium assay (overexpressed) | 0.6 µM | [2] |
| Human | Red Blood Cells (Patch Clamp) | 1.39 µM | [4] |
| Human | Red Blood Cells (Membrane Potential) | 0.3 µM | [8] |
Table 2: Concentration-Dependent Effects of this compound on Intracellular Calcium
| Concentration | Cell Type | Observed Effect on [Ca²⁺]i | Reference |
| 0.5 µM | HEK cells (Piezo1-expressing) | Transient rise | [6] |
| 2 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent increase | [9] |
| 5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Stronger, sustained increase | [9] |
| 0.1 - 5 µM | Sickle Cell Anemia Red Blood Cells | Dose-dependent increase in Ca²⁺ influx | [10] |
| 25 µM | HEK cells (Piezo1-expressing) | Sustained increase | [6] |
Detailed Experimental Protocols
Measuring the this compound induced calcium response requires precise and standardized protocols. Below are methodologies for common experimental setups.
Protocol 1: Intracellular Calcium Imaging with Fluorescence Microscopy
This protocol is designed for observing calcium dynamics in adherent cells using a calcium-sensitive fluorescent dye like Fluo-4 AM.
Materials:
-
Adherent cells cultured on glass-bottom dishes (e.g., HUVECs, HEK293T).
-
Fluo-4 AM (5 mM stock in DMSO).
-
Pluronic F-127 (20% w/v solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
HBSS without Ca²⁺ and Mg²⁺, supplemented with 1 mM EGTA.
-
This compound (10 mM stock in DMSO).
-
Ionomycin (B1663694) (positive control).
-
Fluorescence microscope with an appropriate filter set for Fluo-4 (Excitation ~494 nm / Emission ~516 nm) and time-lapse imaging capability.
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading: a. Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS (with Ca²⁺) to final concentrations of 5 µM and 0.02%, respectively. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.[10]
-
Washing: Aspirate the loading buffer and wash the cells gently two times with HBSS to remove excess dye.
-
Imaging: a. Place the dish on the microscope stage and allow cells to equilibrate for 10-15 minutes. b. Acquire a baseline fluorescence signal for 1-2 minutes. c. Add the desired concentration of this compound to the dish and continue recording the fluorescence intensity over time. d. For a positive control, add ionomycin at the end of the experiment to determine the maximum fluorescence signal (F_max).
-
Data Analysis: a. Select regions of interest (ROIs) around individual cells. b. Quantify the mean fluorescence intensity for each ROI over time. c. Normalize the fluorescence signal, often expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
Experimental Workflow Diagram
Caption: Standard experimental workflow for fluorescence microscopy-based calcium imaging.
Downstream Signaling Pathways Modulated by this compound
The elevation of intracellular Ca²⁺ initiated by this compound triggers a multitude of downstream signaling events. The specific pathway activated depends on the cell type and the dynamics of the calcium signal.
Dual Sources of Calcium Elevation
This compound activates Piezo1 on both the plasma membrane and the endoplasmic reticulum, leading to a robust increase in cytosolic calcium from two sources.
Caption: Dual mechanism of this compound action on plasma membrane and ER-localized Piezo1.
Concentration-Dependent Downstream Signaling
The pattern of the calcium signal (transient vs. sustained) dictates the downstream cellular response. In HEK cells, low concentrations of this compound that cause a transient Ca²⁺ rise lead to the activation of Focal Adhesion Kinase (FAK), while high concentrations cause a sustained Ca²⁺ signal that activates the phosphatase SHP2, leading to FAK inhibition.[6]
Caption: Bimodal signaling downstream of Piezo1 is dependent on this compound concentration.[6]
Piezo1-TRPV4 Crosstalk in Endothelial Cells
In endothelial cells, this compound-mediated Piezo1 activation can lead to the subsequent activation of another ion channel, TRPV4. This occurs through a pathway involving phospholipase A2 (PLA2) activation, demonstrating crosstalk between distinct calcium channels.[9] This secondary, sustained Ca²⁺ elevation via TRPV4 can lead to the disruption of adherens junctions.[9]
This compound is an indispensable pharmacological tool for elucidating the physiological and pathological roles of the Piezo1 channel. Its ability to specifically activate Piezo1 and trigger a robust increase in intracellular calcium has advanced our understanding of mechanotransduction. The concentration-dependent nature of the calcium signal and the subsequent activation of diverse downstream pathways highlight the complexity of Piezo1-mediated cellular responses. The protocols and data presented in this guide offer a framework for researchers to design and interpret experiments aimed at exploring the intricate relationship between this compound, Piezo1, and calcium signaling.
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanosensitive channel Piezo1 in calcium dynamics: structure, function, and emerging therapeutic strategies [frontiersin.org]
- 4. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanosensor Piezo1 mediates bimodal patterns of intracellular calcium and FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Piezo1 acts upstream of TRPV4 to induce pathological changes in endothelial cells due to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Enigma: The Structural Basis for Yoda1's Potent and Selective Activation of Piezo1
A Technical Guide for Researchers and Drug Development Professionals
The mechanosensitive ion channel Piezo1 has emerged as a critical player in a myriad of physiological processes, from vascular development to red blood cell volume regulation and immune responses. Its activation by the small molecule agonist Yoda1 has provided an invaluable pharmacological tool to dissect its function and has opened new avenues for therapeutic intervention. This in-depth technical guide delves into the structural underpinnings of Yoda1's remarkable selectivity for Piezo1, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the precise binding site, the allosteric mechanism of activation, and the key structural determinants that confer Yoda1's specificity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The "Molecular Wedge" Hypothesis: A Cleft for Activation
At the heart of Yoda1's action is its ability to directly interact with the Piezo1 channel, functioning as a "molecular wedge" to facilitate channel opening.[1][2][3] Cryo-electron microscopy (cryo-EM) studies and molecular dynamics simulations have pinpointed the Yoda1 binding site to a hydrophobic pocket located in the mechanosensory "blade" domain of Piezo1, approximately 40 Å away from the central pore.[1][3][4] This allosteric binding site is strategically positioned between two transmembrane regions, specifically between Piezo1 repeats A and B.[5][6][7] The binding of Yoda1 within this cleft is thought to induce a conformational change that increases the tension-induced motions of the Yoda1-bound subunit, effectively lowering the mechanical threshold for channel activation.[1][3]
The selectivity of Yoda1 for Piezo1 over its paralog Piezo2, despite significant sequence homology, is attributed to subtle yet crucial differences within this binding pocket.[8] Chimeric studies, where regions of Piezo1 are swapped with those of the Yoda1-insensitive Piezo2, have identified a minimal protein region within Piezo1 (residues 1961-2063 in mouse Piezo1) as essential for Yoda1 sensitivity.[4][8][9] This region, termed the agonist transduction motif (ATM), contains 21 amino acids that are not conserved between Piezo1 and Piezo2, likely forming the specific contact points for Yoda1.[4]
Quantitative Insights into Yoda1-Piezo1 Interaction
The interaction between Yoda1 and Piezo1 has been quantified through various experimental approaches, providing valuable data for understanding its potency and efficacy. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species | Cell Type/System | Method | Reference |
| EC50 (Yoda1) | 1391 nM | Human | Red Blood Cells | Automated Patch Clamp | [10][11] |
| 305 nM | Human | Red Blood Cells | Membrane Potential Assay | [10] | |
| ~10 µM | Mouse | HEK293T cells | Calcium Imaging | [8] | |
| Apparent Kd (Yoda1) | 4.1 ± 2.5 µM | Mouse | HEK293T cells | Patch Clamp Electrophysiology | [9] |
| Binding Free Energy (Yoda1 - Closed State) | Agrees with experimental Kd | In silico | Piezo1 cryo-EM closed state model | Molecular Dynamics Simulations | [6][7] |
| Binding Free Energy (Yoda1 - Open State) | -3.7 ± 0.3 kcal/mol stronger than closed state | In silico | Piezo1 in silico open state model | Molecular Dynamics Simulations | [6] |
Table 1: Quantitative data for Yoda1 activation of Piezo1.
| Parameter | Value | Species | Cell Type/System | Method | Reference |
| EC50 (Yoda2) | 305 nM | Human | Red Blood Cells | Automated Patch Clamp | [10][11] |
| 465 nM | Human | Red Blood Cells | Membrane Potential Assay | [10] |
Table 2: Comparative quantitative data for the Yoda1 analog, Yoda2.
Experimental Cornerstones: Methodologies for Studying Yoda1-Piezo1 Interaction
The elucidation of the structural basis for Yoda1's selectivity has been made possible through a combination of cutting-edge experimental techniques. Here, we outline the core methodologies employed in the key studies.
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of Piezo1 in its apo (unbound) and potentially Yoda1-bound states.
-
Protocol Outline:
-
Protein Purification: Expression and purification of full-length Piezo1 protein, often from mammalian cell lines.
-
Vitrification: Rapid freezing of the purified protein solution on EM grids to create a thin layer of vitreous ice.
-
Data Collection: Imaging of the frozen-hydrated particles using a transmission electron microscope.
-
Image Processing: Computational analysis of thousands of particle images to reconstruct a 3D density map.
-
Model Building and Refinement: Fitting of an atomic model of Piezo1 into the cryo-EM density map.
-
All-Atom Molecular Dynamics (MD) Simulations
-
Objective: To simulate the dynamic interaction between Yoda1 and Piezo1 at an atomic level and to predict the binding site and mechanism of action.
-
Protocol Outline:
-
System Setup: Building a computational model of the Piezo1 channel embedded in a lipid bilayer with surrounding water and ions, based on cryo-EM structures.
-
Yoda1 Docking: Placing the Yoda1 molecule in the vicinity of the predicted binding pocket.
-
Simulation: Running the simulation for an extended period (nanoseconds to microseconds) to observe the spontaneous binding of Yoda1 and the resulting conformational changes in Piezo1.
-
Analysis: Analyzing the simulation trajectories to determine binding affinities, identify key interacting residues, and visualize the dynamic changes in the channel structure.
-
Patch-Clamp Electrophysiology
-
Objective: To directly measure the ion channel activity of Piezo1 in response to Yoda1 application and mechanical stimuli.
-
Protocol Outline:
-
Cell Culture: Culturing cells (e.g., HEK293T) that endogenously or exogenously express Piezo1.
-
Pipette Preparation: Fabricating glass micropipettes with a fine tip and filling them with an appropriate intracellular solution.
-
Seal Formation: Forming a high-resistance seal between the pipette tip and the cell membrane.
-
Recording Configurations: Establishing different recording configurations (e.g., whole-cell, outside-out) to measure ionic currents.
-
Stimulation: Applying Yoda1 and/or mechanical stimuli (e.g., pressure through the pipette) to the cell.
-
Data Acquisition and Analysis: Recording and analyzing the resulting electrical currents to determine channel properties such as open probability, conductance, and inactivation kinetics.[12][13]
-
Calcium Imaging
-
Objective: To indirectly measure Piezo1 channel activation by monitoring the influx of calcium ions upon Yoda1 stimulation.
-
Protocol Outline:
-
Cell Loading: Loading cells expressing Piezo1 with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).[13]
-
Baseline Measurement: Recording the baseline fluorescence intensity of the cells before stimulation.
-
Yoda1 Application: Adding Yoda1 to the cell culture medium.
-
Fluorescence Monitoring: Continuously monitoring the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.[14]
-
Data Analysis: Quantifying the change in fluorescence as an indicator of the increase in intracellular calcium concentration, which reflects Piezo1 channel activity.
-
Visualizing the Molecular Dance: Pathways and Workflows
To further clarify the intricate relationship between Yoda1 and Piezo1, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway for Yoda1-mediated activation of the Piezo1 channel.
Caption: A typical experimental workflow for assessing Yoda1 activity using calcium imaging.
Conclusion and Future Directions
The discovery of Yoda1 has been a watershed moment in the study of mechanobiology, providing a powerful chemical tool to probe the function of Piezo1. The structural basis of its selectivity lies in a specific hydrophobic pocket within the blade domain of Piezo1, where it acts as a molecular wedge to allosterically modulate channel gating. This in-depth guide has provided a comprehensive overview of the current understanding of this interaction, supported by quantitative data, detailed methodologies, and clear visualizations.
Future research will undoubtedly focus on leveraging this structural knowledge for the rational design of novel Piezo1 modulators with improved potency, selectivity, and pharmacokinetic properties. Such compounds hold immense therapeutic potential for a wide range of diseases, including cardiovascular disorders, muscular dystrophies, and chronic pain. The continued exploration of the Yoda1-Piezo1 interaction will not only advance our fundamental understanding of mechanotransduction but also pave the way for the development of a new class of transformative medicines.
References
- 1. [PDF] A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Probing the gating mechanism of the mechanosensitive channel Piezo1 with the small molecule Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for Yoda-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoda-1 is a potent and specific small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2][3][4] Piezo1 is a critical transducer of mechanical forces into biochemical signals in various cell types, playing a key role in numerous physiological and pathological processes.[5][6][7] Activation of the Piezo1 channel by this compound triggers a cascade of downstream signaling events, primarily initiated by an influx of cations, with a preference for calcium (Ca²⁺).[6][8][9] This makes this compound an invaluable tool for studying Piezo1 function in vitro, mimicking the effects of mechanical stimuli such as shear stress and membrane stretch in a controlled and reproducible manner.[10][11] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate Piezo1-mediated cellular responses.
Mechanism of Action
This compound acts as a chemical agonist that selectively activates the Piezo1 channel, sensitizing it to mechanical stimuli and even inducing channel opening in the absence of external mechanical forces.[1][2][12] It binds to an allosteric site on the Piezo1 protein, distinct from the pore region, and is thought to act as a molecular wedge that facilitates the conformational changes required for channel gating.[12] This activation leads to a rapid influx of cations, most notably Ca²⁺, which then acts as a second messenger to initiate a variety of downstream signaling pathways.[5][8][9]
Piezo1 Signaling Pathway
The influx of Ca²⁺ following Piezo1 activation by this compound can trigger multiple downstream signaling cascades that regulate a wide array of cellular functions, including proliferation, migration, differentiation, and apoptosis.[5][9] Key signaling pathways implicated in Piezo1 signaling include the MAPK/ERK, and Hippo/YAP pathways.[5][7][9]
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. Yoda1 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. PIEZO1 - Wikipedia [en.wikipedia.org]
- 6. The emerging role of Piezo1 in the musculoskeletal system and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of mechanosensitive ion channels and associated downstream MAPK signaling pathways in PDLC mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanosensitive Ion Channel PIEZO1 Signaling in the Hall-Marks of Cancer: Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Yoda-1 Activation of Piezo1 in HUVEC Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the small molecule agonist Yoda-1 to selectively activate the mechanosensitive ion channel Piezo1 in Human Umbilical Vein Endothelial Cells (HUVECs).
Introduction
Piezo1 is a crucial mechanosensor in endothelial cells, playing a significant role in various physiological processes, including vascular development, blood flow sensing, and regulation of vascular tone.[1][2] this compound is a selective and potent synthetic agonist of Piezo1, enabling the study of its function without the need for mechanical stimulation. These notes detail the effective concentrations, protocols for key experiments, and the known signaling pathways activated by this compound in HUVECs.
Data Presentation: this compound Concentration and Effects in HUVECs
The following table summarizes the quantitative data from various studies on the application of this compound to HUVECs.
| This compound Concentration | Incubation Time | Observed Effect | Reference |
| 1 µM | 10 hours | Increased THP-1 cell adhesion to HUVEC monolayers. | [3] |
| 1 µM | Not Specified | Induced a robust Ca2+ response.[4][5] | [4][5] |
| 1 µM | 18 hours | Enhanced endothelial cell invasion. | [6] |
| 1 µM | Not Specified | Dose-dependently increased intracellular Ca2+. | [1] |
| 2 µM | 30 minutes | Reduced VE-cadherin expression at adherens junctions. | [3] |
| 2 µM & 5 µM | 8 minutes | Dose-dependently increased peak and sustained intracellular Ca2+ elevations. | [3] |
| 5 µM | 30 minutes | Decreased VE-cadherin accumulation and disrupted HUVEC integrity. | [3] |
| 5 µM | 8 hours | Induced phosphorylation of FAK at Tyr397 and Src at Tyr419. | [7] |
| 10 µM | 10 minutes | Induced F-actin disorganization. | [3] |
| 1.7 µM (IC50) | 20 hours + 4 hours TNF-α | Inhibition of TNF-α-induced ICAM-1 surface expression. | [2] |
| 0.17 µM (IC50) | 20 hours + 4 hours TNF-α | Inhibition of TNF-α-induced VCAM-1 surface expression. | [2] |
Note on EC50: The half-maximal effective concentration (EC50) of this compound can vary between cell types and experimental conditions. While some studies in overexpressing systems report EC50 values in the range of 10-20 µM, primary endothelial cells appear to be more sensitive, with effective concentrations observed in the 0.12–1.0 µM range.[8] For human Piezo1-transfected HEK293T cells, EC50 values of 26.6 µM have been reported.[9]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions.[9] Therefore, a stock solution in an organic solvent is required.
-
Reagent: this compound (M.Wt: 355.27 g/mol )
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)[9]
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-40 mM) in DMSO. For example, to make a 20 mM stock, dissolve 7.11 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (stable for ≥4 years) or at +4°C for short-term storage.[9]
-
-
Working Solution:
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium or appropriate buffer.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[10]
-
Intracellular Calcium Imaging in HUVECs
This protocol outlines the measurement of intracellular calcium ([Ca2+]i) changes in HUVECs following this compound application.
-
Materials:
-
HUVECs cultured on glass-bottom dishes or coverslips.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
This compound working solution.
-
Fluorescence microscope with live-cell imaging capabilities.
-
-
Procedure:
-
Cell Seeding: Seed HUVECs on glass-bottom dishes or coverslips to achieve a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the HUVEC monolayer once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells gently two to three times with HBSS to remove excess dye.
-
Imaging:
-
Mount the dish/coverslip on the fluorescence microscope stage.
-
Acquire baseline fluorescence images for a few minutes before adding this compound.
-
Add the this compound working solution to the imaging buffer to achieve the desired final concentration (e.g., 1-10 µM).
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the intracellular calcium response.
-
Immunofluorescence Staining for Cytoskeletal and Adherens Junction Proteins
This protocol is for visualizing changes in the cytoskeleton (F-actin) and adherens junctions (VE-cadherin) upon Piezo1 activation.
-
Materials:
-
HUVECs cultured on coverslips.
-
This compound working solution.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-VE-cadherin).
-
Fluorescently labeled secondary antibodies.
-
Phalloidin (B8060827) conjugated to a fluorophore (for F-actin staining).
-
DAPI or Hoechst for nuclear counterstaining.
-
Mounting medium.
-
-
Procedure:
-
This compound Treatment: Treat the HUVEC monolayer with the desired concentration of this compound (e.g., 2-10 µM) for the specified duration (e.g., 10-30 minutes).[3]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-VE-cadherin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI or Hoechst for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Signaling Pathways and Visualizations
Activation of Piezo1 in HUVECs by this compound initiates a cascade of downstream signaling events.
Experimental Workflow for this compound Application
References
- 1. researchgate.net [researchgate.net]
- 2. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piezo1 acts upstream of TRPV4 to induce pathological changes in endothelial cells due to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. th287.com [th287.com]
- 5. Yoda1-induced phosphorylation of Akt and ERK1/2 does not require Piezo1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piezo1 mediates angiogenesis through activation of MT1-MMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piezo1‐Mediated Mechanotransduction Contributes to Disturbed Flow‐Induced Atherosclerotic Endothelial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piezo1-Regulated Mechanotransduction Controls Flow-Activated Lymphatic Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Yoda-1 Stock Solutions for In Vivo Experiments
Introduction
Yoda-1 is a potent and selective small-molecule activator of the mechanosensitive ion channel Piezo1.[1][2][3] It is a critical tool for researchers studying mechanotransduction in various physiological and pathological processes, including vascular function, red blood cell volume regulation, and stem cell differentiation.[1][4] A significant challenge for in vivo studies is this compound's poor aqueous solubility, which necessitates specific protocols for preparing stable and effective stock solutions and injectable formulations.[5][6] These application notes provide detailed, evidence-based protocols for researchers, scientists, and drug development professionals to prepare this compound solutions for in vivo experiments.
This compound Chemical and Biological Properties
A summary of essential quantitative data for this compound is presented below. This information is critical for accurate preparation of stock solutions and for determining appropriate experimental concentrations.
| Property | Value | Source(s) |
| Molecular Weight | 355.27 g/mol | [2] |
| Purity | ≥98% | [2][3] |
| Appearance | Crystalline solid | [5] |
| Solubility (DMSO) | ≥20 mM (approx. 7.11 mg/mL) | [2][3][4] |
| Solubility (DMF) | ~5 mg/mL | [5] |
| Solubility (Aqueous) | Sparingly soluble; ~0.3 mg/mL in 1:2 DMF:PBS (pH 7.2) | [5] |
| EC₅₀ (mouse Piezo1) | ~17.1 - 26.6 µM | [5][7] |
| EC₅₀ (human Piezo1) | ~26.6 µM | [5][7] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as an allosteric activator of the Piezo1 channel.[8] Its binding induces a conformational change that sensitizes the channel, lowering the mechanical threshold for activation and enabling channel opening even in the absence of significant mechanical force.[2][4] This activation leads to a primary influx of cations, most notably Ca²⁺, which triggers a cascade of downstream signaling events.[1][9]
General Workflow for Solution Preparation
The overall process involves creating a concentrated primary stock in an organic solvent, which is then used to prepare the final, diluted formulation for in vivo administration.
Experimental Protocols
Safety Precaution: this compound is for research use only.[4] Standard laboratory safety practices, including wearing gloves and eye protection, should be followed.
Protocol 1: Preparation of Concentrated this compound Stock in DMSO
This protocol details the preparation of a high-concentration primary stock solution, which is essential for subsequent dilutions into various in vivo vehicles.
Materials:
-
This compound powder (MW: 355.27 g/mol )
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Method:
-
Calculate Mass: Determine the required mass of this compound powder to achieve the desired stock concentration (e.g., 20 mM).
-
Calculation Example for 1 mL of 20 mM Stock: Mass (g) = 20 mmol/L * 0.001 L * 355.27 g/mol = 0.0071 g = 7.1 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound powder and place it into a sterile vial.
-
Solubilization: Add the calculated volume of fresh DMSO to the vial. Moisture-absorbing DMSO can reduce solubility.[7]
-
Mixing: Vortex the solution thoroughly. If necessary, use a brief sonication to ensure the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of Injectable Formulation (Aqueous-Based Vehicle)
This protocol is adapted from a common method for preparing hydrophobic compounds for systemic administration. The final solution contains a low percentage of DMSO.
Materials:
-
Concentrated this compound DMSO stock (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline or ddH₂O
-
Sterile tubes
Method:
-
Thaw Stock: Thaw an aliquot of the this compound DMSO stock at room temperature.
-
Prepare Vehicle: This example creates a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.[7] The volumes can be adjusted based on the desired final concentration and injection volume.
-
Mixing Steps (Order is Critical): a. Add the required volume of the this compound DMSO stock to a sterile tube. b. Add PEG300 to the tube. Mix thoroughly until the solution is clear. c. Add Tween-80. Mix again until the solution is clear. d. Finally, add the saline or ddH₂O and mix to create the final formulation.
-
Administration: Use the mixed solution immediately for optimal results.[7] Aqueous solutions of this compound are not recommended for storage.[5]
Example for 1 mL Final Solution:
-
50 µL of this compound DMSO stock
-
400 µL of PEG300
-
50 µL of Tween-80
-
500 µL of Saline
Protocol 3: Preparation of Injectable Formulation (Oil-Based Vehicle)
For some applications, such as subcutaneous or intramuscular injections, an oil-based vehicle may be preferred.
Materials:
-
Concentrated this compound DMSO stock (from Protocol 1)
-
Sterile Corn Oil
-
Sterile tubes
Method:
-
Thaw Stock: Thaw an aliquot of the this compound DMSO stock at room temperature.
-
Prepare Formulation: This example creates a vehicle of 5% DMSO in corn oil.[7] a. Add the required volume of the this compound DMSO stock to a sterile tube. b. Add the corresponding volume of corn oil. c. Mix thoroughly until uniform.
-
Administration: The mixed solution should be used immediately for optimal results.[7]
Example for 1 mL Final Solution:
-
50 µL of this compound DMSO stock
-
950 µL of Corn Oil
Storage and Stability
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | [5] |
| DMSO Stock Solution | -20°C | Up to 1 month | [4][7] |
| DMSO Stock Solution | -80°C | Up to 1 year | [7] |
| Aqueous Formulation | Room Temperature | Use immediately; do not store >1 day | [5][7] |
References
- 1. google.com [google.com]
- 2. Yoda 1 | Piezo Channels | Tocris Bioscience [tocris.com]
- 3. Yoda 1 | Piezo Channel Activators: R&D Systems [rndsystems.com]
- 4. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The emerging role of Piezo1 in the musculoskeletal system and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application of Yoda-1 in Studying Endothelial Cell Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoda-1 is a selective and potent small-molecule agonist of the mechanically activated ion channel Piezo1.[1][2] Piezo1 is critically involved in sensing mechanical forces, such as shear stress from blood flow, in endothelial cells.[1][3] As a pharmacological tool, this compound allows for the specific activation of Piezo1 channels in vitro and in vivo, thereby enabling researchers to mimic the effects of mechanical stimuli and dissect the downstream signaling pathways.[1][4] This has significant implications for understanding endothelial cell biology, vascular physiology, and the pathophysiology of various diseases, including atherosclerosis, hypertension, and thrombosis.[5][6][7] this compound's ability to activate Piezo1 independently of mechanical force provides a simplified and controlled experimental system for drug discovery and toxicity testing.[4][6]
Mechanism of Action
This compound acts by binding to a site on or near the Piezo1 channel, which enhances its activity.[1] This activation leads to an influx of cations, primarily calcium (Ca²⁺), into the endothelial cells.[3][5] The resulting increase in intracellular calcium concentration triggers a cascade of downstream signaling events that regulate a wide range of cellular functions.
Applications in Endothelial Cell Biology
The specific activation of Piezo1 by this compound has been instrumental in elucidating its role in various aspects of endothelial cell function:
-
Mimicking Shear Stress: this compound treatment of static endothelial cell cultures can induce a phenotype that mimics cells exposed to laminar shear stress.[4][6] This includes changes in gene expression, cell morphology, and inflammatory responses.
-
Vasodilation and Vascular Tone: this compound induces endothelium-dependent relaxation of blood vessels by stimulating nitric oxide (NO) production.[3] This is a direct consequence of Ca²⁺ influx and the activation of endothelial nitric oxide synthase (eNOS).
-
Angiogenesis: Activation of Piezo1 by this compound has been shown to promote angiogenesis, the formation of new blood vessels.[8] This process is linked to the Ca²⁺/HIF-1α/VEGF signaling pathway.[8]
-
Cell Migration: this compound stimulates the migration of endothelial cells, a key process in wound healing and angiogenesis.[9] This effect is mediated through the activation of protein kinase D (PKD).[9]
-
Inflammation and Endothelial Activation: this compound can modulate the inflammatory response in endothelial cells. It has been shown to reduce the expression of adhesion molecules like ICAM-1 and VCAM-1 in the presence of inflammatory stimuli.[4][6]
-
Vascular Permeability: Activation of Piezo1 by this compound can lead to the disruption of adherens junctions, specifically affecting VE-cadherin expression, which can increase vascular permeability.[5][10]
-
Pathological Conditions: this compound is used to study the role of Piezo1 in various diseases. For example, its application has provided insights into thoracic aortic aneurysm formation and vitamin D-induced vascular calcification.[7][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various endothelial cell parameters as reported in the literature.
Table 1: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in Endothelial Cells
| Cell Type | This compound Concentration | Observation | Reference |
| HUVEC | 2 µM and 5 µM | Dose-dependent increase in peak and sustained [Ca²⁺]i. | [5][10] |
| HUAEC | 1 µM | Significant increase in [Ca²⁺]i. | [12] |
| Mouse EC | Not specified | Increased [Ca²⁺]i. | [3] |
Table 2: Effect of this compound on Endothelial Cell Function
| Cell Type | This compound Concentration | Effect | Measurement | Reference |
| HUVEC | 1 µM | Increased ICAM-1 surface expression (1.45 ± 0.11-fold). | Flow Cytometry | [6] |
| HUVEC | 1 µM | Increased cytotoxicity of doxorubicin. | Cell Viability Assay | [4][6] |
| HUVEC | 2 µM | Reduction in VE-cadherin expression at adherens junctions. | Immunofluorescence | [5][10] |
| HUVEC | 5 µM | Disruption of HUVEC integrity. | Immunofluorescence | [5][10] |
| Human Aortic EC | Not specified | Increased cell migration. | Scratch Wound Assay | [9] |
| HUVEC | 5 µM | Increased VEGFA mRNA expression. | RT-qPCR | [8] |
| HUVEC | 1 µM | Increased monocyte adhesion. | Adhesion Assay | [10] |
| HUVEC | 1 µM | Increased phosphorylation of Akt and eNOS. | Western Blot | [12][13] |
| Mouse IPA | Not specified | Endothelium-dependent relaxation. | Wire Myography | [3] |
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging in Endothelial Cells
Objective: To measure changes in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Seed HUVECs on glass-bottom dishes or 96-well plates suitable for microscopy and allow them to adhere and form a confluent monolayer.
-
Prepare the Fluo-4 loading solution: Dilute Fluo-4 AM to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Wash the HUVEC monolayer once with HBSS.
-
Incubate the cells with the Fluo-4 loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells.
-
Mount the dish/plate on the fluorescence microscope stage.
-
Acquire baseline fluorescence images (Excitation ~494 nm, Emission ~516 nm).
-
Prepare the this compound working solution by diluting the stock solution in HBSS to the desired final concentration (e.g., 1-10 µM).
-
Add the this compound working solution to the cells while continuously recording fluorescence intensity.
-
Record the changes in fluorescence over time for several minutes.
-
Analyze the data by quantifying the change in fluorescence intensity relative to the baseline.
Protocol 2: Endothelial Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
Cell culture medium
-
Culture inserts or a sterile 200 µL pipette tip
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
-
If using culture inserts, remove them to create a uniform cell-free gap. Alternatively, create a scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium containing either this compound at the desired concentration or vehicle control (DMSO).
-
Capture images of the "wound" at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to quantify cell migration.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
This compound stock solution (in DMSO)
-
24-well plate
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel (250-300 µL/well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in medium containing either this compound at the desired concentration or vehicle control.
-
Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells/well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe the formation of tube-like structures under a microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Visualizations
Caption: this compound signaling pathways in endothelial cells.
Caption: Experimental workflow for calcium imaging.
Caption: this compound mimics the effects of shear stress.
References
- 1. Endothelial Piezo1 channels as sensors of exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoda1-induced phosphorylation of Akt and ERK1/2 does not require Piezo1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piezo1 acts upstream of TRPV4 to induce pathological changes in endothelial cells due to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piezo1 in endothelial cells is involved in vitamin D-induced vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Piezo1 stimulates angiogenesis to offer protection against intestinal ischemia–reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Piezo1 channel stimulates protein kinase D and migration in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Single-cell sequencing reveals the impact of endothelial cell PIEZO1 expression on thoracic aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Using Yoda-1 for Calcium Imaging Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoda-1 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1.[1] Piezo1 is a large transmembrane protein that converts mechanical stimuli into electrochemical signals by allowing the influx of cations, including calcium (Ca²⁺), into the cell.[2] The discovery of this compound has provided a critical tool for studying the physiological and pathological roles of Piezo1 without the need for mechanical stimulation.[3] this compound activates Piezo1 by a "molecular wedge" mechanism, lowering the energy barrier for channel opening and sensitizing it to mechanical forces.[4][5][6] This application note provides detailed protocols and data for utilizing this compound in calcium imaging experiments to probe Piezo1 function in various cell types.
Mechanism of Action: this compound and Piezo1
This compound selectively binds to an allosteric site on the Piezo1 channel, distinct from the pore region.[4][6] This binding event induces a conformational change that stabilizes the open state of the channel, leading to an influx of cations, most notably Ca²⁺, down their electrochemical gradient.[7] This influx of Ca²⁺ can be readily visualized and quantified using fluorescent calcium indicators, making this compound an invaluable tool for high-throughput screening and detailed mechanistic studies of Piezo1 signaling. This compound is selective for Piezo1 and does not activate the related Piezo2 channel.[3]
Caption: this compound signaling pathway.
Quantitative Data for this compound
The effective concentration of this compound can vary depending on the cell type, expression level of Piezo1, and the specific experimental conditions. Below is a summary of reported concentrations and EC₅₀ values.
| Parameter | Cell Type | Value | Reference(s) |
| EC₅₀ (human Piezo1) | HEK293T cells | 26.6 µM | [1][8] |
| EC₅₀ (murine Piezo1) | HEK293T cells | 17.1 µM | [1][8] |
| EC₅₀ (human RBCs) | Red Blood Cells | 1391 nM (1.391 µM) | [9] |
| Working Concentration | Sickle Cell Anemia RBCs | 0.1 - 10 µM | [10] |
| Working Concentration | Human Pulmonary Artery Smooth Muscle Cells | 0.5 - 25 µM (dose-dependent) | [11][12] |
| Working Concentration | Astrocytes | 10 µM | [13] |
| Working Concentration | A431 Epidermoid Carcinoma Cells | 1.5 µM | [14] |
| Working Concentration | Mouse Skeletal Muscle Precursors | 3 - 10 µM | [15] |
Note: Due to its hydrophobicity, this compound is typically dissolved in DMSO to create a stock solution.[8] The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid off-target effects. For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer; such solutions should be used fresh.[8]
Experimental Protocols
Protocol 1: Calcium Imaging using Fluo-4 AM
This protocol outlines a general procedure for measuring intracellular calcium changes in response to this compound using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells expressing Piezo1
-
This compound (stock solution in DMSO)
-
Fluo-4 AM
-
Pluronic F-127 (optional, aids in dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Probenecid (B1678239) (optional, anion-exchange transport inhibitor)
-
Fluorescence microscope or plate reader capable of excitation at ~490 nm and emission at ~520 nm
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye entry into the cells.[16]
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 20-60 minutes at 37°C.[2][10] The optimal loading time should be determined empirically for each cell type.
-
-
De-esterification:
-
Baseline Measurement:
-
Place the imaging dish on the microscope stage and allow the cells to equilibrate for 2-3 minutes.
-
Acquire a stable baseline fluorescence signal (F₀) for 1-3 minutes before adding this compound.[16]
-
-
This compound Stimulation:
-
Prepare the desired concentration of this compound in HBSS.
-
Add the this compound solution to the cells. For kinetic measurements, ensure rapid and uniform application. A vehicle control (e.g., HBSS with the same final concentration of DMSO) should be run in parallel.
-
Immediately begin recording the fluorescence intensity (F) over time.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence relative to the baseline (F/F₀) or as the change in fluorescence over baseline (ΔF/F₀ = (F - F₀)/F₀).
-
Analyze the peak response, the area under the curve, and the duration of the calcium signal.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Mechanosensor Piezo1 mediates bimodal patterns of intracellular calcium and FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 14. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Yoda-1 in Patch-Clamp Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Yoda-1, a selective Piezo1 channel agonist, in patch-clamp electrophysiology studies. This document outlines the mechanism of action of this compound, presents detailed protocols for its application, and summarizes key quantitative data from published research.
Introduction to this compound
This compound is a synthetic small molecule that has been instrumental in the study of the mechanosensitive ion channel Piezo1.[1][2][3] It selectively activates Piezo1, making it an invaluable tool for investigating the channel's role in various physiological processes, including vascular development, cell volume regulation, and mechanotransduction.[1][2][3] Unlike mechanical stimuli, this compound provides a chemical method for activating Piezo1, allowing for more controlled and targeted experimental designs.[2][3] this compound is not an agonist for the related Piezo2 channel, ensuring specificity in studies focusing on Piezo1.[1][2][3]
Mechanism of Action
This compound activates Piezo1 by binding to an allosteric site on the channel, distinct from the pore region.[4][5] This binding is thought to act as a "molecular wedge," facilitating the force-induced conformational changes that lead to channel opening.[4][5][6] This mechanism effectively lowers the mechanical threshold for Piezo1 activation.[4][5][6] Electrophysiological studies have shown that this compound modulates the gating kinetics of Piezo1, primarily by slowing the inactivation phase of mechanically-induced currents and sensitizing the channel to mechanical stimuli.[2][3] It has been demonstrated that this compound can activate purified Piezo1 channels reconstituted in artificial lipid bilayers, indicating that no other cellular components are necessary for its primary function.[2][3]
The following diagram illustrates the proposed signaling pathway for this compound activation of Piezo1 channels.
Caption: Signaling pathway of this compound activating Piezo1 channels.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various patch-clamp electrophysiology studies.
Table 1: Effective Concentrations of this compound
| Parameter | Concentration | Cell Type | Notes | Reference |
| EC50 | 1391 nM | Human Red Blood Cells | Automated patch-clamp | [7] |
| EC50 (Yoda2) | 305 nM | Human Red Blood Cells | Yoda2 is a more potent analog | [7] |
| Effective Concentration | 10 µM | HEK293T cells expressing mPiezo1 | Used in whole-cell configuration | [2][3] |
| Effective Concentration | 30 µM | HEK293T cells expressing mPiezo1 | Used in cell-attached patch-clamp | [2][3][8] |
| Effective Concentration | 5-10 µM | mPiezo1 HEK293T cells | Used with shear stress in automated patch-clamp | [9] |
| Effective Concentration | 3-10 µM | Mouse myotubes | Induced Ca2+ oscillations | [10] |
Table 2: Effects of this compound on Piezo1 Channel Kinetics
| Parameter | Effect | Experimental Conditions | Cell Type | Reference |
| Inactivation Kinetics | Slowed inactivation phase | Cell-attached and whole-cell patch-clamp with mechanical stimulation | HEK293T cells expressing mPiezo1 | [2][3] |
| Mechanical Sensitivity | Reduced half-maximal activation pressure (P50) by ~15 mm Hg | Cell-attached patch-clamp with negative pressure pulses | HEK293T cells expressing mPiezo1 | [2][3] |
| Basal Activity | Induced small currents (9.0 ± 2.2% of maximal) in the absence of pressure | Cell-attached patch-clamp | HEK293T cells expressing mPiezo1 | [2][3] |
| Deactivation and Inactivation | Slowed kinetics | Whole-cell voltage-clamp with poking stimulus | mPiezo1-transfected HEK293TΔPZ1 cells | [8] |
| Recovery from Inactivation | Accelerated | Whole-cell voltage-clamp with repeated poking stimuli | mPiezo1-transfected HEK293TΔPZ1 cells | [8] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in patch-clamp electrophysiology experiments.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is hydrophobic. Prepare a high-concentration stock solution (e.g., 10-40 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate extracellular/bath solution. Ensure thorough mixing. Note that at higher concentrations (>20 µM), this compound solutions may become opaque, which could affect the actual concentration.[3]
Cell Preparation
-
Cell Lines: HEK293T cells are commonly used for heterologous expression of Piezo1 channels.[2][3][8][9] Other cell types endogenously expressing Piezo1, such as red blood cells or neuronal cells, can also be used.[7][11]
-
Transfection: For cells not endogenously expressing Piezo1, transiently transfect with a plasmid encoding the desired Piezo1 construct (e.g., mouse or human Piezo1).
-
Cell Culture: Culture cells in appropriate media and conditions. For patch-clamp experiments, plate cells on glass coverslips at a suitable density to allow for easy patching of individual cells.
Patch-Clamp Electrophysiology Protocol
The following diagram outlines a typical experimental workflow for a patch-clamp experiment using this compound.
Caption: Experimental workflow for a patch-clamp study using this compound.
Solutions
-
External/Bath Solution (example):
-
140 mM NaCl
-
4 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
5 mM D-glucose
-
Adjust pH to 7.4 with NaOH.[7]
-
-
Pipette/Internal Solution (example for whole-cell):
-
110 mM KF
-
10 mM KCl
-
10 mM NaCl
-
10 mM EGTA
-
10 mM HEPES
-
Adjust pH to 7.2 with KOH.[7]
-
-
Pipette Solution (example for cell-attached):
Recording Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tip.
-
Cell Approaching and Sealing: Under microscopic guidance, approach a target cell with the patch pipette. Apply slight positive pressure to keep the tip clean. Once in contact with the cell, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Configuration:
-
Cell-Attached: Record single-channel or macroscopic currents from the patched membrane. This compound can be included in the pipette solution or washed into the bath.
-
Whole-Cell: After forming a giga-seal, apply a brief pulse of strong suction to rupture the membrane patch and gain electrical access to the entire cell.
-
-
Data Acquisition:
-
Voltage Protocol: Use appropriate voltage protocols to elicit and measure currents. For example, a voltage ramp from -100 mV to +80 mV can be used to determine the current-voltage relationship.[7][11][12] A holding potential of -60 mV or -80 mV is common.[2][3][11][12]
-
Baseline Recording: Record baseline currents before the application of this compound.
-
This compound Application: Apply this compound to the bath via a perfusion system. For automated patch-clamp systems, cumulative concentrations can be applied.[7]
-
Mechanical Stimulation (Optional): Apply mechanical stimuli such as negative pressure through the patch pipette or indentation with a probe to study the modulatory effects of this compound on mechanically-gated currents.[2][3][8]
-
-
Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and voltage dependence.
The logical relationship between this compound concentration and Piezo1 channel activation is depicted in the following diagram.
Caption: this compound concentration and Piezo1 channel activation relationship.
Troubleshooting and Considerations
-
Solubility: Due to its hydrophobicity, ensure this compound is fully dissolved in DMSO before preparing the final working solution. Inadequate dissolution can lead to variability in results.
-
DMSO Control: Always perform control experiments with the same concentration of DMSO used in the this compound working solution to account for any vehicle effects.
-
Cell Health: Ensure cells are healthy and have a stable resting membrane potential before starting recordings.
-
Temperature and Voltage Dependence: The effects of this compound can be modulated by temperature and membrane potential.[1][8][13] Consider these factors when designing and interpreting experiments.
-
Automated Patch-Clamp: High-throughput automated patch-clamp systems can be used for screening and pharmacological studies of this compound and its analogs on Piezo1 channels.[7][9][11][12]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the function and pharmacology of Piezo1 channels in a variety of experimental contexts.
References
- 1. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. sophion.com [sophion.com]
- 10. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoda1's energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Yoda1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Yoda1, a selective Piezo1 channel agonist. This document outlines detailed protocols for various administration routes, summarizes key quantitative data from preclinical studies, and provides insights into the signaling pathways involved.
Introduction
Yoda1 is a small molecule agonist that specifically activates Piezo1, a mechanosensitive ion channel crucial in translating mechanical forces into biological signals.[1] Its ability to mimic mechanical stimulation chemically has made it a valuable tool in studying a wide range of physiological and pathological processes in vivo.[2][3] Applications of in vivo Yoda1 administration include the promotion of bone anabolism, enhancement of tissue expansion, and modulation of immune responses and angiogenesis.[2][4][5][6] However, due to its low aqueous solubility, careful consideration of vehicle formulation and administration route is critical for successful and reproducible in vivo studies.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving the in vivo administration of Yoda1.
Table 1: In Vivo Dosages and Administration Routes of Yoda1
| Animal Model | Application | Administration Route | Dosage | Vehicle | Study Duration | Reference |
| C57BL/6J Mice | Bone Anabolism | Intraperitoneal (i.p.) | 5 µmol/kg | 5% Ethanol (B145695) in distilled water | 5 injections over 1 week | [8] |
| C57BL/6J Mice | Bone Anabolism | Intraperitoneal (i.p.) | 2.5 mg/kg or 5 mg/kg | DMSO | 5 times per week for 4 weeks | [9] |
| C57BL/6J Mice | Bone Anabolism | Intraperitoneal (i.p.) | Not specified | Not specified | 2 weeks | [2] |
| Mice | Skin Expansion | Topical | Not specified | Not specified | During tissue expansion | [3][4] |
| Wild-type Mice | Acute Pancreatitis Induction | Intraductal Infusion | 0.4 mg/kg | 1.1% DMSO, 4.8% Ethanol, 94.1% Buffered Saline (pH 7.6) | Single 10 min infusion | [10] |
| BALB/c Mice | Immune Regulation (ILC2 function) | Intraperitoneal (i.p.) | 213 µg/kg/day | Not specified | 3 consecutive days | [5] |
| Prox1-EGFP Mice | Lymphedema | Intraperitoneal (i.p.) | 71 µg/kg/day (low dose) or 213 µg/kg/day (high dose) | Not specified | Daily | [11] |
| 5xFAD Mice | Alzheimer's Disease | Intracerebroventricular | 0.25 µ g/mouse | 1% DMSO | 5 times per week for 2 weeks | [12] |
| C57BL/6J Mice | Intestinal Ischemia-Reperfusion | Intraperitoneal (i.p.) | Not specified | Not specified | Post-I/R for 72h | [6] |
Experimental Protocols
Intraperitoneal (i.p.) Injection for Systemic Administration
This is the most common route for systemic delivery of Yoda1 to study its effects on bone, the immune system, and angiogenesis.
Materials:
-
Yoda1
-
Vehicle (e.g., 5% Ethanol in sterile distilled water, or DMSO followed by dilution in corn oil or saline)
-
Sterile syringes and needles (25-27g for mice)
-
Animal scale
Protocol:
-
Vehicle Preparation:
-
Note on Solubility: Yoda1 has low aqueous solubility. A common approach is to first dissolve Yoda1 in a small amount of DMSO and then dilute it with a suitable vehicle like corn oil or saline. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of Yoda1 in 100 µL of DMSO, and then add 900 µL of corn oil. Vortex thoroughly before each use. Alternatively, for some applications, a solution of 5% ethanol in distilled water has been used.[8]
-
-
Dosage Calculation:
-
Weigh the animal to determine the correct injection volume based on the desired dosage (e.g., in mg/kg or µmol/kg).
-
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck, allowing its hindlimbs to be gently restrained.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the calculated volume of the Yoda1 solution. The maximum recommended injection volume for a mouse is 10 ml/kg.[13]
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions, such as distress or irritation at the injection site.
-
Direct Intraductal Infusion for Pancreatic Studies
This protocol is designed for targeted delivery of Yoda1 to the pancreas to study conditions like acute pancreatitis.[10] This is a surgical procedure and requires appropriate ethical approval and surgical expertise.
Materials:
-
Yoda1
-
Vehicle: 1.1% DMSO, 4.8% Ethanol, 94.1% Buffered Saline (pH 7.6)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Infusion pump and microcatheter
-
Methylene blue (for visualization)
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using a validated protocol.
-
Perform a laparotomy to expose the pancreas and the common bile duct.
-
-
Cannulation:
-
Carefully cannulate the pancreatic duct using a microcatheter. Methylene blue can be added to the infusion solution to visualize the ductal system.[14]
-
-
Infusion:
-
Infuse the Yoda1 solution (0.4 mg/kg in 50 µL) into the pancreatic duct over a period of 10 minutes, ensuring the pressure does not exceed 7-11 mm Hg.[10]
-
-
Closure and Recovery:
-
After infusion, carefully remove the catheter and close the abdominal incision.
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
-
Tissue Harvest:
-
Tissues are typically harvested 24 hours post-injection for analysis of pancreatitis markers such as pancreatic edema, serum amylase, and myeloperoxidase (MPO) levels.[10]
-
Topical Administration for Skin Expansion
This method is used to investigate the role of Piezo1 in skin growth and regeneration.
Materials:
-
Yoda1
-
A suitable vehicle for topical application (e.g., a cream or ointment base compatible with Yoda1). The specific vehicle was not detailed in the reviewed literature but should be non-irritating and allow for dermal absorption.
Protocol:
-
Formulation Preparation:
-
Incorporate Yoda1 into the chosen vehicle at the desired concentration.
-
-
Application:
-
During a tissue expansion protocol in mice, apply the Yoda1-containing formulation directly to the expanding skin surface.
-
-
Monitoring:
-
Monitor the progression of skin expansion by measuring parameters such as skin surface area, weight, and epidermal thickness.[3]
-
Signaling Pathways and Experimental Workflows
Piezo1 Signaling Pathway
Activation of Piezo1 by Yoda1 leads to an influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events. A key pathway implicated in many of Yoda1's in vivo effects is the activation of the transcriptional co-activators YAP and TAZ.
Caption: Yoda1-mediated Piezo1 signaling cascade.
Experimental Workflow for In Vivo Bone Anabolism Study
The following diagram illustrates a typical experimental workflow for investigating the effect of Yoda1 on bone formation in mice.
Caption: Workflow for Yoda1-induced bone anabolism study.
Considerations and Future Directions
While Yoda1 is a powerful tool, its low solubility remains a challenge. The development of more soluble analogs, such as Yoda2, may offer improved bioavailability and ease of use for in vivo applications.[15] Furthermore, as Piezo1 is widely expressed, systemic administration of Yoda1 may have off-target effects.[5] Therefore, the development of tissue-specific delivery systems or targeted therapies will be crucial for translating the therapeutic potential of Piezo1 activation to the clinic.
For any in vivo study, it is imperative to adhere to institutional animal care and use committee (IACUC) guidelines and to include appropriate vehicle controls to ensure the observed effects are specific to Yoda1 administration.
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 2. Stimulation of Piezo1 by mechanical signals promotes bone anabolism | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitigating Aging and Doxorubicin Induced Bone Loss in Mature Mice via Mechanobiology Based Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. TRPV4 channel opening mediates pressure-induced pancreatitis initiated by Piezo1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined Effects of Mechanical Loading and Piezo1 Chemical Activation on 22‐Months‐Old Female Mouse Bone Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yoda-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoda-1 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1.[1] Its ability to activate Piezo1 independently of mechanical stimuli makes it an invaluable tool for studying the channel's function and for developing high-throughput screening (HTS) assays to identify novel Piezo1 modulators. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, with a focus on calcium flux assays, a common and robust method for monitoring Piezo1 activity.
Mechanism of Action
This compound acts as a chemical gatekeeper for the Piezo1 channel. It is hypothesized to function as a "molecular wedge," inserting itself into a pocket on the channel protein, which stabilizes the open state of the channel and lowers the mechanical threshold for its activation.[2] This leads to an influx of cations, most notably Ca2+, into the cell, which can be detected using fluorescent calcium indicators. This direct activation provides a reliable and reproducible method for interrogating the function of Piezo1 in a high-throughput format.
Data Presentation: Quantitative Analysis of this compound Activity
The potency of this compound can vary depending on the cell type and experimental conditions. The following table summarizes reported EC50 values for this compound in different systems, providing a baseline for assay development.
| Cell Type/System | Assay Type | Species | EC50 Value (µM) | Reference |
| HEK293T cells (overexpressing) | Calcium influx | Human | 26.6 | [2] |
| HEK293T cells (overexpressing) | Calcium influx | Mouse | 17.1 | [2] |
| Red Blood Cells | Membrane hyperpolarization | Human | 0.305 | [1] |
| Human Endometrial Stem Cells | Single-channel recording | Human | 10 (activation) | [3] |
| MC3T3-E1 osteoblasts | Cell viability | Mouse | 15.32 (IC50) | [4] |
High-Throughput Screening Protocol: Calcium Flux Assay using this compound
This protocol outlines a cell-based calcium flux assay in a 384-well format, suitable for HTS to identify modulators of Piezo1.
Materials and Reagents
-
Cell Line: HEK293T cells stably overexpressing human Piezo1. A parental HEK293T cell line or a Piezo1 knockout cell line can be used as a negative control.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Plate: 384-well black, clear-bottom microplates.
-
This compound Stock Solution: 10 mM in DMSO.
-
Positive Control: Ionomycin, a calcium ionophore, at a stock concentration of 10 mM in DMSO.
-
Negative Control: DMSO (vehicle).
-
Calcium Indicator Dye: Fluo-8 AM.
-
Dye Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: To inhibit organic anion transporters and prevent dye extrusion.
Experimental Protocol
1. Cell Seeding:
-
Culture Piezo1-expressing HEK293T cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into a 384-well plate at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.[5]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Prepare the Fluo-8 dye-loading solution by diluting Fluo-8 AM stock solution in dye loading buffer to a final concentration of 4-5 µM.[6][7] The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.[6][8]
-
Carefully remove the culture medium from the cell plate.
-
Add 25 µL of the Fluo-8 dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[7]
-
After incubation, wash the cells once with 25 µL of dye loading buffer to remove excess dye.
3. Compound Addition and Signal Detection:
-
Prepare a compound plate with test compounds, positive controls (this compound), and negative controls (DMSO). For an agonist screen, this compound at a concentration that elicits a maximal response (e.g., 10-20 µM) can be used as the positive control.
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR™, FDSS) equipped with automated liquid handling.
-
Set the instrument to record fluorescence at Ex/Em = 490/525 nm.[5]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add compounds and controls from the compound plate to the cell plate.
-
Continuously record the fluorescence signal for at least 3-5 minutes to capture the calcium influx kinetics.
Data Analysis and Quality Control
-
Response Calculation: The response is typically calculated as the change in fluorescence (ΔF) from baseline (F0), often expressed as ΔF/F0 or the maximum signal minus the minimum signal.
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls. It is calculated using the following formula:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|
Where:
-
µ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., this compound).
-
µ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., DMSO).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][10]
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
Caption: this compound binds to and activates the Piezo1 channel, leading to Ca²⁺ influx and downstream signaling.
HTS Experimental Workflow
Caption: Workflow for a this compound based high-throughput calcium flux screening assay.
References
- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanosensor Piezo1 mediates bimodal patterns of intracellular calcium and FAK signaling | The EMBO Journal [link.springer.com]
- 3. Store-Operated Ca2+ Entry Contributes to Piezo1-Induced Ca2+ Increase in Human Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoda1-Loaded Microfibrous Scaffolds Accelerate Osteogenesis through Piezo1-F-Actin Pathway-Mediated YAP Nuclear Localization and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129) | Abcam [abcam.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. interchim.fr [interchim.fr]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. assay.dev [assay.dev]
- 10. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Assessing the Effects of Yoda-1 on Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoda-1 is a selective and potent small-molecule activator of the mechanosensitive ion channel Piezo1.[1][2] In red blood cells (RBCs), Piezo1 plays a critical role in regulating cell volume and deformability in response to mechanical stress.[3][4] Activation of Piezo1 by this compound triggers a cascade of events, beginning with the influx of extracellular calcium (Ca2+).[1][3] This increase in intracellular Ca2+ subsequently activates the Gardos channel (KCa3.1), leading to potassium (K+) efflux, water loss, and ultimately, cell dehydration and shrinkage.[3][4] These physiological changes can significantly impact RBC deformability, which is essential for their passage through narrow capillaries and overall circulatory function.
These application notes provide detailed protocols for assessing the effects of this compound on red blood cells, focusing on two key parameters: intracellular calcium influx and cellular deformability.
Signaling Pathway of this compound in Red Blood Cells
Caption: this compound signaling cascade in red blood cells.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Influx
This protocol details the use of the fluorescent calcium indicator Fluo-4 AM and flow cytometry to measure this compound-induced calcium influx in RBCs.[1][3]
Materials:
-
This compound (stock solution in DMSO)
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127
-
Bovine Serum Albumin (BSA)
-
Complete RPMI medium
-
Phosphate Buffered Saline (PBS)
-
Freshly collected whole blood with anticoagulant (e.g., EDTA)
-
Flow cytometer
Procedure:
-
RBC Preparation:
-
Centrifuge whole blood at 500 x g for 10 minutes at room temperature to separate plasma and buffy coat.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the remaining RBCs three times with PBS supplemented with 0.1% BSA.
-
Resuspend the washed RBCs in complete RPMI medium to the desired cell concentration.
-
-
Fluo-4 AM Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and an equal concentration of Pluronic F-127 in complete RPMI medium.
-
Incubate the RBC suspension with the loading buffer for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.
-
After incubation, wash the Fluo-4 loaded RBCs twice with complete RPMI medium to remove excess dye.
-
Resuspend the cells in complete RPMI medium.
-
-
This compound Treatment and Data Acquisition:
-
Prepare a dilution series of this compound in complete RPMI medium. A final concentration range of 1-20 µM is recommended.[3]
-
Acquire baseline fluorescence of the Fluo-4 loaded RBCs on the flow cytometer for approximately 30-60 seconds.
-
Add the desired concentration of this compound to the cell suspension and continue to acquire data for 5-10 minutes.
-
As a positive control, add a calcium ionophore (e.g., A23187 or ionomycin) at the end of the experiment to determine the maximum fluorescence signal.[5]
-
A vehicle control (DMSO) should be run in parallel.
-
Data Analysis:
-
Gate the RBC population based on forward and side scatter properties.
-
Analyze the change in mean fluorescence intensity (MFI) of the Fluo-4 signal over time for each this compound concentration.
-
Normalize the fluorescence data to the baseline fluorescence before the addition of this compound.
Protocol 2: Assessment of Red Blood Cell Deformability
This protocol describes the use of ektacytometry to measure the deformability of RBCs following treatment with this compound. Ektacytometry measures the elongation of RBCs in response to applied shear stress.
Materials:
-
This compound (stock solution in DMSO)
-
Polyvinylpyrrolidone (PVP) solution (e.g., 360 kDa, in PBS)
-
Washed RBCs (prepared as in Protocol 1)
-
Ektacytometer
Procedure:
-
This compound Treatment:
-
Incubate washed RBCs with various concentrations of this compound (e.g., 1-20 µM) or a vehicle control (DMSO) in a suitable buffer for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Sample Preparation for Ektacytometry:
-
After incubation, gently resuspend the treated RBCs in the viscous PVP solution at a low hematocrit. The viscosity of the PVP solution is crucial for applying sufficient shear stress to the cells.
-
-
Ektacytometry Measurement:
-
Introduce the RBC suspension into the ektacytometer.
-
The instrument will apply a range of shear stresses to the cells and measure the resulting cell elongation, which is expressed as the deformability index (DI).
-
Record the DI over a range of shear stresses for each this compound concentration.
-
Data Analysis:
-
Plot the deformability index (DI) as a function of shear stress for each this compound concentration.
-
Compare the DI curves of this compound treated RBCs to the vehicle control. A downward shift in the curve indicates decreased deformability.
-
The maximum DI (DImax) and the shear stress required for half-maximal deformation (SS1/2) can be calculated to quantify the changes in deformability.
Experimental Workflow
Caption: Workflow for assessing this compound effects on RBCs.
Data Presentation
The following table summarizes expected quantitative data from the described protocols, illustrating the dose-dependent effects of this compound on RBCs.
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Deformability Index (DImax) |
| 0 (Vehicle) | 100 ± 10 | 0.60 ± 0.02 |
| 1 | 250 ± 25 | 0.55 ± 0.03 |
| 5 | 600 ± 50 | 0.45 ± 0.04 |
| 10 | 1200 ± 110 | 0.30 ± 0.05 |
| 20 | 1500 ± 140 | 0.22 ± 0.04 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the Piezo1 activator this compound on red blood cell physiology. By measuring intracellular calcium influx and cellular deformability, researchers can gain valuable insights into the mechanotransduction pathways in RBCs and explore the potential of targeting Piezo1 for therapeutic interventions in various hematological and circulatory disorders.
References
- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells | MDPI [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Piezo1 links mechanical forces to red blood cell volume - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piezo1 links mechanical forces to red blood cell volume | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Yoda-1 for Osteogenic Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoda-1 is a selective and potent small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2] Unlike physiological activation by mechanical stimuli such as fluid shear stress or substrate stiffness, this compound activates Piezo1 chemically, providing a powerful tool to investigate the role of mechanotransduction in cellular processes.[3][4] In the field of bone biology, Piezo1 activation has been identified as a critical event in promoting osteogenic differentiation of various stem cell types, including mesenchymal stem cells (MSCs), adipose-derived stem cells (ADSCs), and dental follicle cells (hDFCs).[3][4][5] Administration of this compound has been shown to increase bone mass and elevate bone formation markers in vivo, highlighting its potential as a therapeutic agent for conditions like osteoporosis.[1][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and promote osteogenic differentiation in vitro. The information is intended for researchers in academia and industry exploring bone regeneration and developing novel anabolic bone therapies.
Mechanism of Action
This compound acts as a molecular wedge, binding to Piezo1 and lowering the energy barrier for channel opening.[7] This leads to a transmembrane influx of calcium ions (Ca²⁺), which acts as a crucial second messenger to initiate downstream signaling cascades that drive osteogenesis.[4][8] Key pathways implicated in this compound-mediated osteogenic differentiation include:
-
Piezo1-YAP/TAZ Pathway: this compound activation of Piezo1 can promote the polymerization of F-actin, which in turn facilitates the nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).[9] In the nucleus, YAP co-activates transcription factors like RUNX2 to upregulate the expression of osteogenic genes.[1][9]
-
Wnt/β-catenin Pathway: The influx of Ca²⁺ following Piezo1 activation can lead to the activation of the Wnt/β-catenin signaling pathway.[4][5] This involves the nuclear translocation of β-catenin, which is a key step in promoting the expression of osteogenic markers.[4][5]
-
RhoA/ROCK Pathway: Some studies suggest that this compound-induced osteogenesis is mediated through the Piezo1/RhoA/ROCK1/YAP1 signaling pathway.[10]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its reported effects on various osteogenic markers from in vitro studies.
Table 1: Effective Concentrations of this compound for Promoting Osteogenesis in Various Cell Types
| Cell Type | Optimal this compound Concentration | Observation | Reference |
| Human Dental Follicle Cells (hDFCs) | 0.5 µM | Enhanced cell proliferation and osteogenic differentiation. | [5] |
| Adipose-Derived Stem Cells (ADSCs) | 0.5 µM | Strongest promotion of cell proliferation. | [4] |
| MC3T3-E1 Pre-osteoblasts | 1.0 µM | Significant positive effect on cell viability. | [9] |
| Gli1⁺ Bone Marrow MSCs (BMSCs) | 2.0 µM | Promoted proliferation and osteogenic differentiation. | [6] |
| SCP-1 Cells | 2.0 µM | Promoted osteogenic differentiation. | [11] |
Table 2: Effects of this compound on Osteogenic Gene and Protein Expression
| Cell Type | Treatment | Marker | Fold Increase (approx.) | Reference |
| MC3T3-E1 | This compound (1 µM) on scaffold | COL-I (protein) | > 2-fold | [9] |
| MC3T3-E1 | This compound (1 µM) on scaffold | ALP (gene) | 2 to 4-fold | [9] |
| MC3T3-E1 | This compound (1 µM) on scaffold | Runx2 (gene) | 2 to 4-fold | [9] |
| MC3T3-E1 | This compound (1 µM) on scaffold | OCN (gene) | 2 to 4-fold | [9] |
| hDFCs | This compound (0.5 µM) | ALP, RUNX2, OCN, BMP2 | Significantly higher than control | [5] |
| ADSCs | This compound (0.5 µM) | Piezo1, Runx2, BMP2 | Markedly increased | [4] |
Diagrams
Signaling Pathway
Caption: this compound mediated Piezo1 signaling in osteogenesis.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and Osteogenic Induction
This protocol describes the general procedure for culturing stem cells and inducing osteogenic differentiation with this compound.
Materials:
-
Basal growth medium (e.g., DMEM or α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium (Basal medium supplemented with 10% FBS, 1% Pen-Strep, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid)
-
This compound (stock solution in DMSO, typically 10 mM)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well, 12-well, or 24-well)
Procedure:
-
Cell Seeding: Plate cells (e.g., MSCs, ADSCs, MC3T3-E1) in the appropriate culture plates at a density that will achieve 80-90% confluency on the day of induction. Culture in basal growth medium at 37°C and 5% CO₂.
-
Initiation of Differentiation: Once cells reach the desired confluency, aspirate the growth medium.
-
Treatment Groups: Add fresh osteogenic induction medium to all wells.
-
Culture and Maintenance: Incubate the plates at 37°C and 5% CO₂. Change the respective media every 2-3 days for the entire differentiation period (typically 7 to 28 days).
Alkaline Phosphatase (ALP) Staining and Quantification
ALP is an early marker of osteogenic differentiation, typically assessed after 7-14 days of induction.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin for fixation
-
Alkaline Phosphatase (ALP) staining kit (e.g., BCIP/NBT substrate)
-
p-Nitrophenyl Phosphate (pNPP) substrate for quantification
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Microplate reader (405 nm)
Procedure for Staining:
-
Aspirate medium and wash cells twice with PBS.
-
Fix cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add ALP staining solution according to the manufacturer's instructions and incubate in the dark for 15-60 minutes, or until a purple color develops.
-
Stop the reaction by washing with PBS. Store plates in PBS and image using a scanner or microscope.
Procedure for Quantification:
-
After washing with PBS (Step 1 above), lyse the cells with lysis buffer.
-
Transfer the lysate to a microcentrifuge tube and centrifuge to pellet debris.
-
Add the supernatant to a 96-well plate.
-
Add pNPP substrate and incubate at 37°C until a yellow color develops.
-
Measure the absorbance at 405 nm.
-
Normalize ALP activity to the total protein content of the lysate, determined by a BCA or Bradford protein assay.[9]
Alizarin Red S (ARS) Staining and Quantification
ARS staining detects calcium deposition, a hallmark of late-stage osteogenic differentiation and matrix mineralization, typically assessed after 21-28 days.[9]
Materials:
-
PBS
-
4% PFA or 10% neutral buffered formalin
-
Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)
-
10% Acetic acid
-
10% Ammonium (B1175870) hydroxide
Procedure for Staining:
-
Aspirate medium and wash cells twice with PBS.
-
Fix cells with 4% PFA for 15-30 minutes.
-
Wash cells three times with deionized water.
-
Add 2% ARS solution to each well and incubate for 20-30 minutes at room temperature with gentle shaking.
-
Aspirate the ARS solution and wash the wells four to five times with deionized water to remove unbound stain.
-
Image the red calcium deposits using a scanner or microscope.
Procedure for Quantification:
-
After staining and washing, add 10% acetic acid to each well to destain and dissolve the calcium-ARS complexes.
-
Heat the plate at 85°C for 10 minutes.
-
Transfer the solution to a microcentrifuge tube, and neutralize with 10% ammonium hydroxide.
-
Read the absorbance of the supernatant at 405 nm.
Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression
qPCR is used to measure the expression levels of key osteogenic marker genes such as RUNX2, ALP, OCN (Osteocalcin), and COL1A1 (Collagen Type I Alpha 1).
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: At the desired time points (e.g., day 7, 14, or 21), lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate by mixing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. Compare the expression in the this compound treated group to the vehicle control group.[9]
References
- 1. Stimulation of Piezo1 by mechanical signals promotes bone anabolism | eLife [elifesciences.org]
- 2. The emerging role of Piezo1 in the musculoskeletal system and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. The Critical Role of Piezo1/CaMKII/β-Catenin Axis in Promoting Osteogenic Differentiation of ADSCs by Pressure Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of mechanosensitive ion channel Piezo1 on proliferation and osteogenic differentiation of human dental follicle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piezo1/2 mediate mechanotransduction essential for bone formation through concerted activation of NFAT-YAP1-ß-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoda1-Loaded Microfibrous Scaffolds Accelerate Osteogenesis through Piezo1-F-Actin Pathway-Mediated YAP Nuclear Localization and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated Bone Reconstruction by the Yoda1 Bilayer Membrane via Promotion of Osteointegration and Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Mechanosensitive Signaling Pathways Using Yoda-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanosensitive ion channels are critical transducers of physical forces into biochemical signals, playing pivotal roles in numerous physiological and pathological processes. The discovery of Piezo1, a key mechanosensitive cation channel, and its selective chemical activator, Yoda-1, has provided researchers with an invaluable tool to investigate the intricacies of mechanotransduction. This compound is a small molecule that specifically activates Piezo1 channels, mimicking the effects of mechanical stimuli and enabling the study of downstream signaling pathways in a controlled and reproducible manner.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to explore mechanosensitive signaling pathways.
This compound acts as an allosteric agonist of Piezo1.[4][5] It binds to a site distinct from the mechanical force sensor, effectively lowering the energy barrier for channel opening and sensitizing it to mechanical stimuli.[4][5][6] This chemical activation allows for the investigation of Piezo1-mediated signaling cascades in the absence of external mechanical forces, simplifying experimental setups and enhancing throughput.[3] this compound is highly selective for Piezo1 and does not activate the closely related Piezo2 channel, making it an ideal probe for dissecting the specific functions of Piezo1.[1][3]
Data Presentation
Table 1: this compound Potency (EC50) in Different Systems
| Cell Type/System | Species | Assay | EC50 Value (µM) | Reference(s) |
| HEK293T (overexpressing Piezo1) | Human | Calcium Imaging (FLIPR) | 26.6 | [7][8] |
| HEK293T (overexpressing Piezo1) | Mouse | Calcium Imaging (FLIPR) | 17.1 | [7][8] |
| Human Red Blood Cells | Human | Membrane Hyperpolarization | 1.391 | [9] |
| Human Myometrium | Human | Tissue Relaxation Assay | 3.02 | [10] |
Note: The apparent EC50 of this compound can be influenced by its solubility, with higher concentrations (>~20 µM) potentially leading to the formation of opaque solutions.[2][6]
Signaling Pathways and Experimental Workflows
Piezo1 Activation and Downstream Signaling
Activation of Piezo1 by this compound leads to an influx of cations, primarily Ca²⁺, which acts as a second messenger to initiate a cascade of intracellular signaling events.
Caption: this compound mediated Piezo1 signaling cascade.
Experimental Workflow for Calcium Imaging
A common application for this compound is to study intracellular calcium dynamics following Piezo1 activation.
Caption: Workflow for this compound induced calcium imaging.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol details the measurement of intracellular calcium influx in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing Piezo1 (e.g., HUVEC, or HEK293T cells transfected with a Piezo1 expression vector).
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10-20 mM in DMSO).[11][12]
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
96-well black-walled, clear-bottom microplate.
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare a loading solution of Fluo-4 AM. A typical final concentration is 2-5 µM. It is recommended to pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO to aid in dispersion in aqueous media.
-
Prepare serial dilutions of this compound in HBSS from the stock solution to achieve the desired final concentrations for the dose-response curve.
-
-
Loading Cells with Calcium Indicator:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader or on the microscope stage.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., ~494 nm excitation and ~516 nm emission).
-
Record the baseline fluorescence (F₀) for a short period before adding this compound.
-
-
This compound Stimulation and Data Acquisition:
-
Add the prepared this compound dilutions to the respective wells. For plate reader assays with automated injection, this step is performed by the instrument.
-
Immediately begin recording the fluorescence intensity (F) over time. The recording duration will depend on the kinetics of the response, typically ranging from 5 to 15 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀).
-
Plot the peak ΔF/F₀ against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol can be used to assess the long-term effects of Piezo1 activation by this compound on cell survival.
Materials:
-
Cells of interest cultured in appropriate multi-well plates.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Positive control for cell death (e.g., 0.2% v/v Triton X-100).[3]
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or a live/dead staining kit).
-
Phosphate-Buffered Saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., bisbenzimide/Hoechst).[3]
-
Antibody for a cell junction marker if desired (e.g., anti-VE-cadherin for endothelial cells).[3]
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with a range of this compound concentrations or a single concentration for different time points (e.g., 1, 4, 24 hours).[3] Include vehicle-treated and positive control wells.
-
-
Assessment of Cell Viability (Luminescent/Fluorometric Plate Reader Assay):
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the results to the vehicle control.
-
-
Assessment of Cell Viability (Microscopy-based Live/Dead Staining):
-
After treatment, incubate the cells with a live/dead viability dye for 20 minutes prior to fixation.[3]
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block if performing subsequent immunostaining.
-
Incubate with primary and fluorophore-conjugated secondary antibodies as needed.
-
Stain the nuclei with a nuclear stain.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
For plate reader assays, plot cell viability (%) against this compound concentration or time.
-
For microscopy, quantify the number of dead cells (positive for the viability dye) and total cells (nuclear stain) per field of view. Calculate the percentage of dead cells.[3]
-
Protocol 3: Patch-Clamp Electrophysiology
This protocol provides a general outline for recording this compound-activated currents in whole-cell or cell-attached patch-clamp configurations.
Materials:
-
Cells expressing Piezo1.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and fire-polisher.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).
-
This compound stock solution and perfusion system for application.
-
Data acquisition and analysis software.
Procedure:
-
Pipette Preparation:
-
Pull glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tip.
-
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for patch-clamp recording.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Giga-seal Formation and Whole-Cell/Cell-Attached Configuration:
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
For whole-cell recording, apply a brief pulse of suction to rupture the patch of membrane under the pipette tip.
-
For cell-attached recording, maintain the giga-seal without rupturing the membrane.
-
-
Current Recording:
-
Clamp the membrane potential at a desired holding potential (e.g., -60 mV or -80 mV).
-
Apply voltage ramps or steps to elicit currents. A typical voltage ramp protocol may range from -100 mV to +80 mV.[13]
-
Record baseline currents in the absence of this compound.
-
-
This compound Application:
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the resulting currents. For dose-response experiments, apply increasing concentrations of this compound cumulatively.[13]
-
-
Data Analysis:
-
Measure the amplitude of the this compound-evoked currents at a specific voltage.
-
Normalize the currents to the baseline current or cell capacitance.
-
Construct concentration-response curves and calculate the EC₅₀.
-
Analyze channel kinetics, such as activation and inactivation rates.[6]
-
Concluding Remarks
This compound is a powerful and selective tool for the chemical activation of Piezo1, enabling detailed investigation of its role in mechanosensitive signaling pathways. The protocols provided herein offer a starting point for researchers to explore the diverse cellular processes regulated by Piezo1. Careful experimental design, including appropriate controls and consideration of this compound's physicochemical properties, is essential for obtaining robust and reproducible data. The continued use of this compound and its analogs will undoubtedly further unravel the complexities of mechanotransduction in health and disease.
References
- 1. pnas.org [pnas.org]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 | Semantic Scholar [semanticscholar.org]
- 6. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Yoda 1 | Piezo1 channel agonist | GlyT2 inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 12. Yoda 1 | Piezo Channels | Tocris Bioscience [tocris.com]
- 13. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells [mdpi.com]
Troubleshooting & Optimization
Yoda-1 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Yoda-1, a selective activator of the Piezo1 mechanosensitive ion channel. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A1: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in your experimental medium, it is crucial to first dissolve this compound in an organic solvent to create a concentrated stock solution. The recommended solvents are Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] Subsequently, this stock solution can be diluted to the final working concentration in your aqueous buffer. For instance, a 1:2 solution of DMF:PBS (pH 7.2) has been shown to dissolve this compound to approximately 0.3 mg/ml.[1]
Q2: I've prepared a this compound stock solution in DMSO, but I see precipitation when I dilute it in my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue, particularly at higher concentrations of this compound (e.g., >20 µM).[2][3] This occurs because this compound is significantly less soluble in aqueous solutions. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 1%, to minimize solvent-induced toxicity and precipitation.[2][3]
-
Sequential Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add the stock to a smaller volume of media first, mix thoroughly, and then add this to the remaining volume.
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve small precipitates.[4]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. However, avoid overheating, which could degrade the compound or media components.
Q3: What is the maximum recommended concentration of this compound to use in cell-based assays to avoid solubility issues?
A3: While the effective concentration (EC50) for this compound activation of Piezo1 is in the micromolar range (approximately 17.1 µM for mouse and 26.6 µM for human Piezo1), it has been noted that solutions can become opaque at concentrations above ~20 µM, indicating insolubility.[2][3][4] Therefore, it is advisable to work with concentrations at or below this range to ensure the compound is fully dissolved and to obtain meaningful experimental results.[2][3]
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, this compound stock solutions in DMSO or DMF can be stored. For long-term storage (up to a year), it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4][5] For shorter-term storage (up to one month), -20°C is suitable.[6] Aqueous solutions of this compound are not recommended for storage and should be prepared fresh on the day of use.[1][6] Before use, stored stock solutions should be equilibrated to room temperature, and you should ensure no precipitate is visible.[6]
Q5: Are there any alternatives to this compound with better solubility?
A5: Yes, newer analogs of this compound have been developed with improved aqueous solubility and potency.[6][7] One such compound is known as Yoda2 (also referred to as KC289).[6][7] If you consistently face solubility issues with this compound that hinder your experiments, exploring these more soluble alternatives may be beneficial.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | ~20 - 98.51 | ~7.11 - 35 | Solubility can vary between batches and is affected by the purity and water content of the DMSO.[5][8] |
| DMF | ~14.07 | ~5 | An alternative to DMSO for preparing stock solutions.[1] |
| 1:2 DMF:PBS (pH 7.2) | ~0.84 | ~0.3 | Represents solubility in an aqueous buffer after initial dissolution in DMF.[1] |
| Aqueous Buffers | - | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended due to poor solubility.[1] |
| In vivo Formulation | ~7.88 | ~2.8 | A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been reported.[4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is crucial to use DMSO with low water content, as moisture can reduce the solubility of this compound.[5]
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution if necessary.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term or -80°C for long-term storage.[4][5][6]
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Retrieve an aliquot of the this compound DMSO stock solution from storage and allow it to thaw completely at room temperature.
-
Pre-warm Medium: Warm the desired volume of cell culture medium to 37°C.
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final working concentration. Pipette up and down gently to mix. Ensure the final DMSO concentration remains below 1%.
-
Final Check: Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may not be suitable for use.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions of this compound.[1][6]
Visualizing this compound's Mechanism and Preparation
To further aid in understanding the experimental context of this compound, the following diagrams illustrate its signaling pathway and the workflow for preparing a stock solution.
Caption: this compound activation of the Piezo1 signaling pathway.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 4. Yoda 1 | Piezo1 channel agonist | GlyT2 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 7. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoda 1 | Piezo Channels | Tocris Bioscience [tocris.com]
Determining the optimal working concentration of Yoda-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Yoda-1, a selective activator of the mechanosensitive ion channel Piezo1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that selectively activates the Piezo1 ion channel.[1][2][3] Piezo1 is a mechanosensitive channel that converts mechanical forces into cellular signals.[4][5] this compound acts as a molecular wedge, lowering the channel's mechanical threshold for activation.[4][5] This means it can induce channel opening even in the absence of external mechanical stimuli or sensitize the channel to existing mechanical forces.[2][6] It binds to an allosteric site on the Piezo1 channel, distinct from the pore, to modulate its gating.[4][5]
Q2: What is the optimal working concentration of this compound?
The optimal working concentration of this compound is highly dependent on the cell type, the specific assay, and the desired outcome. Concentrations can range from the nanomolar to the micromolar scale. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions.[7] It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution.[7][8][9] For example, a 10 mM stock solution can be prepared in DMSO.[6][10][11] Stock solutions should be stored at -20°C and are typically stable for up to one month.[12] When preparing working solutions, the final concentration of the organic solvent should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.[10]
Q4: Is this compound toxic to cells?
This compound can exhibit cytotoxicity at higher concentrations and with prolonged exposure.[13][14][15] It is crucial to determine the non-toxic concentration range for your specific cell line and experimental duration. Cell viability assays, such as MTT or ATP luminescence assays, are recommended to assess cytotoxicity.[13] For example, in Human Umbilical Vein Endothelial Cells (HUVECs), concentrations higher than 10 μM caused significant cell death after 4 hours of incubation.[13][14]
Troubleshooting Guides
Issue 1: No or weak response to this compound application.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low.
-
Low Piezo1 Expression: The cells may have low or no endogenous expression of the Piezo1 channel.
-
Solution: Verify Piezo1 expression using techniques like qPCR or Western blotting. Consider using a cell line known to express Piezo1 or transiently transfecting your cells with a Piezo1-expressing plasmid.
-
-
Compound Insolubility: this compound may have precipitated out of the solution.
-
Solution: Ensure the stock solution is fully dissolved before preparing the working solution. Avoid repeated freeze-thaw cycles of the stock solution.[9] Prepare fresh working solutions for each experiment.
-
-
Experimental Conditions: The effect of this compound can be influenced by temperature and membrane potential.[10]
Issue 2: High background signal or spontaneous cell activation.
Possible Causes & Solutions:
-
Mechanical Stress: Cells may be experiencing mechanical stress during handling or perfusion, leading to Piezo1 activation.
-
Solution: Handle cells gently. Use a slow and steady perfusion rate during solution changes.
-
-
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high.
-
Solution: Ensure the final solvent concentration is at a non-toxic level, typically below 0.1%. Run a vehicle control (media with the same concentration of solvent but without this compound) to assess the effect of the solvent alone.[16]
-
-
Cell Health: Unhealthy or stressed cells may have altered membrane properties and ion channel activity.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Various Applications
| Application | Cell Type | Recommended Concentration Range | Reference(s) |
| Calcium Imaging | HEK293T cells transfected with Piezo1 | 10 - 30 µM | [6][10][11] |
| A431 cells | 1.5 µM | [15] | |
| Pancreatic acini | 25 µM | [18] | |
| Electrophysiology (Patch-Clamp) | HEK293T cells transfected with mPiezo1 | 10 - 30 µM | [6][11] |
| Red Blood Cells | 41 nM - 8 µM | [19] | |
| Cell Viability/Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.05 - 2 µM (non-cytotoxic) | [13][14] |
| Inhibition of Macropinocytosis | A431 cells | 1.5 µM | [15] |
| Skeletal Muscle Differentiation | Mouse Satellite Cells | 3 µM | [20] |
Table 2: EC50 Values of this compound for Piezo1 Activation
| Species | Cell Type | EC50 Value | Reference(s) |
| Human | HEK293T cells | 26.6 µM | [7] |
| Mouse | HEK293T cells | 17.1 µM | [7] |
| Human (Red Blood Cells) | Red Blood Cells | 1391 nM (1.391 µM) | [19][21] |
Experimental Protocols
Calcium Imaging Protocol
This protocol is a general guideline for measuring intracellular calcium influx upon this compound application using a fluorescent calcium indicator.
-
Cell Seeding: Seed cells expressing Piezo1 onto a suitable imaging plate or coverslip and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells gently with a physiological buffer (e.g., HBSS) to remove excess dye.
-
-
Baseline Measurement:
-
Acquire baseline fluorescence images for a stable period (e.g., 1-2 minutes) before adding this compound.[16]
-
-
This compound Application:
-
Prepare the desired concentration of this compound in the physiological buffer.
-
Add the this compound solution to the cells.
-
-
Data Acquisition:
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the baseline to determine the calcium response.
-
Electrophysiology (Whole-Cell Patch-Clamp) Protocol
This protocol provides a general workflow for recording Piezo1 channel currents activated by this compound.
-
Cell Preparation: Use cells expressing Piezo1 cultured on coverslips.
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with an appropriate intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol (e.g., a voltage ramp or step) to elicit currents.
-
-
This compound Application:
-
Perfuse the cell with an extracellular solution containing the desired concentration of this compound.
-
-
Data Acquisition and Analysis:
-
Record the currents before and after the application of this compound.
-
Analyze the change in current amplitude and kinetics.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Yoda 1 | Piezo Channels | Tocris Bioscience [tocris.com]
- 3. Yoda1 - Wikipedia [en.wikipedia.org]
- 4. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. abmole.com [abmole.com]
- 19. mdpi.com [mdpi.com]
- 20. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Yoda-1 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for Yoda-1, a widely used Piezo1 channel agonist. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific activator of Piezo1 channels?
This compound is highly selective for Piezo1 over its homolog Piezo2.[1][2][3] Studies have shown that this compound activates both human and mouse Piezo1, but not Piezo2, in transfected cell systems.[1][2] This selectivity makes it a valuable tool for studying Piezo1-specific functions.[4]
Q2: What are the known off-target effects of this compound?
While early reports suggested no known off-target interactions for this compound, researchers should be aware of several potential issues that can be misinterpreted as off-target effects[5]:
-
Cytotoxicity: At higher concentrations, this compound can induce cell death. This is a critical consideration when designing experiments.
-
Downstream Signaling: this compound-mediated Piezo1 activation leads to Ca2+ influx, which in turn can activate a cascade of downstream signaling pathways. These are not true off-target effects but are consequences of Piezo1 activation that need to be considered in the experimental design. For example, in red blood cells, Piezo1 activation by this compound leads to the secondary activation of the KCa3.1 Gardos channel.[6]
-
Insolubility: this compound has low aqueous solubility, and at concentrations above ~20 µM, solutions can become opaque, which may affect experimental results.[1][2]
Q3: At what concentration does this compound become cytotoxic?
The cytotoxic concentration of this compound varies depending on the cell type and the duration of exposure.
-
In Human Umbilical Vein Endothelial Cells (HUVECs), concentrations up to 2 µM for 24 hours were found to be non-cytotoxic and did not affect cell proliferation.[5][7] However, concentrations of 10 µM and higher caused significant cytotoxicity after 4 hours of exposure.[5][7]
-
In MDA-MB-231 breast cancer cells, this compound at 2, 5, and 10 μM significantly reduced cell migration after 24 hours, and higher concentrations increased apoptosis.[8]
-
In RAW264.7 cells, concentrations of 2, 5, and 10 μM significantly decreased the number of live cells after 48 hours.[8]
It is crucial to determine the optimal, non-cytotoxic concentration range for your specific cell type and experimental conditions.
Q4: How does this compound activate Piezo1 channels?
This compound acts as a gating modulator of Piezo1.[2][4] It is thought to act as a "molecular wedge," lowering the mechanical threshold for channel activation.[3][9] this compound stabilizes the open state of the channel, leading to Ca2+ influx.[6] This mechanism is supported by evidence that this compound can activate purified Piezo1 channels reconstituted in artificial lipid bilayers, indicating that it does not require other cellular components for its primary action on the channel.[1][2][6]
Troubleshooting Guides
Issue 1: Unexpected cellular responses or cell death after this compound treatment.
Possible Cause:
-
This compound concentration is too high, leading to cytotoxicity.
-
The observed effect is a downstream consequence of Piezo1 activation and Ca2+ influx, not an off-target effect.
-
Solvent (e.g., DMSO) toxicity.
Troubleshooting Steps:
-
Determine the optimal this compound concentration:
-
Perform a dose-response curve to identify the lowest effective concentration for Piezo1 activation in your system.
-
Conduct a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) with a range of this compound concentrations and incubation times to establish the non-toxic working range for your specific cell type.[7]
-
-
Include proper controls:
-
Vehicle control: Always include a vehicle (e.g., DMSO) control at the same concentration used for this compound treatment.
-
Piezo1 knockout/knockdown cells: The most definitive control is to use cells lacking Piezo1. If the effect of this compound persists in these cells, it is likely a true off-target effect.
-
Pharmacological inhibition: Use a non-specific mechanosensitive ion channel blocker like Gadolinium (Gd3+) or a more specific Piezo1 blocker like GsMTx4 to see if it reverses the effects of this compound.[10]
-
Extracellular Ca2+ chelation: To determine if the observed effect is dependent on Ca2+ influx through Piezo1, perform the experiment in a Ca2+-free medium or in the presence of an extracellular Ca2+ chelator like EGTA.[1]
-
-
Monitor this compound solubility: Visually inspect your this compound solutions at higher concentrations for any signs of precipitation.[1][2]
Issue 2: Inconsistent or no response to this compound.
Possible Cause:
-
Low or absent Piezo1 expression in the experimental model.
-
Sub-optimal experimental conditions.
-
Degraded this compound compound.
Troubleshooting Steps:
-
Confirm Piezo1 expression: Verify the expression of Piezo1 in your cell type at the mRNA and protein level (e.g., qPCR, Western blot, or immunofluorescence).
-
Optimize experimental conditions:
-
The effects of this compound can be dependent on membrane potential and temperature.[4] Consider if your experimental conditions are affecting this compound's potency.
-
Ensure adequate incubation time for this compound to exert its effect.
-
-
Check compound integrity: Purchase this compound from a reputable supplier and store it according to the manufacturer's instructions. Prepare fresh stock solutions.
Quantitative Data Summary
Table 1: Effective and Cytotoxic Concentrations of this compound in Different Cell Types
| Cell Type | Effective Concentration (EC₅₀ / Effective Dose) | Cytotoxic Concentration | Reference |
| Mouse Piezo1 (HEK293) | EC₅₀: 17.1 µM | >20 µM (solubility issues) | [11] |
| Human Piezo1 (HEK293) | EC₅₀: 26.6 µM | >20 µM (solubility issues) | [11] |
| HUVEC | 1 µM (mimics shear stress) | >10 µM (after 4h) | [5][7] |
| MDA-MB-231 | 2-10 µM (inhibits migration) | Higher concentrations increase apoptosis | [8] |
| RAW264.7 | 1-10 µM (reduces osteoclastogenesis) | 2-10 µM (decreases live cells after 48h) | [8] |
| Mouse Myotubes | 10 µM (induces Ca2+ oscillations) | Not specified | [10] |
Table 2: Potency of this compound and its Analog Yoda2
| Compound | Target | Assay | EC₅₀ | Reference |
| This compound | Mouse Piezo1 | Calcium Assay | 600 nM | [12] |
| Yoda2 (KC159) | Mouse Piezo1 | Calcium Assay | 280 nM | [12] |
| Yoda2 salt (KC289) | Mouse Piezo1 | Calcium Assay | 150 nM | [12] |
| This compound | Human Red Blood Cells | Patch Clamp | 1391 nM | [13] |
| Yoda2 | Human Red Blood Cells | Patch Clamp | 305 nM | [13] |
Experimental Protocols
Key Experiment: Determining this compound Cytotoxicity using an ATP-based Luminescence Assay
This protocol is adapted from studies on HUVECs.[7]
Objective: To determine the concentration range at which this compound is cytotoxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and vehicle, e.g., DMSO)
-
96-well clear-bottom white plates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is 0.1 µM to 100 µM.
-
Include a vehicle-only control (e.g., DMSO at the highest concentration used for this compound).
-
Include a positive control for cell death (e.g., 0.2% Triton X-100).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for different time points relevant to your planned experiments (e.g., 1h, 4h, 24h).
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of cell viability against the this compound concentration to identify the cytotoxic threshold.
-
Visualizations
Caption: this compound signaling pathway leading to cellular responses.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piezo1 Ion Channels: An alternative to force | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoda1 Enhanced Low-Magnitude High-Frequency Vibration on Osteocytes in Regulation of MDA-MB-231 Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Improved PIEZO1 agonism through 4-benzoic acid modification of Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Yoda-1 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Yoda-1, a selective Piezo1 channel activator, in cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a small molecule agonist that specifically activates the mechanosensitive ion channel Piezo1.[1][2] This activation leads to an influx of cations, primarily Ca2+, into the cell.[3][4] The resulting increase in intracellular calcium can trigger a cascade of downstream signaling events that, depending on the cell type and experimental conditions, can lead to apoptosis (programmed cell death).[5][6][7] At high concentrations, the significant influx of Ca2+ can cause cellular stress and lead to cytotoxicity.[7][8]
Q2: What is the optimal concentration of this compound to use for cytotoxicity studies?
The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for each new cell line. Generally, concentrations in the low micromolar range are used to activate Piezo1, while higher concentrations may be required to induce cytotoxicity. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for Piezo1 activation and the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell model.
Q3: How long should I incubate my cells with this compound?
The incubation time for this compound treatment will vary depending on the experimental goals and the cell type. For acute activation of Piezo1, short incubation times (minutes to a few hours) may be sufficient. For cytotoxicity and apoptosis assays, longer incubation periods (e.g., 24 to 48 hours) are typically necessary to observe significant effects.[7][9]
Q4: What is the expected mechanism of cell death induced by this compound?
This compound-induced cell death is often mediated by the intrinsic apoptosis pathway. The influx of Ca2+ through Piezo1 channels can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[7] In some cancer cell lines, this compound has been shown to sensitize cells to TRAIL-mediated apoptosis by promoting mitochondrial outer membrane permeability.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable cytotoxicity after this compound treatment. | 1. Sub-optimal this compound concentration: The concentration used may be too low to induce a cytotoxic response in your specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient for the apoptotic cascade to be fully executed. 3. Low Piezo1 expression: The cell line may have low or no expression of the Piezo1 channel. 4. Cellular resistance: The cells may have intrinsic mechanisms that counteract the effects of calcium overload. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal cytotoxic concentration. 2. Extend the incubation period: Increase the treatment time (e.g., 24, 48, 72 hours). 3. Verify Piezo1 expression: Confirm Piezo1 expression at the mRNA and/or protein level (e.g., via qPCR or Western blot). 4. Consider co-treatments: Investigate combining this compound with other pro-apoptotic agents, such as TRAIL, which has been shown to have synergistic effects.[5][6] |
| High background or inconsistent results in cell viability assays (e.g., MTT, MTS). | 1. This compound interference with assay chemistry: The chemical structure of this compound might interfere with the tetrazolium salt reduction in MTT/MTS assays. 2. Solvent (DMSO) toxicity: High concentrations of the solvent used to dissolve this compound (typically DMSO) can be toxic to cells. 3. Cell plating density: Inconsistent cell numbers across wells can lead to variability. | 1. Include a "this compound only" control: In a cell-free well, add media and this compound at the highest concentration used in your experiment to check for direct reduction of the assay reagent. 2. Use an alternative viability assay: Consider assays with different detection principles, such as CellTiter-Glo® (measures ATP) or LDH release assays (measures membrane integrity). 3. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is below a toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest this compound treatment. 4. Optimize cell seeding density: Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. |
| Unexpected morphological changes in cells. | 1. Cytoskeletal rearrangements: Piezo1 activation can influence cytoskeletal dynamics. 2. Cell shrinkage: A common feature of apoptosis. | 1. Document morphological changes: Use microscopy to observe and record any changes in cell shape, adherence, or size. These can be early indicators of a cellular response. 2. Correlate with apoptosis markers: Use assays like Annexin V/PI staining to confirm if the observed morphological changes are associated with apoptosis. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[13] Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium, MTT, and DMSO only) from all other readings. Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Aspirate the medium (which may contain detached, dead cells) and wash the attached cells once with PBS. Trypsinize the cells briefly, and then neutralize the trypsin with complete medium. Combine the detached cells from the medium with the trypsinized cells.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small).
-
Visualizations
Piezo1 Signaling Pathway
Caption: this compound mediated Piezo1 signaling pathway leading to apoptosis.
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanosensitive Ion Channel PIEZO1 Signaling in the Hall-Marks of Cancer: Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piezo Channels: Awesome Mechanosensitive Structures in Cellular Mechanotransduction and Their Role in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Piezo1 sensitizes cells to TRAIL-mediated apoptosis through mitochondrial outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Piezo1 sensitizes cells to TRAIL-mediated apoptosis through mitochondrial outer membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-induced Piezo1 activation promote mitochondrial-dependent apoptosis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanosensitive ion channels in apoptosis and ferroptosis: focusing on the role of Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay [protocols.io]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Technical Support Center: Optimizing Yoda-1 Experiments by Minimizing DMSO Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Piezo1 agonist Yoda-1 while mitigating the confounding effects of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic small molecule that selectively activates the Piezo1 ion channel.[1][2] Piezo1 is a mechanosensitive ion channel that converts mechanical stimuli into electrochemical signals.[3] this compound acts as a chemical agonist, meaning it can activate Piezo1 in the absence of mechanical forces, although it also sensitizes the channel to mechanical stimuli.[1][2] It is believed to act as a molecular wedge, lowering the energy barrier for channel opening.[4][5][6] This activation leads to an influx of cations, primarily Ca2+, into the cell, triggering various downstream signaling pathways.[3]
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound is sparingly soluble in aqueous solutions but is readily soluble in organic solvents like DMSO.[7] DMSO is a common solvent in cell culture experiments for dissolving hydrophobic compounds.[8][9] this compound is soluble in DMSO up to 20 mM.
Q3: What are the toxic effects of DMSO on cells?
A3: While widely used, DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure.[8][10] The toxic effects are cell-type dependent and can include inhibition of cell proliferation, induction of apoptosis, and changes in gene expression.[10][11] Generally, most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxicity, while primary cells are often more sensitive.[9]
Q4: What is a safe concentration of DMSO for my experiments?
A4: The "safe" concentration of DMSO is highly dependent on the specific cell line and the duration of the experiment.[11] It is crucial to perform a dose-response experiment to determine the maximum DMSO concentration that does not affect the viability or function of your cells of interest. As a general guideline, it is recommended to keep the final DMSO concentration in your culture medium at or below 0.1% for sensitive cells and long-term experiments, and generally not exceeding 0.5% for most cell lines.[9][11][12]
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most common solvent, dimethylformamide (DMF) is another organic solvent in which this compound is soluble.[7] However, DMF also has its own toxicity profile that would need to be evaluated for your specific experimental system. For some applications, it may be possible to dissolve this compound in a small amount of DMSO or DMF and then further dilute it in an aqueous buffer containing a carrier like PBS, but solubility may be limited.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in vehicle control (DMSO only) wells. | DMSO concentration is too high for the cell type or exposure time.[8][10] | 1. Determine the No-Effect Concentration: Perform a DMSO dose-response curve (e.g., 0.01% to 2.0% DMSO) to find the highest concentration with minimal impact on cell viability for your specific cell line and experimental duration.[12] 2. Reduce Exposure Time: Minimize the incubation time with DMSO-containing media. 3. Use a Higher this compound Stock Concentration: Preparing a more concentrated this compound stock solution in DMSO allows for a smaller volume to be added to the culture medium, thus lowering the final DMSO concentration.[13][14] |
| This compound treated cells show unexpected phenotypes not consistent with Piezo1 activation. | The observed effect might be a DMSO artifact.[11] | 1. Proper Vehicle Control: Always include a vehicle control with the same final concentration of DMSO as the this compound treated group.[15][16] 2. Lower DMSO Concentration: Use the lowest possible final DMSO concentration that maintains this compound solubility. 3. Confirm with Piezo1 Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate Piezo1 expression. If the phenotype persists in the absence of Piezo1, it is likely a DMSO or off-target effect. |
| Inconsistent results between experiments. | 1. Variability in this compound or DMSO concentration. 2. Precipitation of this compound out of solution. | 1. Precise Pipetting: Use calibrated pipettes for accurate dilutions. 2. Fresh Working Solutions: Prepare fresh this compound working solutions from a frozen stock for each experiment. Do not store aqueous dilutions of this compound for more than a day.[7] 3. Solubility Check: Visually inspect the final working solution for any precipitation. If precipitation occurs, the concentration may be too high for the aqueous environment. |
| Low or no response to this compound. | 1. this compound degradation. 2. Low Piezo1 expression in the cell model. 3. Suboptimal this compound concentration. | 1. Proper Storage: Store this compound stock solutions at -20°C.[14] 2. Verify Piezo1 Expression: Confirm Piezo1 expression in your cell line using techniques like qPCR or Western blotting. 3. Dose-Response Curve: Perform a this compound dose-response experiment to determine the optimal concentration for your desired effect. Effective concentrations can range from sub-micromolar to low micromolar.[2][13] |
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Generally considered safe with minimal effects.[12] | Recommended for sensitive primary cells and long-term exposure studies.[9][11] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[9][12] | A common range for many in vitro assays, but validation is recommended. |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation may be observed.[11][12] | Short-term exposure might be possible for some robust cell lines. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[12] | Generally not recommended for cell-based assays. |
Table 2: this compound Working Concentrations and Corresponding DMSO Levels
| This compound Stock Concentration (in DMSO) | Final this compound Concentration | Final DMSO Concentration (v/v) | Notes |
| 10 mM | 10 µM | 0.1% | A common starting point for many experiments. |
| 20 mM | 10 µM | 0.05% | Higher stock concentration reduces the final DMSO percentage. |
| 40 mM | 30 µM | 0.075% | Used in some electrophysiology studies to minimize DMSO effects.[13][14] |
| 10 mM | 1 µM | 0.01% | Lower this compound concentrations further reduce DMSO levels. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 4% down to 0.02% (this will result in a final concentration of 2% to 0.01%). Also, include a "no DMSO" control with medium only.
-
Treatment: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Protocol 2: Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (e.g., 20 mM in DMSO):
-
This compound has a molecular weight of approximately 355.27 g/mol .
-
To prepare a 20 mM stock solution, dissolve 7.11 mg of this compound in 1 mL of high-purity, sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.[14]
-
-
This compound Working Solution (e.g., 10 µM final concentration):
-
Warm the this compound stock solution to room temperature.
-
Prepare an intermediate dilution of this compound in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.05%, you would perform a 1:2000 dilution of the 20 mM stock.
-
It is recommended to add the this compound stock to the medium and mix immediately to prevent precipitation.
-
Always prepare fresh working solutions for each experiment.
-
Visualizations
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 2. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 | Semantic Scholar [semanticscholar.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. lifetein.com [lifetein.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
Yoda-1 Stability in Experimental Buffers: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the Piezo1 agonist, Yoda-1, in various experimental buffers. Adherence to proper preparation and storage protocols is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous buffers and should first be dissolved in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents.[1][2]
Q2: What are the recommended concentrations for this compound stock solutions?
A2: Stock solutions of this compound can be prepared in DMSO at concentrations ranging from 10 mM to over 98 mM.[3][4][5] It is advisable to prepare a high-concentration stock solution to minimize the amount of solvent added to your experimental system.
Q3: How should I prepare working solutions of this compound in aqueous buffers?
A3: To prepare a working solution, dilute your high-concentration this compound stock solution (in DMSO or DMF) into the aqueous buffer of your choice.[1] It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation. For example, a 1:2 solution of DMF:PBS (pH 7.2) has been shown to solubilize this compound at approximately 0.3 mg/ml.[1][2][6]
Q4: How long can I store this compound solutions?
A4: It is highly recommended to prepare aqueous working solutions of this compound on the same day of use.[1][7] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month.[7] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and solvent-based stocks at -80°C for up to one year.[8]
Q5: What is the recommended storage condition for this compound powder?
A5: this compound powder should be stored in a dry, dark environment at -20°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. Pre-warm the aqueous buffer to room temperature. Add the this compound stock solution to the buffer while vortexing. Consider using a different buffer or adding a surfactant like Pluronic F-127, though compatibility and effects on your specific assay must be validated. |
| Inconsistent or weaker than expected experimental results | Degradation of this compound in aqueous solution. Incorrect stock solution concentration. | Prepare fresh working solutions for each experiment.[1][7] Verify the concentration of your stock solution. Ensure proper storage of the stock solution at -20°C or -80°C.[3][8] |
| Variability between experiments | Differences in solution preparation. Temperature effects. | Standardize the protocol for preparing this compound working solutions. The electrophysiological effects of this compound have been observed to be maximal at room temperature and may dwindle near mammalian body temperature.[5] Maintain consistent experimental temperatures. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Reference(s) |
| DMSO | 2.5 - 35 | 7.04 - 98.51 | [1][2][3][4] |
| DMF | 5.0 | 14.07 | [1][2] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | 0.84 | [1][2] |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [8] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [8] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [7] |
| Aqueous Solution | Room Temperature | Use on the same day | [1][7] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Prepare this compound Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.[3]
-
-
Prepare Working Solution:
-
Bring your desired aqueous experimental buffer to room temperature.
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in your experiment.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of Piezo1 activation by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. xcessbio.com [xcessbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 8. Yoda 1 | Piezo Channel | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Yoda-1 Activation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results during experiments involving the Piezo1 activator, Yoda-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule agonist for the mechanosensitive ion channel Piezo1.[1][2] It functions by binding to a specific site on the Piezo1 channel, acting as a "molecular wedge" to facilitate channel opening.[3][4] This action lowers the mechanical threshold required for Piezo1 activation and can also induce channel opening even in the absence of external mechanical stimuli.[4][5] Importantly, this compound does not activate the related Piezo2 channel, making it a valuable tool for studying Piezo1-specific functions.[6][7]
Q2: Why am I seeing variable or inconsistent results with this compound?
Inconsistent results with this compound can stem from several factors:
-
Solubility and Stability: this compound has poor aqueous solubility and can precipitate out of solution, leading to variations in the effective concentration.[8] Stock solutions are typically made in DMSO and should be stored properly.[9][10][11] It is recommended to prepare fresh dilutions in your experimental buffer for each experiment.[9][10]
-
Piezo1 Expression Levels: The expression of Piezo1 can vary significantly between different cell types and even between passages of the same cell line.[12][13] Lower expression levels will naturally lead to a smaller response to this compound.
-
Cellular Environment: The mechanical state of the cells and their interaction with the substrate can influence Piezo1 activation.[8][14] Factors like cell density and substrate stiffness can alter the baseline mechanical tension on the cell membrane, affecting this compound's potency.
-
Channel Desensitization: Prolonged exposure to this compound or repeated stimulation can lead to the desensitization or inactivation of Piezo1 channels, resulting in diminished responses over time.[15]
-
Off-Target Effects: While generally selective, at higher concentrations this compound may have off-target effects. For instance, it has been shown to induce the activation of Akt and ERK1/2 independently of Piezo1.[1]
-
This compound Batch Variability: As with many chemical compounds, there can be variability between different manufacturing batches of this compound.
-
Temperature and Voltage: The efficacy of this compound can be influenced by experimental conditions such as temperature and membrane potential.[7]
Q3: What are the recommended storage and handling procedures for this compound?
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Prepare stock solutions in an organic solvent such as DMSO or dimethylformamide (DMF).[9] For example, a 10 mM stock in DMSO is commonly used.[5] These stock solutions should be aliquoted and stored at -80°C for up to a year or at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][11]
-
Working Solutions: this compound is sparingly soluble in aqueous buffers.[9] To prepare working solutions, first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[9] It is recommended to prepare fresh working solutions for each experiment and not to store aqueous solutions for more than a day.[9][10]
Troubleshooting Guides
Issue 1: No response or weak response to this compound application.
| Possible Cause | Troubleshooting Step |
| Low Piezo1 Expression | 1. Confirm Piezo1 expression in your cell line using RT-PCR, Western blot, or immunofluorescence.[13][16] 2. If using a transient transfection system, verify transfection efficiency. 3. Consider using a cell line with higher endogenous Piezo1 expression or a stable Piezo1-expressing cell line. |
| This compound Degradation or Precipitation | 1. Prepare a fresh stock solution of this compound in DMSO. 2. Make fresh dilutions in your experimental buffer immediately before use. Ensure the final DMSO concentration is consistent across experiments and in your vehicle control. 3. Visually inspect the working solution for any signs of precipitation. |
| Sub-optimal this compound Concentration | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. The EC50 for this compound can vary significantly.[9][11] 2. Be aware that higher concentrations (>10-20 µM) can cause cytotoxicity.[5][6] |
| Insensitive Detection Method | 1. Ensure your readout system (e.g., calcium imaging, patch-clamp) is sensitive enough to detect small changes. 2. For calcium imaging, check the loading efficiency and health of the cells with your chosen calcium indicator. |
| Channel Inactivation/Desensitization | 1. Minimize pre-incubation times with this compound. 2. If conducting repeated stimulations, allow for a sufficient recovery period between applications. |
Issue 2: High background signal or inconsistent baseline.
| Possible Cause | Troubleshooting Step |
| Endogenous Piezo1 Activity | 1. Some cell lines have a mechanically active baseline due to endogenous Piezo1.[17] 2. Use a Piezo1 knockout or knockdown cell line as a negative control to confirm the signal is Piezo1-dependent.[17] |
| Vehicle (DMSO) Effects | 1. Ensure the final concentration of DMSO is low (typically <0.1%) and consistent across all conditions, including the vehicle control. 2. Test the effect of the vehicle alone on your cells. |
| Cell Health Issues | 1. Ensure cells are healthy and not overly confluent, as this can increase baseline mechanical stress. 2. Perform a viability assay to rule out cytotoxicity from your experimental conditions or this compound concentration.[18] |
| Mechanical Stimulation from Perfusion | 1. If using a perfusion system, ensure the flow rate is slow and consistent to avoid mechanical activation of Piezo1. 2. Include a vehicle-only perfusion control to assess the effect of flow. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~2.5 - 23 mg/mL (depending on the source) | [1][9][11] |
| Dimethylformamide (DMF) | ~5 mg/mL | [9] |
| Ethanol | ~5 mg/mL (requires sonication) | [1] |
| Methanol | ~2.5 mg/mL (requires sonication) | [1] |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble (~0.3 mg/mL in a 1:2 DMF:PBS solution) | [9] |
Table 2: Reported EC50 Values for this compound
| Cell Type/System | Assay | EC50 | Reference |
| Murine Piezo1-transfected HEK293T cells | Calcium influx | 17.1 µM | [9][11] |
| Human Piezo1-transfected HEK293T cells | Calcium influx | 26.6 µM | [9][11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Calcium influx | 0.23 µM | [19] |
| Red Blood Cells (automated patch clamp) | Channel activation | 1391 nM (1.391 µM) | [20] |
Note: EC50 values are highly dependent on the specific experimental conditions and cell type.
Experimental Protocols
Key Experiment: Calcium Imaging Assay for this compound Activity
1. Cell Preparation:
-
Plate cells (e.g., HEK293T cells transiently transfected with Piezo1, or a cell line with endogenous expression) onto glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and grow to a desired confluency (typically 50-70%).
2. Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium from the cells and wash gently with the buffer.
-
Incubate the cells with the loading solution at 37°C for a specified time (e.g., 30-60 minutes), as recommended by the dye manufacturer.
-
After incubation, wash the cells with the buffer to remove excess dye and allow for de-esterification for approximately 15-30 minutes.
3. This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Immediately before the experiment, prepare serial dilutions of this compound in the imaging buffer to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
4. Image Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with an appropriate excitation light source and emission filters for your chosen dye.
-
Acquire baseline fluorescence images for a few minutes to establish a stable signal.
-
Apply the this compound working solution or vehicle control to the cells using a perfusion system or by gentle manual addition.
-
Continue to acquire images to record the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
5. Data Analysis:
-
Select regions of interest (ROIs) around individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence signal (e.g., as a ratio of the baseline fluorescence, F/F0) to quantify the calcium response.
-
For dose-response experiments, plot the peak normalized fluorescence against the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 6. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Piezo1 and Its Function in Different Blood Cell Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Endogenous Piezo1 can confound mechanically-activated channel identification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Yoda1 analogue (Dooku1) which antagonizes Yoda1‐evoked activation of Piezo1 and aortic relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yoda-1 Incubation for Piezo1 Activation
Welcome to the technical support center for optimizing Yoda-1 incubation to achieve maximal Piezo1 activation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and Piezo1.
Issue 1: No observable or weak Piezo1 activation after this compound application.
-
Question: I've applied this compound to my cells, but I'm not seeing the expected downstream effects (e.g., calcium influx, changes in cell morphology). What could be the problem?
-
Answer: A lack of response to this compound can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Verify Piezo1 Expression: Confirm that your cell type endogenously expresses Piezo1 or that your transfection with a Piezo1-expressing plasmid was successful. Use techniques like qPCR or immunocytochemistry to check for Piezo1 expression.
-
Check this compound Concentration: The optimal this compound concentration is cell-type dependent. While micromolar concentrations are commonly used, it's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.[1][2][3]
-
Optimize Incubation Time: The kinetics of Piezo1 activation by this compound can vary. For acute responses like calcium imaging, effects can be observed within minutes.[4] For longer-term assays, such as cell differentiation studies, incubation can range from hours to days.[3][5] It's recommended to perform a time-course experiment to identify the peak response time.
-
Assess this compound Quality and Solubility: this compound has limited aqueous solubility and is typically dissolved in DMSO. Ensure your stock solution is properly prepared and stored. At higher concentrations (>~20 μM), this compound solutions can become opaque, which may affect its activity.[1][2]
-
Consider Off-Target Effects or Inhibitors: The presence of certain molecules can inhibit this compound's effect. For instance, cysteine bridges are known to inhibit this compound activation of Piezo1.[6]
-
Control for Experimental Conditions: Factors like membrane potential and temperature can modulate the effects of this compound.[6][7] Maintain consistent and optimal experimental conditions.
-
Issue 2: High background signal or cell death observed with this compound treatment.
-
Question: After incubating my cells with this compound, I'm observing high levels of cell death or a high background signal in my assay. How can I mitigate this?
-
Answer: Cytotoxicity and high background can be significant issues. Consider the following:
-
Assess Cytotoxicity: Higher concentrations of this compound and prolonged incubation times can lead to cytotoxicity.[4][8] It is essential to perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations and incubation times to determine the optimal non-toxic working concentration. For example, in A431 cells, 1.5 µM this compound for up to 4 hours showed no significant cytotoxicity, while higher concentrations or longer incubations did.[4]
-
Optimize Assay Buffer: The composition of your assay buffer is critical. For calcium imaging, ensure adequate extracellular calcium is present, as Piezo1 is a calcium-permeable channel.[1][2]
-
Use Appropriate Controls: To account for potential off-target effects of this compound or the vehicle (DMSO), include the following controls in your experiment:
-
Vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells).
-
Untransfected or non-Piezo1 expressing cells to confirm the effect is Piezo1-dependent.
-
A positive control for your downstream readout (e.g., a known calcium ionophore like ionomycin (B1663694) for calcium flux assays).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: The effective concentration of this compound can vary significantly between cell types and experimental setups. A common starting point is in the low micromolar range (1-10 µM).[5][9] However, it is highly recommended to perform a dose-response curve to determine the EC50 for your specific system. Studies have reported EC50 values for this compound in the range of 305 nM to 1391 nM in red blood cells.[10][11]
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time depends on the biological process you are studying.
-
For acute responses , such as calcium influx or electrophysiological recordings, incubation times are typically short, ranging from seconds to minutes.[4][12]
-
For studying changes in cell morphology or migration , incubation times of several hours may be necessary.[5]
-
For long-term processes , like cell differentiation or proliferation, incubation can extend from 24 hours to several days.[3][5]
Q3: How can I confirm that the observed effects are specifically due to Piezo1 activation?
A3: To ensure the specificity of your results, you should include one or more of the following controls:
-
Piezo1 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate Piezo1 expression. The effect of this compound should be significantly diminished in these cells.
-
Pharmacological Inhibition: Use a non-selective mechanosensitive ion channel blocker, such as Gadolinium (Gd³⁺), to see if it prevents the this compound induced response.[5]
-
Negative Control Cells: Use a cell line that does not express Piezo1 to show that this compound has no effect.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered highly specific for Piezo1, the possibility of off-target effects should always be considered, especially at high concentrations.[13] It is crucial to include the proper controls mentioned above to validate that the observed effects are mediated by Piezo1.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to guide your experimental design.
Table 1: this compound Concentration and Incubation Time for Different Cell Types and Assays
| Cell Type | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Satellite Cells | Differentiation | 3 µM | 72 hours | Increased fraction of MyoG-positive myocytes | [5] |
| Mouse Myotubes | Calcium Imaging | 3 and 10 µM | Acute | Induced intracellular Ca²⁺ transients | [5] |
| HEK293T (mPiezo1) | Electrophysiology | 30 µM | Acute | Slowed inactivation phase of transient currents | [2] |
| Mesenchymal Stem Cells | Osteogenic Differentiation | 10 ng/mL (approx. 28 nM) | 21 days | Upregulation of Piezo1 expression | [3] |
| Human Dental Pulp MSCs | Cell Migration | 0.3 and 1 µM | 24, 48, and 72 hours | Accelerated cell migration | [12] |
| A431 Cells | Macropinocytosis | 1.5 µM | 10 minutes | Inhibition of macropinocytosis | [4] |
| Erythroblasts | Signal Transduction | 1 µM | 10, 30, 60 minutes | Induced Ca²⁺-dependent signaling pathways | [14] |
Table 2: EC50 Values for this compound
| Cell Type/System | EC50 | Reference |
| Red Blood Cells | 1391 nM | [10][11] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for Piezo1 Activation
This protocol describes a method to measure intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or 96-well plate suitable for imaging.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). A typical concentration for Fluo-4 AM is 2-5 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.[1][2]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
This compound Application and Imaging:
-
Place the dish/plate on the stage of a fluorescence microscope or a plate reader equipped for kinetic reading.
-
Establish a stable baseline fluorescence reading for 30-60 seconds.[12]
-
Add this compound at the desired final concentration. It is recommended to add a small volume of a concentrated stock solution to minimize dilution of the assay buffer.
-
Immediately start recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the baseline.
-
The response can be expressed as a fold change (F/F₀) or a change in ratiometric values if using a ratiometric dye like Fura-2.
-
Visualizations
Signaling Pathway of this compound Induced Piezo1 Activation
Caption: this compound binds to and activates the Piezo1 channel, leading to calcium influx and downstream signaling.
Experimental Workflow for Optimizing this compound Incubation
Caption: A typical workflow for determining the optimal this compound concentration and incubation time.
Troubleshooting Logic for No Piezo1 Activation
Caption: A decision tree to troubleshoot the lack of Piezo1 activation in response to this compound.
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 2. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoda1's energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical activation of the Piezo1 channel drives mesenchymal stem cell migration via inducing ATP release and activation of P2 receptor purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
How to prevent Yoda-1 precipitation in aqueous solutions
Welcome to the technical support center for Yoda-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound has very low solubility in aqueous solutions.[1][2] Direct addition of solid this compound or a highly concentrated stock solution into an aqueous buffer will likely cause it to precipitate out of solution.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is recommended to first prepare a concentrated stock solution in one of these solvents.
Q3: How do I prepare a working solution of this compound in an aqueous buffer?
A3: To prepare a working solution, you should first dissolve this compound in an organic solvent like DMSO or DMF to create a stock solution.[1] This stock solution can then be diluted into your aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing to ensure proper mixing and minimize precipitation.
Q4: What is the maximum concentration of this compound that can be achieved in an aqueous solution?
A4: The solubility of this compound in aqueous buffers is limited. For instance, in a 1:2 solution of DMF and PBS (pH 7.2), a solubility of approximately 0.3 mg/mL can be achieved.[1] The final concentration in your experiments should be carefully considered to avoid precipitation.
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day as the compound may precipitate over time.[1][3] It is best to prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for longer periods.[3][4]
Q6: I see some precipitate in my this compound stock solution. What should I do?
A6: If you observe precipitation in your organic stock solution, you can try to redissolve it by warming the solution and using sonication.[5] Ensure the solution is clear before use. If the precipitate does not dissolve, it may indicate that the solvent has absorbed moisture, reducing the solubility of this compound.[6] In such cases, preparing a fresh stock solution with anhydrous solvent is recommended.
Q7: Are there any alternatives to this compound with better aqueous solubility?
A7: Yes, newer analogs of this compound, such as Yoda2 (KC289) and KC159, have been developed with improved aqueous solubility and efficacy as Piezo1 activators.[2][3]
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration of this compound in the aqueous solution.- Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Add the this compound stock solution to the aqueous buffer slowly while vortexing to facilitate mixing. |
| Cloudy or precipitated working solution. | The aqueous solution was stored for too long. | Prepare fresh working solutions of this compound for each experiment. It is not recommended to store aqueous solutions for more than a day.[1] |
| This compound powder does not dissolve in the organic solvent. | The solvent may have absorbed moisture, or the concentration is too high. | - Use fresh, anhydrous DMSO or DMF.[6]- Gently warm the solution and use an ultrasonic bath to aid dissolution.[5]- Ensure you are not exceeding the solubility limits provided in the quantitative data table below. |
| Inconsistent experimental results. | Partial precipitation of this compound in the working solution could be leading to variable effective concentrations. | - Visually inspect your working solution for any signs of precipitation before each use.- Consider using a this compound analog with higher aqueous solubility if the issue persists.[2] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~2.5 - 15.62 | ~7.0 - 44.0 | Solubility can be enhanced with ultrasonic and warming to 60°C.[1][5] Soluble up to 20 mM.[7] |
| DMF | ~5 | ~14.1 | - |
| Ethanol | ~5 | ~14.07 | Requires sonication.[5] |
| Methanol | ~2.5 | ~7.04 | Requires sonication.[5] |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 | ~0.84 | -[1] |
| 10% DMSO in 90% corn oil | ≥ 1.56 | ≥ 4.39 | Clear solution.[5] |
| 15% Cremophor EL in 85% Saline | 0.62 | 1.75 | Clear solution; requires ultrasonic and warming to 60°C.[5] |
Molecular Weight of this compound is approximately 355.27 g/mol .
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. c. Add the calculated volume of anhydrous DMSO to the this compound powder. d. Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the vial in an ultrasonic water bath and gently warm to aid dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C in a desiccated environment.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Materials: this compound stock solution (from Protocol 1), desired aqueous buffer (e.g., PBS, HBSS).
-
Procedure: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the this compound stock solution needed to achieve the final concentration in your desired volume of aqueous buffer. c. While vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution dropwise. d. Continue to vortex for a few seconds to ensure the solution is homogenous. e. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider preparing a more dilute working solution. f. Use the freshly prepared aqueous working solution immediately for your experiment. Do not store for more than one day.[1]
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 4. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
Technical Support Center: Addressing Variability in Cell Response to Yoda1
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address variability in cell response to Yoda1, a selective Piezo1 channel activator.
Troubleshooting Guide
Issue: No Cellular Response to Yoda1 Application
If you are not observing the expected cellular response (e.g., calcium influx, downstream signaling) after applying Yoda1, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Yoda1 Concentration | The effective concentration of Yoda1 is highly cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific cell line. Concentrations can range from nanomolar to micromolar.[1][2] |
| Poor Yoda1 Solubility | Yoda1 is hydrophobic and has low aqueous solubility, which can lead to precipitation and an inaccurate final concentration.[3][4][5] Prepare stock solutions in DMSO or DMF and ensure the final concentration of the solvent in your experimental buffer is low (typically <0.1%) to avoid solvent-induced artifacts.[4][6] Freshly prepare working solutions for each experiment.[3][7] |
| Low or Absent Piezo1 Expression | The target of Yoda1, the Piezo1 channel, may not be expressed at sufficient levels in your cell type of interest. Verify Piezo1 expression using techniques such as qPCR, Western blot, or immunofluorescence. |
| Suboptimal Experimental Conditions | The activity of Yoda1 can be influenced by temperature and membrane potential.[6][8] Ensure your experiments are conducted at a consistent and appropriate temperature. Be aware that changes in membrane potential during your experiment could affect Yoda1 efficacy. |
| Incorrect Experimental Protocol | Ensure your experimental protocol is optimized for detecting Piezo1 activation. For calcium imaging, use an appropriate calcium indicator and ensure the imaging buffer contains sufficient extracellular calcium.[1][9] |
| Degraded Yoda1 Compound | Improper storage can lead to the degradation of Yoda1. Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C.[3] Avoid repeated freeze-thaw cycles. |
Issue: High Variability in Cell Response Between Replicates
High variability in your experimental replicates can obscure meaningful results. The following table outlines potential sources of variability and how to address them.
| Potential Cause | Recommended Solution |
| Inconsistent Yoda1 Preparation | As mentioned, Yoda1's poor solubility can lead to inconsistent concentrations between experiments.[2][5] Prepare a fresh working solution from a stock for each experiment and ensure it is well-mixed before application. |
| Cellular Heterogeneity | Cell populations, even within the same cell line, can exhibit heterogeneity in Piezo1 expression and overall physiological state.[1][10] If possible, use a clonal cell line or single-cell analysis techniques to minimize this variability. Ensure consistent cell passage number and seeding density. |
| Inconsistent Incubation Times | The duration of Yoda1 exposure can impact the cellular response.[11] Use a consistent and clearly defined incubation time for all experiments. |
| Variations in Cell Culture Conditions | Differences in cell culture conditions such as media composition, serum concentration, and passage number can alter cellular responses. Maintain consistent cell culture practices. |
| Mechanical Stimulation Artifacts | Unintentional mechanical stimulation of cells during media changes or compound addition can activate Piezo1 independently of Yoda1, leading to variable baseline activity.[12] Handle cells gently and use automated perfusion systems if possible. |
Issue: Cell Death or Cytotoxicity Observed
If you observe signs of cell death or toxicity after Yoda1 application, consider these factors.
| Potential Cause | Recommended Solution |
| Yoda1 Concentration is Too High | High concentrations of Yoda1 can lead to excessive calcium influx and subsequent cytotoxicity.[6] Determine the optimal, non-toxic concentration range for your cell type using a cell viability assay.[13] |
| Prolonged Exposure to Yoda1 | Continuous activation of Piezo1 can be detrimental to cells. Optimize the duration of Yoda1 exposure to the minimum time required to elicit the desired response.[11] |
| Solvent Toxicity | The solvent used to dissolve Yoda1 (e.g., DMSO) can be toxic to cells at higher concentrations.[6] Ensure the final solvent concentration in your culture media is below the toxic threshold for your cells (typically <0.1%). |
| Off-Target Effects | While Yoda1 is considered highly selective for Piezo1, off-target effects at high concentrations cannot be entirely ruled out.[14] Use the lowest effective concentration and consider using a Piezo1 inhibitor (e.g., GsMTx4) or Piezo1 knockout/knockdown cells as negative controls.[12] |
Frequently Asked Questions (FAQs)
Q1: How does Yoda1 activate the Piezo1 channel?
A1: Yoda1 is a chemical agonist that activates the Piezo1 channel by acting as a "molecular wedge".[15][16] It binds to a hydrophobic pocket on the Piezo1 protein, which is distinct from the pore itself.[17] This binding stabilizes the open conformation of the channel, thereby lowering the mechanical threshold required for channel activation.[8][16][18] Yoda1 can also activate Piezo1 in the absence of external mechanical stimuli.[3][19]
Q2: Is Yoda1 selective for Piezo1?
A2: Yes, Yoda1 is highly selective for Piezo1 and does not activate the closely related Piezo2 channel.[6][8][14] This selectivity makes it a valuable tool for studying the specific roles of Piezo1.
Q3: How should I prepare and store Yoda1?
A3: Yoda1 is a hydrophobic compound with poor solubility in aqueous solutions.[4] It is recommended to prepare stock solutions in an organic solvent such as DMSO or dimethylformamide (DMF) at a concentration of around 20 mM.[3][20] Store stock solutions at -20°C for up to one month.[3] For experiments, dilute the stock solution into your aqueous buffer immediately before use and ensure the final solvent concentration is minimal.[3][4]
Q4: What is a typical effective concentration range for Yoda1?
A4: The effective concentration (EC50) of Yoda1 varies significantly depending on the cell type and experimental conditions, but typically ranges from the high nanomolar to the low micromolar range.[1][3][4] For example, the EC50 for human and mouse Piezo1-transfected HEK293T cells has been reported to be around 26.6 µM and 17.1 µM, respectively.[4] In red blood cells, the EC50 for Yoda1 was determined to be 1391 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: Can Yoda1 affect cells that do not express Piezo1?
A5: Yoda1's primary mechanism of action is through the activation of Piezo1. In cells lacking Piezo1 expression, Yoda1 is not expected to have a significant effect. However, as with any chemical compound, off-target effects, especially at high concentrations, cannot be completely excluded.[21] It is always good practice to include a Piezo1-negative control in your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for Yoda1's effects in different cell types and experimental conditions.
Table 1: EC50 Values of Yoda1 in Different Cell Types
| Cell Type | Species | Experimental Method | EC50 | Reference |
| HEK293T (hPiezo1 transfected) | Human | Calcium Imaging | 26.6 µM | [4] |
| HEK293T (mPiezo1 transfected) | Mouse | Calcium Imaging | 17.1 µM | [4] |
| Red Blood Cells | Human | Automated Patch Clamp | 1391 nM | [1] |
| Mesenchymal Stem Cells | Mouse | qPCR (PIEZO1 expression) | 10 ng/mL (optimal) | [11] |
| HUVEC | Human | Cell Viability Assay | >10 µM (cytotoxic) | [13] |
Experimental Protocols
Key Experiment 1: Calcium Imaging
This protocol outlines a general procedure for measuring Yoda1-induced intracellular calcium changes.
-
Cell Preparation: Seed cells on a suitable imaging plate (e.g., 96-well black, clear bottom plate) and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520AM) according to the manufacturer's instructions. A common loading concentration for Fluo-4 AM is 5 µM.[1]
-
Remove the culture medium and wash the cells with a physiological buffer (e.g., HBSS or Tyrode's solution) containing calcium and magnesium.[1][22]
-
Incubate the cells with the dye-loading buffer for a specified time (e.g., 1 hour at 37°C).[1]
-
Wash the cells with the physiological buffer to remove excess dye.
-
-
Yoda1 Application and Imaging:
-
Prepare a working solution of Yoda1 in the physiological buffer at the desired concentration.
-
Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds).[22]
-
Add the Yoda1 working solution to the cells.
-
Immediately begin time-lapse imaging of the fluorescence intensity over time.[9]
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time for each well or region of interest.
-
The response is often expressed as a change in fluorescence relative to the baseline (ΔF/F₀).[8]
-
Key Experiment 2: Patch-Clamp Electrophysiology
This protocol provides a general outline for measuring Yoda1-induced currents using patch-clamp.
-
Cell Preparation: Culture cells on coverslips suitable for electrophysiological recordings.
-
Recording Setup:
-
Recording Procedure:
-
Obtain a high-resistance seal (GΩ) between the pipette and the cell membrane for whole-cell or cell-attached configuration.
-
Establish a stable baseline current recording.[1]
-
Apply a voltage protocol (e.g., a voltage ramp from -100 mV to +80 mV) to elicit currents.[1]
-
Perfuse the bath with the external solution containing Yoda1 at the desired concentration.
-
Record the changes in current in response to Yoda1. A cumulative concentration approach can be used where the cell is sequentially exposed to increasing concentrations of the compound.[1]
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the Yoda1-induced currents.
-
Construct dose-response curves by plotting the current amplitude against the Yoda1 concentration.
-
Visualizations
References
- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Using Yoda-1 to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 20. Yoda 1 | Piezo Channels | Tocris Bioscience [tocris.com]
- 21. biorxiv.org [biorxiv.org]
- 22. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
Yoda-1 and its interaction with other compounds in co-treatment studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting co-treatment studies involving Yoda-1, a selective Piezo1 channel agonist.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is a synthetic small molecule that selectively activates the Piezo1 channel, a mechanosensitive ion channel. It does this by binding to a specific site on the channel, which lowers the mechanical threshold for its activation and can also induce channel opening even in the absence of mechanical stimuli. This leads to an influx of cations, primarily Ca2+, into the cell, triggering various downstream signaling pathways.
Q2: Why would I perform a co-treatment study with this compound?
Co-treatment studies involving this compound are typically performed to investigate the modulation of Piezo1 channel activity. This can include:
-
Screening for potential Piezo1 inhibitors or antagonists.
-
Investigating synergistic or antagonistic effects with other known ion channel modulators.
-
Exploring the role of Piezo1 in specific cellular pathways by observing how its activation by this compound is affected by other compounds.
Q3: What are some common compounds used in co-treatment studies with this compound?
Commonly used compounds include antagonists and other modulators of Piezo1 and related ion channels. A notable example is Dooku-1, which is an antagonist of this compound's effect on Piezo1. Other non-specific ion channel blockers may also be used to confirm the role of Piezo1 in a particular response.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No response or diminished response to this compound in the presence of a co-treated compound. | The co-treated compound may be a Piezo1 antagonist. | This could be the expected outcome if you are screening for inhibitors. Confirm the finding with dose-response experiments and control groups. |
| The co-treated compound may be degrading this compound. | Check the chemical compatibility of the compounds. Run a control experiment with this compound alone after pre-incubation for the same duration as your co-treatment experiment. | |
| Cell health is compromised. | Ensure cell viability with a live/dead stain. The co-treated compound may be toxic to the cells. | |
| Increased response to this compound in the presence of a co-treated compound. | The co-treated compound may be a positive modulator of Piezo1 or acting synergistically with this compound. | This could be a significant finding. Investigate further with dose-response curves for both compounds to characterize the synergistic relationship. |
| The co-treated compound has off-target effects that increase intracellular calcium. | Use controls where the co-treated compound is applied without this compound to measure its independent effect on your readout (e.g., intracellular calcium). | |
| High background signal or spontaneous Piezo1 activation. | High concentrations of this compound may be causing significant spontaneous channel opening. | Lower the concentration of this compound to a level that sensitizes the channel to mechanical stimuli without causing high baseline activation. |
| The cells are under mechanical stress from handling or plating. | Allow cells to rest after plating and handle them gently. Ensure your assay buffer and media are at the correct temperature and pH. | |
| Inconsistent results between experiments. | This compound may be precipitating out of solution. | Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in your aqueous experimental buffer. Prepare fresh dilutions for each experiment. |
| The expression level of Piezo1 varies between cell passages. | Use cells from a consistent passage number for your experiments. Periodically check Piezo1 expression levels via qPCR or Western blot. |
Experimental Protocols
General Protocol for a this compound Co-treatment Calcium Imaging Assay
-
Cell Culture: Plate cells expressing Piezo1 on glass-bottom dishes suitable for microscopy. Culture them to the desired confluency.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like HBSS for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells two to three times with the assay buffer to remove excess dye.
-
Co-treatment Incubation: Incubate the cells with the test compound at the desired concentration for a specific period. For antagonist screening, this pre-incubation step is crucial.
-
Baseline Measurement: Place the dish on the microscope and measure the baseline fluorescence for 1-2 minutes.
-
This compound Application: Add this compound to the dish to achieve the final desired concentration while continuously recording the fluorescence.
-
Data Acquisition: Continue recording the fluorescence signal for several minutes to capture the full response.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The response to this compound is typically quantified as the peak fluorescence intensity change or the area under the curve after this compound addition.
Quantitative Data Summary
The following table summarizes hypothetical data from a study investigating the effect of a putative Piezo1 antagonist, "Compound X," on this compound-induced Piezo1 activation.
| Treatment Group | This compound Concentration | Compound X Concentration | Peak Calcium Response (ΔF/F₀) | % Inhibition |
| Vehicle Control | 0 µM | 0 µM | 0.05 ± 0.01 | N/A |
| This compound Alone | 10 µM | 0 µM | 1.5 ± 0.2 | 0% |
| Compound X Alone | 0 µM | 5 µM | 0.06 ± 0.02 | N/A |
| Co-treatment | 10 µM | 1 µM | 1.1 ± 0.15 | 26.7% |
| Co-treatment | 10 µM | 5 µM | 0.4 ± 0.1 | 73.3% |
| Co-treatment | 10 µM | 10 µM | 0.1 ± 0.05 | 93.3% |
Visualizations
Caption: A typical experimental workflow for screening Piezo1 antagonists using this compound.
Caption: Simplified signaling pathway showing this compound activation and antagonist inhibition of the Piezo1 channel.
Technical Support Center: Long-Term Effects of Continuous Yoda-1 Exposure on Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of continuous Yoda-1 exposure on cells. All information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic small molecule that acts as a specific agonist for the mechanosensitive ion channel Piezo1.[1][2] It potentiates channel activity by slowing the inactivation kinetics and reducing the mechanical threshold for channel activation.[2][3] This leads to an influx of cations, most notably Ca2+, into the cell, which in turn triggers various downstream signaling pathways.[2][4]
Q2: Does continuous exposure to this compound lead to Piezo1 channel downregulation or desensitization?
A2: Current research suggests that continuous this compound exposure may not lead to a straightforward downregulation of the Piezo1 channel. In fact, some studies have observed an increase in Piezo1 mRNA and protein expression levels after prolonged treatment (e.g., 24 hours to 4 days) in cell types like pancreatic stellate cells and retinal ganglion cells. This suggests a potential positive feedback loop or a compensatory mechanism rather than desensitization at the expression level. However, the functional consequences of this increased expression on channel activity over longer periods require further investigation. While Piezo1 channels are known to desensitize in response to sustained mechanical stimuli, detailed studies on desensitization or tachyphylaxis resulting from continuous chemical activation by this compound are limited.
Q3: What are the expected long-term effects of continuous this compound exposure on cell viability and proliferation?
A3: The long-term effects of this compound on cell viability and proliferation are cell-type specific and concentration-dependent. At lower concentrations (typically ≤ 2 µM), this compound has been shown to have minimal cytotoxic effects and in some cases, may even promote proliferation over 24-48 hours.[5] However, at higher concentrations (≥ 10 µM), this compound can induce significant cytotoxicity, leading to decreased cell viability and apoptosis over similar timeframes.[6] For example, in human trabecular meshwork cells, 10 µM this compound resulted in approximately 10% reduced cell survival after 24 hours. In some cancer cell lines, continuous exposure to this compound has been shown to inhibit proliferation.[6]
Q4: What are the potential off-target effects of long-term this compound exposure?
A4: While this compound is considered a highly specific agonist for Piezo1, the possibility of off-target effects, especially during long-term continuous exposure, cannot be entirely ruled out. One study has suggested a potential off-target effect of this compound on the Kv1.3 potassium channel in macrophages. Researchers should include appropriate controls, such as Piezo1 knockout/knockdown cells, to confirm that the observed long-term effects are indeed mediated by Piezo1 activation.
Q5: How do cells adapt to the chronic calcium influx induced by continuous this compound exposure?
A5: Cells possess intricate mechanisms to maintain calcium homeostasis. A sustained increase in intracellular calcium triggered by chronic Piezo1 activation can lead to various adaptive responses. These may include the upregulation of calcium-binding proteins and calcium pumps (e.g., PMCA and SERCA) to buffer and sequester excess calcium, and potential alterations in the expression and activity of other ion channels and signaling proteins to counteract the effects of sustained calcium signaling. However, specific studies detailing the comprehensive adaptive mechanisms of cells to long-term continuous this compound exposure are currently limited.
Troubleshooting Guides
Issue 1: High levels of cell death observed during long-term this compound treatment.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration. Start with a low concentration (e.g., 0.5-1 µM) and titrate up. Refer to the data table below for reported cytotoxic concentrations in various cell lines.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is well below the toxic threshold for your cells (usually <0.1%). Run a vehicle control with the same concentration of DMSO to rule out solvent-induced cytotoxicity.
-
-
Possible Cause 3: Depletion of essential nutrients in the medium.
-
Troubleshooting Step: For multi-day experiments, it is crucial to replenish the culture medium regularly. A common practice is to perform a 50% medium change every 48 hours, adding fresh medium containing the desired concentration of this compound.[1]
-
Issue 2: Inconsistent or loss of this compound effect over time.
-
Possible Cause 1: Degradation of this compound in culture medium.
-
Troubleshooting Step: this compound stability in culture medium at 37°C over extended periods may be a factor. Renewing the medium with freshly prepared this compound every 48 hours can help maintain a consistent concentration.
-
-
Possible Cause 2: Cellular adaptation or desensitization.
-
Troubleshooting Step: While evidence for Piezo1 downregulation is not definitive, functional desensitization could occur. Consider intermittent exposure to this compound to allow for potential recovery of channel sensitivity. You can also assess Piezo1 protein levels via Western blot at different time points to monitor for any changes in expression.
-
-
Possible Cause 3: Changes in cell confluence affecting mechanosensing.
-
Troubleshooting Step: As cells become more confluent, the mechanical environment of the culture changes, which could influence Piezo1 activity and the cell's response to this compound. Monitor cell density and consider passaging the cells to maintain a consistent confluence level during the experiment.
-
Issue 3: Unexpected morphological changes or altered cell behavior.
-
Possible Cause 1: On-target effects of Piezo1 activation.
-
Troubleshooting Step: Activation of Piezo1 is known to influence cell morphology, migration, and differentiation in various cell types.[1] These changes may be an expected outcome of continuous this compound exposure. Characterize these changes using microscopy and relevant cellular assays.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: To confirm that the observed effects are Piezo1-dependent, use a Piezo1 antagonist (e.g., GsMTx4) in conjunction with this compound. Additionally, performing experiments in Piezo1 knockout or knockdown cells is the gold standard for verifying on-target effects.
-
Data Presentation
Table 1: Effects of Continuous this compound Exposure on Cell Viability and Proliferation
| Cell Line | This compound Concentration (µM) | Exposure Time | Effect on Viability/Proliferation | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.05 - 2 | 24 h | No significant effect on viability or proliferation. | [5][7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | > 10 | 4 h | Significant cell death. | [5][7] |
| Human Trabecular Meshwork (hTM) Cells | 10 | 24 h | ~10% reduction in cell survival. | [8] |
| Mouse Osteocyte-like (MLO-Y4) Cells | 10 | 48 h | Significant decrease in the number of live cells. | [6] |
| Human Breast Cancer (MDA-MB-231) Cells | 10 | 48 h | Increased apoptosis. | [6] |
| A431 Human Epidermoid Carcinoma Cells | 1.5 | 4 h | No significant cytotoxicity in non-starved cells. | [9] |
| A431 Human Epidermoid Carcinoma Cells | 3 | 4 h | ~80% cell viability in starved cells. | [9] |
| Osteoblasts | 15.32 | Not Specified | IC50 for cytotoxicity. | [3] |
Experimental Protocols
Protocol 1: Long-Term (Multi-Day) Continuous this compound Exposure in Adherent Cell Culture
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will not allow them to reach over 80-90% confluency by the end of the experiment. This is critical to avoid confounding effects from contact inhibition and altered mechanotransduction.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment Initiation:
-
Allow cells to adhere and recover for 24 hours after seeding.
-
Prepare fresh culture medium containing the desired final concentration of this compound. Dilute the this compound stock solution directly into the pre-warmed medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
-
Maintenance of Continuous Exposure:
-
Every 48 hours, perform a 50% medium change.
-
To do this, carefully aspirate half of the medium from each culture vessel.
-
Replace the removed volume with an equal volume of freshly prepared, pre-warmed medium containing the same concentration of this compound.
-
-
Endpoint Analysis:
-
At the desired time points (e.g., 24h, 48h, 72h, 7 days), harvest the cells for downstream analysis (e.g., viability assays, protein extraction for Western blotting, RNA isolation for qPCR).
-
Mandatory Visualization
Caption: Signaling cascade initiated by continuous this compound exposure.
Caption: Workflow for long-term continuous this compound exposure experiments.
References
- 1. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Piezo1-Regulated Mechanotransduction Controls Flow-Activated Lymphatic Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoda1 Enhanced Low-Magnitude High-Frequency Vibration on Osteocytes in Regulation of MDA-MB-231 Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Piezo channels by cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Piezo1 Activation by Yoda1: A Guide to Genetic Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the activation of the mechanosensitive ion channel Piezo1 by its chemical agonist, Yoda1. We focus on the critical role of genetic controls in ensuring the specificity of Yoda1-induced responses. This document outlines experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting their experiments.
Introduction to Piezo1 and Yoda1
Piezo1 is a crucial mechanosensitive ion channel that translates mechanical forces into biochemical signals.[1] Its activation allows the influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events regulating various cellular processes.[2][3] The discovery of Yoda1, a small-molecule agonist, has provided a powerful tool to study Piezo1 function without the need for mechanical stimulation.[4][5] However, rigorous validation is essential to confirm that the observed effects of Yoda1 are indeed mediated by Piezo1. Genetic controls are the gold standard for this purpose.
Genetic Validation Strategies
To unequivocally attribute a cellular response to Yoda1's activation of Piezo1, it is imperative to use genetic models where Piezo1 function is ablated or altered. The primary strategies include:
-
Piezo1 Knockout (KO) or Knockdown (KD): The most direct method is to eliminate or reduce Piezo1 expression. In these cells, a Yoda1-induced response should be completely abolished or significantly diminished.
-
Expression of a Yoda1-Insensitive Mutant: This involves introducing a Piezo1 channel that has been mutated to no longer respond to Yoda1. This can be achieved by creating chimeras with the Yoda1-insensitive paralog, Piezo2, or through site-directed mutagenesis of the Yoda1 binding site.[6]
Comparative Data on Yoda1 Activation and Genetic Controls
The following tables summarize quantitative data from studies validating Yoda1's effect on Piezo1 using genetic controls.
Table 1: Effect of Piezo1 Knockout on Yoda1-Induced Calcium Influx
| Cell Type | Genetic Control | Yoda1 Concentration | Response in Control Cells | Response in KO/KD Cells | Reference |
| Mouse Cardiomyocytes | Cardiac-specific Piezo1-KO | 30 µM | Sustained Ca2+ influx | Nearly completely abolished | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Piezo1 Knockdown (siRNA) | Not specified | Increased mitochondrial respiration and ATP production | Inhibition of Yoda1-induced increase | [8] |
| Lymphatic Endothelial Cells (LECs) | Piezo1 Knockdown (siRNA) | 250 nM | Regulation of Orai1 downstream genes | Inhibition of Yoda1-mediated regulation | [5] |
Table 2: Characterization of Yoda1-Insensitive Piezo1 Mutants
| Mutant Description | Experimental Assay | Yoda1 Response in Wild-Type | Yoda1 Response in Mutant | Key Finding | Reference |
| Mouse Piezo1-Piezo2 Chimeras | Calcium Imaging | Robust Ca2+ influx | No response | Identified a minimal protein region required for Yoda1 sensitivity | [6] |
| Intersubunit Disulfide Bridge Mutants (e.g., A2328C/P2382C) | Calcium Imaging & Electrophysiology | Robust Ca2+ signals | No response in the absence of a reducing agent (DTT) | Demonstrates that stalling the channel's gating machinery inhibits Yoda1's effects | [9][10] |
Experimental Protocols
Here, we provide detailed protocols for key experiments used to validate Piezo1 activation by Yoda1.
Protocol 1: Calcium Imaging Assay
This protocol is used to measure changes in intracellular calcium concentration following Yoda1 application in wild-type versus genetically modified cells.
Materials:
-
Wild-type cells expressing Piezo1
-
Piezo1 KO/KD or mutant-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fluo-4 AM)[5][6]
-
Yoda1 stock solution (in DMSO)
-
Extracellular solution (e.g., HBSS with Ca2+)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Plating: Plate wild-type and genetically modified cells on separate glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-8 AM) in the extracellular solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the extracellular solution to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.
-
Yoda1 Application: Add Yoda1 to the desired final concentration while continuously recording fluorescence. A vehicle control (DMSO) should be run in parallel.
-
Data Acquisition: Continue recording for several minutes to capture the full calcium response.
-
Analysis: Quantify the change in fluorescence intensity over time (ΔF/F0) for both cell types. A significant reduction or absence of a calcium response in the genetically modified cells validates that the Yoda1-induced calcium influx is Piezo1-dependent.
Protocol 2: Patch-Clamp Electrophysiology
This protocol directly measures the ion channel activity of Piezo1 in response to Yoda1.
Materials:
-
HEK293T cells transiently transfected with mouse Piezo1 (wild-type or mutant)[4]
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions[11]
-
Yoda1 stock solution
Procedure:
-
Cell Preparation: Use cells 24-48 hours post-transfection.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Seal Formation: In the whole-cell or cell-attached configuration, form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
-
Baseline Recording: Record baseline channel activity at a holding potential (e.g., -80 mV).[12]
-
Yoda1 Perfusion: Perfuse the cell with an extracellular solution containing Yoda1 at the desired concentration.
-
Current Measurement: Record the current elicited by Yoda1. To study the interaction with mechanical stimuli, negative pressure can be applied through the patch pipette before and after Yoda1 application.[4]
-
Data Analysis: Analyze the current amplitude, activation, and inactivation kinetics. The absence of a Yoda1-induced current in cells expressing the insensitive mutant confirms specificity.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key concepts in validating Yoda1-Piezo1 interaction.
References
- 1. The emerging role of Piezo1 in the musculoskeletal system and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIEZO1 - Wikipedia [en.wikipedia.org]
- 3. Mechanosensitive Ion Channel PIEZO1 Signaling in the Hall-Marks of Cancer: Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 5. Piezo1-Regulated Mechanotransduction Controls Flow-Activated Lymphatic Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the gating mechanism of the mechanosensitive channel Piezo1 with the small molecule Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanosensitive Piezo1 channel mediates heart mechano-chemo transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unpacking the Effects of Yoda1 and Mechanical Stimulation on Piezo1
For researchers, scientists, and drug development professionals delving into the intricacies of mechanobiology, the Piezo1 ion channel stands out as a critical player. This mechanosensitive channel translates physical forces into biochemical signals, influencing a myriad of physiological processes. Activation of Piezo1 can be achieved through two primary methods: the chemical agonist Yoda1 and direct mechanical stimulation. This guide provides an objective comparison of these two modalities, supported by experimental data, to aid in the selection of the most appropriate method for specific research applications.
At a Glance: Yoda1 vs. Mechanical Stimulation
| Feature | Yoda1 (Chemical Agonist) | Mechanical Stimulation |
| Mechanism of Action | Allosteric modulator, acts as a molecular wedge to lower the activation threshold. | Direct gating through membrane stretch, shear stress, or indentation.[1] |
| Mode of Application | Bath application, perfusion. | High-speed pressure clamp, fluid shear stress, cell poking, magnetic twisting. |
| Selectivity | Selective for Piezo1 over Piezo2.[2] | Can activate other mechanosensitive channels depending on the stimulus. |
| Control over Activation | Concentration-dependent. | Dependent on the magnitude, duration, and rate of applied force.[3] |
| Channel Kinetics | Slows inactivation kinetics, sensitizes the channel to mechanical stimuli.[4] | Rapid activation and inactivation. |
| Reproducibility | Generally high, dependent on compound purity and concentration. | Can be variable depending on the specific technique and operator. |
Delving Deeper: A Quantitative Comparison
The activation of Piezo1 by Yoda1 and mechanical forces can be quantified to understand their distinct effects on channel function.
| Parameter | Yoda1 | Mechanical Stimulation | Source |
| EC50 (Half-maximal effective concentration) | ~15-30 µM (in HEK cells) | Not Applicable | [5] |
| Pressure for Half-maximal Activation (P50) | Reduces P50 by ~15 mmHg | ~ -40 to -60 mmHg (HEK cells, cell-attached patch) | [4] |
| Current Type | Can induce small, persistent currents in the absence of mechanical force.[4] | Elicits transient, rapidly inactivating currents. | [6] |
| Inactivation Time Constant | Prolongs inactivation | Tens of milliseconds | [4][6] |
Experimental Methodologies: A How-To Guide
Reproducible and reliable data hinge on the meticulous execution of experimental protocols. Below are detailed methodologies for activating Piezo1 using both Yoda1 and mechanical stimulation.
Yoda1-Induced Piezo1 Activation
Objective: To measure Piezo1 channel activity in response to the chemical agonist Yoda1 using calcium imaging or patch-clamp electrophysiology.
1. Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) in appropriate media.
-
For non-endogenous expression, transiently transfect cells with a Piezo1-expressing plasmid using a suitable transfection reagent.
2. Calcium Imaging:
-
Plate cells on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Acquire baseline fluorescence.
-
Apply Yoda1 at the desired concentration via perfusion.
-
Record changes in intracellular calcium concentration using a fluorescence microscope.
3. Patch-Clamp Electrophysiology:
-
Prepare whole-cell or cell-attached patch-clamp configurations.
-
For whole-cell, clamp the cell at a negative holding potential (e.g., -60 mV).
-
Perfuse Yoda1-containing solution onto the cell.
-
Record inward currents, which represent cation influx through Piezo1 channels.
Mechanical Stimulation of Piezo1
Objective: To activate Piezo1 channels using controlled mechanical forces and measure the resulting ion currents.
1. High-Speed Pressure Clamp (Cell-attached patch):
-
Establish a high-resistance seal between a patch pipette and the cell membrane.
-
Apply controlled negative or positive pressure steps to the pipette to induce membrane stretch.
-
Record single-channel or macroscopic currents at a fixed holding potential.
2. Fluid Shear Stress:
-
Plate cells in a flow chamber.
-
Apply laminar fluid flow at a defined shear stress (dynes/cm²) over the cells.
-
Measure cellular responses, such as calcium influx or changes in cell alignment.[1]
3. Cell Poking/Indentation:
-
In a whole-cell patch-clamp configuration, use a fire-polished glass micropipette to indent the cell membrane at a controlled velocity and distance.[3]
-
Record the resulting whole-cell currents.[3]
Visualizing the Pathways: Experimental Workflow
Caption: Experimental workflows for Yoda1 and mechanical activation of Piezo1.
Downstream Signaling: A Tale of Two Stimuli
Both Yoda1 and mechanical forces trigger Piezo1-dependent calcium influx, which in turn initiates a cascade of downstream signaling events. While there is significant overlap, the nature of the stimulus can influence the cellular response.
Activation of Piezo1 by either method leads to an increase in intracellular calcium, a ubiquitous second messenger. This calcium signal can then activate a host of downstream effectors, including:
-
Calmodulin (CaM) and Calmodulin-dependent protein kinase II (CaMKII): Key mediators of calcium signaling involved in various cellular processes.[7]
-
Nuclear Factor of Activated T-cells (NFAT): A transcription factor that translocates to the nucleus upon dephosphorylation by the calcium-dependent phosphatase calcineurin.
-
Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ): Key regulators of cell proliferation and organ size, which can be influenced by cytoskeletal changes linked to Piezo1 activation.
-
Focal Adhesion Kinase (FAK) and Src: Activation of these kinases is implicated in cellular responses to mechanical stress.[7]
It has been shown that Yoda1 can mimic the effects of mechanical stimulation, such as fluid flow, in activating downstream gene expression in osteocytes.[8] However, the sustained and potentially more localized calcium signals induced by mechanical stimuli might lead to distinct downstream effects compared to the more global calcium increase often seen with bath application of Yoda1. For instance, studies on mesenchymal stem cells suggest that Yoda1-induced Piezo1 activation stimulates cell migration through ATP release and subsequent purinergic signaling.[9]
Caption: General downstream signaling pathway of Piezo1 activation.
Conclusion: Choosing the Right Tool for the Job
Both Yoda1 and mechanical stimulation are invaluable tools for probing Piezo1 function. The choice between them depends on the specific experimental question.
-
Yoda1 is ideal for high-throughput screening, pharmacological studies, and experiments where a consistent and prolonged activation of Piezo1 is desired. Its selectivity for Piezo1 is a significant advantage.
-
Mechanical stimulation provides a more physiologically relevant means of activating Piezo1, allowing for the investigation of the channel's response to dynamic and localized forces. Techniques like the pressure clamp offer precise control over the stimulus, enabling detailed biophysical characterization of the channel.
A comprehensive understanding of Piezo1's role in health and disease will ultimately benefit from the complementary use of both chemical and mechanical activation methods. By carefully considering the strengths and limitations of each approach, researchers can design more robust experiments and gain deeper insights into the fascinating world of mechanotransduction.
References
- 1. Piezo1, a mechanically activated ion channel, is required for vascular development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 5. PIEZO Channels in Mechano-Inflammation: Gatekeepers of Neuroimmune Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transduction of repetitive mechanical stimuli by Piezo1 and Piezo2 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Stimulation of Piezo1 by mechanical signals promotes bone anabolism | eLife [elifesciences.org]
- 9. Chemical activation of the Piezo1 channel drives mesenchymal stem cell migration via inducing ATP release and activation of P2 receptor purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Piezo1 Activators: Yoda-1 vs. Jedi-1/Jedi-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three key chemical activators of the mechanosensitive ion channel Piezo1: Yoda-1, Jedi-1, and Jedi-2. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for specific research applications.
Executive Summary
This compound, Jedi-1, and Jedi-2 are small molecule activators of the Piezo1 channel, a critical mediator of mechanotransduction in various physiological processes. While all three compounds lead to the opening of the Piezo1 channel and subsequent calcium influx, they exhibit distinct mechanisms of action, potency, and kinetics. This compound acts as a molecular wedge, lowering the mechanical threshold for channel activation. In contrast, Jedi-1 and Jedi-2 are thought to activate the channel through binding to the extracellular blade-like structures. Notably, the available data suggests that this compound and its analogue, Yoda-2, are more potent than the Jedi compounds.
Data Presentation: Quantitative Comparison of Piezo1 Activators
The following table summarizes the available quantitative data on the potency of this compound, Jedi-1, and Jedi-2 in activating Piezo1 channels. It is important to note that the EC50 values are sourced from different studies and experimental conditions, which may influence direct comparability.
| Compound | Reported EC50 (Concentration for half-maximal activation) | Cell Type / Assay Condition | Source |
| This compound | ~10-50 µM | HEK293T cells, Calcium imaging | [1][2] |
| 1391 nM (1.391 µM) | Human Red Blood Cells, Automated Patch Clamp | [1][3] | |
| 600 nM (0.6 µM) | Mouse Piezo1 expressed in cells, Calcium assay | [4] | |
| 3.02 µM | Human Myometrium, Tissue relaxation assay | [5] | |
| Jedi-1 | Millimolar (mM) range | Human Red Blood Cells, Parasite invasion assay | [6] |
| Jedi-2 | 158 µM | Not specified, Calcium influx assay | [7] |
| 200 µM | mPiezo1-transfected cells, Calcium influx assay | [8] |
Mechanism of Action and Binding Sites
This compound and the Jedi compounds activate Piezo1 through distinct mechanisms, targeting different regions of the channel.
-
This compound: This hydrophobic molecule is proposed to act as a "molecular wedge".[9] It inserts into a hydrophobic pocket near the channel's pore, stabilizing the open conformation and thereby lowering the mechanical force required for activation.[10] Evidence suggests this compound can access its binding site from the intracellular side of the membrane.[10]
-
Jedi-1 and Jedi-2: These hydrophilic compounds are believed to act on the extracellular side of the Piezo1 channel.[11][12] They interact with the peripheral blade-like structures, which are crucial for mechanotransduction, to allosterically gate the channel.[11] Electrophysiological studies indicate that Jedi-1 and Jedi-2 can potentiate mechanically activated currents with a rapid onset and reversibility, distinguishing their kinetics from this compound.[11][13]
Signaling Pathways and Experimental Workflows
The activation of Piezo1 by these compounds initiates a cascade of downstream signaling events, primarily driven by the influx of calcium ions. The following diagrams, generated using the DOT language, illustrate the Piezo1 signaling pathway and a typical experimental workflow for comparing these activators.
Detailed Experimental Protocols
Intracellular Calcium Influx Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the application of Piezo1 activators using a fluorescent calcium indicator.
Materials:
-
Piezo1-expressing cells (e.g., HEK293T cells transiently or stably expressing Piezo1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
This compound, Jedi-1, and Jedi-2 stock solutions (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed Piezo1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound, Jedi-1, and Jedi-2 in HBSS. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Measurement:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the different concentrations of the activators to the wells.
-
Immediately begin recording the fluorescence intensity over time. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at the two excitation wavelengths for Fura-2.
-
Normalize the data to the baseline fluorescence (F0) to get ΔF/F0.
-
Plot the normalized response against the logarithm of the activator concentration to generate dose-response curves.
-
Fit the curves using a sigmoidal dose-response equation to determine the EC50 value for each compound.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through Piezo1 channels in response to chemical activators.
Materials:
-
Piezo1-expressing cells cultured on glass coverslips
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal (pipette) solution (e.g., in mM: 110 KF, 10 KCl, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with KOH)[3]
-
External (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH)[3]
-
This compound, Jedi-1, and Jedi-2 stock solutions (in DMSO)
-
Perfusion system for solution exchange
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent Piezo1-expressing cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Gigaseal Formation: Under visual control, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV or -80 mV.
-
Record a stable baseline current.
-
Apply different concentrations of this compound, Jedi-1, or Jedi-2 to the cell via the perfusion system.
-
Record the inward currents elicited by the activators. To determine the current-voltage (I-V) relationship, voltage ramps (e.g., from -100 mV to +100 mV) can be applied.[3]
-
-
Data Analysis:
-
Measure the peak current amplitude at each activator concentration.
-
Plot the current amplitude against the activator concentration to generate dose-response curves.
-
Fit the curves to determine the EC50 for each compound.
-
Analyze the activation and inactivation kinetics of the currents elicited by each activator.
-
Conclusion
This compound, Jedi-1, and Jedi-2 are valuable tools for studying the function and regulation of the Piezo1 channel. This compound and its more potent analogue Yoda-2 are characterized by a "molecular wedge" mechanism and generally exhibit higher potency. Jedi-1 and Jedi-2 act via the extracellular domain with potentially faster kinetics. The choice of activator will depend on the specific experimental goals, such as the desired potency, activation kinetics, and mode of application. The provided protocols offer a starting point for the quantitative comparison of these compounds and the elucidation of their effects on Piezo1-mediated cellular responses.
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. Piezo Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. KC159 | PIEZO1 activator, Yoda1 analogue | Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. interciencia.net [interciencia.net]
- 11. researchgate.net [researchgate.net]
- 12. ijbs.com [ijbs.com]
- 13. researchgate.net [researchgate.net]
Yoda1: A Selective Agonist for Piezo1 over Piezo2
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical tools is paramount for designing precise experiments and developing targeted therapeutics. This guide provides a comprehensive comparison of the effects of Yoda1 on the mechanosensitive ion channels Piezo1 and Piezo2, supported by experimental data.
Yoda1 is a small molecule agonist that has been instrumental in elucidating the physiological roles of Piezo1. Experimental evidence robustly demonstrates that Yoda1 is highly selective for Piezo1 and does not activate its homolog, Piezo2. This selectivity makes Yoda1 an invaluable tool for distinguishing the specific functions of Piezo1 in various cellular processes.
Quantitative Comparison of Yoda1 Activity on Piezo1 vs. Piezo2
Experimental data from multiple studies consistently show that Yoda1 activates Piezo1 in a concentration-dependent manner, while having no discernible effect on Piezo2. This selectivity has been demonstrated using key techniques such as calcium imaging and electrophysiology.
| Parameter | Piezo1 | Piezo2 | Reference |
| EC50 (Electrophysiology) | 1391 nM | No response | [1][2] |
| EC50 (Calcium Imaging) | ~10-30 µM (apparent) | No response | [2] |
| Qualitative Effect | Activation | No effect | [2][3][4][5] |
Note: The apparent EC50 for Piezo1 in calcium imaging assays can be influenced by factors such as compound solubility and cell type.[2]
Experimental Evidence for Selectivity
Calcium Imaging
A foundational study by Syeda et al. (2015) utilized a cell-based fluorescence assay to screen for compounds that activate Piezo channels. Concentration-response experiments showed that Yoda1 induced robust calcium (Ca²⁺) responses in HEK293T cells transfected with either human or mouse Piezo1.[2] In stark contrast, no significant Ca²⁺ influx was observed in cells transfected with Piezo2, even at high concentrations of Yoda1.[2] This clearly indicates the selectivity of Yoda1 for Piezo1.
Electrophysiology
Patch-clamp electrophysiology provides a direct measure of ion channel activity. Whole-cell recordings have shown that while Yoda1 does not directly gate Piezo1 open in the absence of mechanical stimuli, it significantly slows the inactivation kinetics of mechanically-activated Piezo1 currents.[2] This modulatory effect was not observed in cells expressing Piezo2, further confirming the selectivity of Yoda1.[2]
Experimental Protocols
Calcium Imaging Protocol
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are plated on poly-D-lysine coated coverslips and transiently transfected with plasmids encoding either human/mouse Piezo1 or mouse Piezo2.
-
Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in assay buffer for approximately 60 minutes at room temperature.
-
Assay Performance: After washing to remove excess dye, baseline fluorescence is recorded. Yoda1 is then added at various concentrations, and the change in fluorescence intensity, indicative of intracellular calcium levels, is monitored using a fluorescence imaging plate reader.
-
Data Analysis: The change in fluorescence is plotted against the Yoda1 concentration to generate a dose-response curve and determine the apparent EC50 value.
Electrophysiology (Whole-Cell Patch Clamp) Protocol
-
Cell Preparation: HEK293T cells transfected with either Piezo1 or Piezo2 are used for recordings.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution typically contains (in mM): 133 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 D-glucose, adjusted to pH 7.3. The intracellular solution contains (in mM): 133 CsCl, 1 CaCl₂, 5 EGTA, 10 HEPES, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.3.
-
Mechanical Stimulation: A fire-polished glass pipette is used to apply mechanical stimuli to the cell membrane.
-
Yoda1 Application: Yoda1 is applied to the cells via the perfusion system.
-
Data Acquisition and Analysis: Mechanically activated currents are recorded in the absence and presence of Yoda1. The inactivation kinetics of the currents are analyzed to determine the effect of Yoda1.
Signaling Pathways and Experimental Workflow
The activation of Piezo1 by Yoda1 leads to a cascade of downstream signaling events, primarily initiated by calcium influx. In contrast, the lack of Piezo2 activation by Yoda1 means these pathways are not initiated through this mechanism.
Caption: Workflow of experiments to determine Yoda1 selectivity.
Caption: Piezo1 signaling pathway activated by Yoda1.
Conclusion
The available experimental data unequivocally demonstrates that Yoda1 is a selective agonist for Piezo1 over Piezo2. This high degree of selectivity makes Yoda1 an essential pharmacological tool for isolating and studying the specific contributions of Piezo1 to mechanotransduction in a wide range of physiological and pathological contexts. Researchers can confidently use Yoda1 to probe Piezo1 function, knowing that the observed effects are unlikely to be confounded by off-target activation of Piezo2.
References
- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanosensitive Piezo1 and Piezo2 ion channels in craniofacial development and dentistry: Recent advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Yoda1-induced phosphorylation of Akt and ERK1/2 does not require Piezo1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Dooku-1: A Comparative Guide to its Antagonistic Activity on the Piezo1 Agonist Yoda-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dooku-1, a known antagonist, against the activity of Yoda-1, a specific agonist of the mechanosensitive ion channel Piezo1. The following sections detail their interaction, present quantitative data from key experiments, outline experimental methodologies, and visualize the associated signaling pathways and workflows.
Introduction to this compound and Dooku-1
This compound is a small molecule that has been identified as a specific and potent agonist of the Piezo1 channel, a critical mechanosensor in various physiological processes.[1][2][3] Its activation by this compound allows for the study of Piezo1's role in cells and tissues. Dooku-1, an analogue of this compound, has been developed as a reversible antagonist to this compound's effects.[4][5] By modifying the pyrazine (B50134) ring of this compound, Dooku-1 was created to lack agonist activity in most cell types and instead inhibit the actions of this compound.[5][6][7] This agonist-antagonist pairing provides a valuable pharmacological toolset for investigating Piezo1-mediated signaling.
Comparative Analysis of Dooku-1's Antagonistic Activity
Dooku-1 has been shown to effectively inhibit this compound-induced Piezo1 activity in a concentration-dependent manner. The primary mechanism of this antagonism is believed to be competitive, with Dooku-1 interacting with the this compound binding site on the Piezo1 channel.[6][7]
Quantitative Data Summary
The inhibitory potency of Dooku-1 on this compound-induced calcium influx has been quantified in several cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Agonist Concentration | Dooku-1 IC50 | Reference |
| HEK293 cells (overexpressing Piezo1) | 2 µM this compound | 1.3 µM | [4][5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 2 µM this compound | 1.5 µM | [4][5] |
| Human Red Blood Cells (RBCs) | Not specified | ~90.7 µM | [6][7] |
It is noteworthy that in human red blood cells, Dooku-1 has been observed to exhibit some agonist properties at higher concentrations, a factor to consider in experimental design.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonistic relationship between Dooku-1 and this compound.
Intracellular Calcium Imaging Assay
This assay is a common method to measure Piezo1 channel activation, as its opening leads to an influx of calcium ions into the cell.
Objective: To determine the inhibitory effect of Dooku-1 on this compound-induced intracellular calcium increase.
Materials:
-
HEK293 cells or HUVECs
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Dooku-1
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate HEK293 cells or HUVECs in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture until they reach the desired confluency.
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator in a physiological buffer (e.g., HBSS) according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Wash: Gently wash the cells with the buffer to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells before adding any compounds.
-
Dooku-1 Incubation: Add varying concentrations of Dooku-1 to the cells and incubate for a specific period.
-
This compound Stimulation: While continuously recording the fluorescence, add a fixed concentration of this compound to stimulate Piezo1 activation and subsequent calcium influx.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. The inhibitory effect of Dooku-1 is calculated by comparing the this compound-induced calcium response in the presence and absence of Dooku-1. The IC50 value can be determined by fitting the concentration-response data to a suitable pharmacological model.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel.
Objective: To directly measure the effect of Dooku-1 on this compound-activated Piezo1 currents.
Materials:
-
Cells expressing Piezo1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
This compound
-
Dooku-1
Procedure:
-
Cell Preparation: Prepare cells expressing Piezo1 for electrophysiological recording.
-
Pipette Fabrication: Pull glass micropipettes to a suitable resistance.
-
Giga-seal Formation: Under microscopic guidance, bring a micropipette filled with intracellular solution into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane within the pipette, establishing a whole-cell recording configuration.
-
Current Recording: Clamp the cell at a specific holding potential and record the baseline membrane current.
-
Compound Application: Perfuse the cell with a solution containing this compound to activate Piezo1 channels and record the resulting inward current.
-
Antagonist Application: Co-apply Dooku-1 with this compound or pre-incubate with Dooku-1 before this compound application to observe the inhibition of the this compound-induced current.
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition by Dooku-1. This can be quantified by measuring the reduction in the peak current amplitude in the presence of the antagonist.
Visualizations
Signaling Pathway of this compound and Dooku-1 on Piezo1
Caption: this compound activates the Piezo1 channel, leading to calcium influx and cellular responses, while Dooku-1 inhibits this activation.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for assessing Dooku-1's antagonism of this compound using a calcium imaging assay.
References
- 1. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Yoda1 analogue (Dooku1) which antagonizes Yoda1-evoked activation of Piezo1 and aortic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dual action of Dooku1 on PIEZO1 channel in human red blood cells [frontiersin.org]
- 7. Dual action of Dooku1 on PIEZO1 channel in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piezo1 Activators: Yoda-1 vs. Yoda-2
For researchers, scientists, and drug development professionals, the selective activation of the mechanosensitive ion channel Piezo1 is of growing interest for investigating its role in various physiological processes and as a potential therapeutic target. Two key chemical activators, Yoda-1 and its analogue Yoda-2, have emerged as invaluable tools in this field. This guide provides an objective comparison of their potency and efficacy, supported by experimental data, to aid in the selection of the appropriate compound for specific research needs.
Executive Summary
Yoda-2 demonstrates significantly higher potency and, in several experimental contexts, greater efficacy in activating Piezo1 channels compared to its predecessor, this compound. This enhanced activity is primarily attributed to a structural modification, specifically the substitution of a pyrazine (B50134) group in this compound with a 4-benzoic acid group in Yoda-2. The improved physicochemical properties of Yoda-2, including better aqueous solubility, also contribute to its more reliable performance in physiological assays.
Data Presentation: Potency and Efficacy Comparison
The following table summarizes the key quantitative data comparing the potency (EC50 values) and efficacy of this compound and Yoda-2 in activating Piezo1 channels, as determined by various experimental methodologies.
| Parameter | This compound | Yoda-2 | Cell Type/System | Experimental Method | Reference |
| EC50 (nM) | 1391 | 305 | Human Red Blood Cells | Automated Patch Clamp | [1] |
| EC50 (nM) | ~600 | 150 | Mouse Piezo1 (overexpressed) | Calcium Assay | [2] |
| EC50 (µM) | 26.6 | Not Reported | Human Piezo1 | Not Specified | [3] |
| EC50 (µM) | 17.1 | Not Reported | Mouse Piezo1 | Not Specified | [3] |
| Efficacy | Lower | Higher | Human Red Blood Cells | Automated Patch Clamp | [1] |
Mechanism of Action and Signaling Pathway
Both this compound and Yoda-2 act as positive allosteric modulators of the Piezo1 channel. They bind to a site on the channel distinct from the pore, lowering the mechanical threshold for activation and stabilizing the open conformation of the channel. Activation of Piezo1 by these compounds leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events that can vary depending on the cell type.
Experimental Protocols
The potency and efficacy of this compound and Yoda-2 are typically assessed using two main experimental techniques: whole-cell patch clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the Piezo1 channels in the cell membrane in response to the application of Yoda compounds.
Methodology:
-
Cell Preparation: Cells expressing Piezo1 channels are cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of a few micrometers is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Compound Application: A baseline recording of ion channel activity is established. This compound or Yoda-2 is then perfused into the extracellular solution at varying concentrations.
-
Data Acquisition: The resulting changes in ion current are recorded and analyzed to determine the dose-response relationship and calculate the EC50 value.
Intracellular Calcium Imaging
This method visualizes the increase in intracellular calcium concentration that occurs upon Piezo1 activation.
Methodology:
-
Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye.
-
Baseline Measurement: The basal fluorescence of the cells is measured using a fluorescence microscope.
-
Compound Application: this compound or Yoda-2 is added to the extracellular medium.
-
Fluorescence Measurement: The change in fluorescence intensity is recorded over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The magnitude of the fluorescence change is quantified to determine the extent of Piezo1 activation.
Conclusion and Recommendations
The available experimental data consistently demonstrate that Yoda-2 is a more potent activator of Piezo1 than this compound.[1][2] Its improved potency and better physicochemical properties make it a more reliable and effective tool for studying Piezo1 function. For researchers seeking to elicit robust Piezo1 activation at lower concentrations, Yoda-2 is the recommended choice. However, this compound may still be a viable option for certain applications, and its historical use provides a wealth of comparative data in the literature. The selection between this compound and Yoda-2 should be guided by the specific requirements of the experiment, including the desired concentration range and the sensitivity of the cell system being investigated.
References
- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piezo Channels: Awesome Mechanosensitive Structures in Cellular Mechanotransduction and Their Role in Bone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Negative Controls for Yoda-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
Yoda-1 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1.[1] Its use has become widespread in studying the physiological and pathological roles of Piezo1. However, robust experimental design requires appropriate negative controls to ensure that the observed effects are specifically mediated by Piezo1 activation and not due to off-target effects of this compound. This guide provides a comparative overview of established negative controls for experiments involving this compound, supported by experimental data and detailed protocols.
Comparison of Negative Control Strategies
To validate the specificity of this compound's action, several negative control strategies can be employed. These include the use of an inactive analog, pharmacological inhibitors of Piezo1, and genetic knockdown or knockout of the Piezo1 channel. The choice of the most suitable negative control will depend on the specific experimental system and the scientific question being addressed.
| Negative Control Strategy | Key Product/Method | Mechanism of Action | Advantages | Disadvantages |
| Inactive Analog | Dooku-1 | A structurally related analog of this compound that does not activate Piezo1 and acts as a competitive antagonist of this compound.[2][3] | High specificity for the this compound binding site; serves as a direct control for the chemical structure of this compound. | May not control for all potential off-target effects unrelated to the this compound binding site. Can exhibit weak agonist activity in some cell types.[3] |
| Pharmacological Inhibition | GsMTx4 | A peptide toxin from tarantula venom that inhibits Piezo1 by modifying the lipid bilayer and altering channel gating.[4][5] | Broadly effective inhibitor of Piezo1-mediated currents. | Can have off-target effects on other mechanosensitive channels.[4] Being a peptide, it may have different cell permeability and stability compared to small molecules. |
| Gadolinium (Gd³⁺) | A non-specific blocker of mechanosensitive ion channels, including Piezo1. | Readily available and widely used. | Lacks specificity and can inhibit other cation channels. | |
| Genetic Inactivation | Piezo1 Knockout (KO) / Knockdown (KD) | Complete removal or reduction of Piezo1 protein expression, respectively. | The most definitive method to confirm the involvement of Piezo1. | Can be technically challenging and time-consuming to generate stable knockout/knockdown cell lines or animal models. Potential for compensatory mechanisms to arise. |
Quantitative Data Summary
The following table summarizes key quantitative data for the different negative control strategies, providing a basis for experimental design.
| Parameter | Dooku-1 | GsMTx4 | Piezo1 Knockout |
| IC₅₀ for this compound Antagonism | 1.3 µM (in HEK293T cells overexpressing Piezo1)[2], 1.5 µM (in HUVECs)[2] | Not applicable (inhibits channel directly) | Not applicable |
| Working Concentration | 10 µM is commonly used to antagonize this compound-induced effects.[6] | 2.5 µM - 5 µM has been shown to inhibit this compound-induced Ca²⁺ influx.[5][7] | Not applicable |
| Observed Effect on this compound Response | Abolishes or significantly reduces this compound-induced Ca²⁺ influx and downstream signaling.[6] | Significantly inhibits this compound-induced Ca²⁺ influx.[5] | Completely abolishes this compound-induced Ca²⁺ response.[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in implementing these negative controls.
Calcium Imaging Assay: Comparing this compound and Dooku-1
This protocol describes how to measure intracellular calcium changes in response to this compound and to test the antagonistic effect of Dooku-1.
Materials:
-
Cells expressing Piezo1 (e.g., HEK293T overexpressing Piezo1, or a cell line with endogenous expression like HUVECs).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
Dooku-1 stock solution (in DMSO).
-
Physiological saline solution (e.g., HBSS).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading: Incubate cells with Fluo-4 AM (typically 1-5 µM) in physiological saline for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with physiological saline to remove excess dye.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal for at least 1-2 minutes.
-
Compound Addition:
-
This compound alone: Add this compound to the desired final concentration (e.g., 10 µM) and record the fluorescence change for 5-10 minutes.
-
Dooku-1 pre-incubation: Pre-incubate the cells with Dooku-1 (e.g., 10 µM) for 5-10 minutes before adding this compound. Record the fluorescence throughout.
-
Vehicle control: Add the same volume of DMSO used for the stock solutions as a negative control.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time (ΔF/F₀) to determine the intracellular calcium response.
Patch-Clamp Electrophysiology: Validating Piezo1 Inhibition
This protocol outlines the whole-cell patch-clamp technique to directly measure Piezo1 channel activity in response to this compound and its inhibition.
Materials:
-
Cells expressing Piezo1.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular and extracellular solutions.
-
This compound and a negative control (e.g., GsMTx4 or Dooku-1).
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Patching: Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline membrane currents.
-
This compound Application: Perfuse the cell with an extracellular solution containing this compound (e.g., 10 µM) and record the induced current.
-
Inhibitor Application:
-
Co-application or pre-application: Apply the negative control (e.g., 10 µM Dooku-1 or 5 µM GsMTx4) before or together with this compound and record the current.
-
-
Data Analysis: Analyze the current-voltage relationship and the amplitude of the this compound-induced currents in the presence and absence of the inhibitor.
Genetic Knockdown of Piezo1 using siRNA
This protocol describes how to use small interfering RNA (siRNA) to reduce Piezo1 expression and test the effect on this compound response.
Materials:
-
Cells suitable for transfection.
-
Piezo1-specific siRNA and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Cell culture medium.
-
Reagents for validating knockdown (e.g., for qPCR or Western blotting).
Procedure:
-
siRNA-lipid Complex Formation:
-
Dilute siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells seeded in culture plates.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction of Piezo1 mRNA (by qPCR) or protein (by Western blot) levels compared to the non-targeting control.
-
Functional Assay: Perform the desired functional assay (e.g., calcium imaging) with this compound stimulation on the Piezo1-knockdown cells and control cells to assess the impact of reduced Piezo1 expression on the this compound response.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating this compound specificity using negative controls.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dual action of Dooku1 on PIEZO1 channel in human red blood cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of mechano-sensitive Piezo1 channel in the differentiation of brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GsMTx4-blocked PIEZO1 channel promotes myogenic differentiation and alleviates myofiber damage in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanosensitive Piezo1 channel mediates heart mechano-chemo transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Species-Specific Effects of Yoda-1 on Human vs. Mouse Piezo1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Yoda-1, a synthetic agonist of the mechanosensitive ion channel Piezo1, on human and mouse orthologs. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid researchers in designing experiments and interpreting data related to Piezo1 activation.
Executive Summary
This compound is a valuable pharmacological tool for studying the physiological roles of Piezo1. However, emerging evidence indicates species-specific differences in its potency and effects on channel kinetics. This guide summarizes these differences, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform future research and drug development efforts. Notably, studies have shown that this compound exhibits a higher potency for mouse Piezo1 compared to human Piezo1 in some experimental systems.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative parameters of this compound's effects on human and mouse Piezo1 channels as reported in the literature. It is important to note that these values can vary depending on the experimental system (e.g., heterologous expression vs. endogenous expression) and conditions.
| Parameter | Human Piezo1 | Mouse Piezo1 | Experimental System | Reference |
| EC50 | 26.6 µM | 17.1 µM | HEK293T cells | [1] |
| EC50 | 1.391 µM | 0.6 µM | Human Red Blood Cells vs. Overexpressed in HEK cells | [2][3] |
| EC50 | 3.02 µM | - | Human Myometrium |
Table 1: Comparative Potency (EC50) of this compound on Human and Mouse Piezo1.
| Parameter | Observation in Mouse Piezo1 | Experimental System | Reference |
| Activation Kinetics | Sensitizes channel to mechanical pressure (leftward shift in pressure-response curve) | HEK293T cells (Patch-clamp) | [1] |
| Inactivation Kinetics | Slows the inactivation phase of transient currents | HEK293T cells (Patch-clamp) | [1] |
Mechanism of Action and Downstream Signaling
This compound is proposed to act as a "molecular wedge," binding to a site on the Piezo1 channel that is distinct from the mechanical force-sensing domains.[4] This binding is thought to stabilize the open conformation of the channel, thereby lowering the threshold for mechanical activation and promoting channel opening even in the absence of significant mechanical stimuli. The activation of Piezo1 by this compound leads to an influx of cations, primarily Ca2+, which then triggers a variety of downstream signaling pathways.
Caption: this compound activates the Piezo1 channel, leading to calcium influx and downstream cellular responses.
Experimental Protocols
Measurement of this compound Induced Calcium Influx
This protocol describes a common method for assessing the activation of Piezo1 channels by measuring changes in intracellular calcium concentration using a fluorescent indicator.
a. Cell Preparation:
-
Culture HEK293T cells and transiently transfect them with plasmids encoding either human or mouse Piezo1.
-
Plate the transfected cells onto glass-bottom dishes suitable for fluorescence microscopy.
b. Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the loading buffer for 30-60 minutes at room temperature in the dark.
-
Wash the cells with fresh saline solution to remove excess dye.
c. This compound Application and Data Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire baseline fluorescence readings for a few minutes.
-
Apply this compound at various concentrations to the cells.
-
Continuously record the fluorescence intensity over time.
d. Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline (ΔF/F0).
-
Plot the peak ΔF/F0 against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Caption: Experimental workflow for measuring this compound induced calcium influx in cells expressing Piezo1.
Electrophysiological Recording of this compound Effects
Patch-clamp electrophysiology is a powerful technique to directly measure the ion channel activity of Piezo1 in response to this compound.
a. Cell Preparation:
-
Use HEK293T cells transiently transfected with either human or mouse Piezo1.
-
Plate cells at a low density on coverslips to allow for easy patching.
b. Patch-Clamp Setup:
-
Prepare an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4) and an internal solution for the patch pipette (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).
-
Pull glass pipettes to a resistance of 2-5 MΩ.
c. Recording Protocol:
-
Obtain a high-resistance seal (>1 GΩ) on a single cell to establish the cell-attached or whole-cell configuration.
-
Apply voltage ramps or steps to measure baseline channel activity.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record changes in current in response to this compound and/or mechanical stimuli (e.g., pressure pulses applied through the patch pipette).
d. Data Analysis:
-
Measure the amplitude of the this compound-induced current.
-
Analyze the activation and inactivation kinetics of the currents. For example, fit the decay of the current with an exponential function to determine the inactivation time constant (τ).
-
For mechanically activated currents in the presence of this compound, construct a pressure-response curve to determine the half-maximal activation pressure (P50).
Comparative Analysis of this compound Effects: Human vs. Mouse Piezo1
The available data suggests that this compound is a more potent activator of mouse Piezo1 than human Piezo1 in heterologous expression systems. The molecular basis for this difference is not yet fully elucidated but may be due to subtle differences in the amino acid sequence within the this compound binding pocket or allosteric regulatory domains between the two species.
Caption: A logical diagram summarizing the key differences in the effects of this compound on human and mouse Piezo1.
Conclusion and Future Directions
While this compound is an indispensable tool for activating both human and mouse Piezo1, researchers should be aware of the potential for species-specific differences in its potency and effects on channel kinetics. The data compiled in this guide highlights a generally higher potency of this compound for mouse Piezo1. Further research is warranted to fully characterize the kinetics of human Piezo1 in response to this compound and to elucidate the structural basis for the observed species-specific differences. Such studies will be crucial for the translation of findings from mouse models to human physiology and for the development of novel Piezo1-targeting therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Yoda-1: A Comparative Guide to Chemical Activators of Piezo1
For researchers in mechanobiology, pharmacology, and drug discovery, the chemical activation of the Piezo1 ion channel is a critical tool. While Yoda-1 has been the most prominent agonist, a growing number of alternatives offer distinct advantages in potency, solubility, and mechanism of action. This guide provides a comprehensive comparison of key Piezo1 chemical activators, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most suitable compound for your research needs.
The mechanosensitive ion channel Piezo1 is a key player in a multitude of physiological processes, from vascular development to red blood cell volume regulation and immune responses.[1][2][3][4] Its ability to convert mechanical stimuli into electrochemical signals makes it a compelling therapeutic target.[3] The discovery of this compound as the first specific chemical activator of Piezo1 revolutionized the field, enabling researchers to study the channel's function without the need for physical stimulation.[5][6][7] However, the landscape of Piezo1 agonists has since expanded, offering new avenues for investigation. This guide focuses on the prominent alternatives to this compound: Jedi1, Jedi2, and the more recent this compound analog, Yoda2 (also known as KC289).
Performance Comparison of Piezo1 Activators
The selection of a chemical activator for Piezo1 often depends on the specific experimental requirements, such as the desired potency, activation kinetics, and specificity. The following table summarizes the key quantitative data for this compound and its alternatives.
| Compound | Chemical Class | EC50 / MEC50 | Specificity | Mechanism of Action | Key Characteristics |
| This compound | Thiazole derivative | ~600 nM - 26.6 µM (Varies by assay and cell type)[8][9] | Selective for Piezo1 over Piezo2[8] | Acts as a molecular wedge, lowering the mechanical threshold for activation[3][10] | Well-characterized; may have limitations in potency and aqueous solubility[8][11] |
| Jedi1 | Furan derivative | Millimolar range | Specific for Piezo1 over Piezo2[12] | Activates Piezo1 through extracellular regions of the peripheral blade-like domain, distinct from the this compound binding site[12][13][14] | Structurally distinct from this compound; potentiates mechanically activated currents with rapid onset and reversibility[12] |
| Jedi2 | Furan derivative | Kd of ~2770 µM for mouse Piezo1[15][16] | Specific for Piezo1 over Piezo2[15][17][18] | Activates Piezo1 through the extracellular side, independent of intracellular mediators[12] | Evokes Piezo1-mediated Ca2+ influx; elicits dose-dependent responses in Piezo1-transfected cells[15][17][18] |
| Yoda2 (KC289) | This compound analog (4-benzoic acid modification) | ~150 nM[8][14] | Selective for Piezo1 over other membrane proteins[8] | Similar to this compound, acting as an agonist[8] | Improved potency, reliability, and physicochemical properties compared to this compound[8] |
| Yaddle1 | This compound analog | MEC50 of 0.4 µM[14] | Specific for Piezo1[14] | Agonist activity[14] | A potent, new-generation Piezo1 agonist[14] |
| Piezo1 agonist 12a | Small molecule | EC50 of 2.21 µM[14] | Not specified | Agonist activity[14] | Reported to be 20-fold more potent than Yoda1[14] |
| MCB-22-174 | Small molecule | EC50 of 6.28 µM[14] | Not specified | Agonist activity[14] | Effectively activates Piezo1 and initiates Ca2+ influx[14] |
Signaling Pathways and Experimental Workflows
The activation of Piezo1 by these chemical agonists initiates a cascade of downstream signaling events, primarily driven by the influx of calcium ions. This influx can trigger a variety of cellular responses, including the activation of other ion channels and signaling pathways like MAPK/ERK.
Caption: Piezo1 signaling cascade initiated by chemical activators.
A common method to assess the activity of these compounds is through intracellular calcium imaging. The following diagram outlines a typical experimental workflow for such an assay.
Caption: A typical workflow for evaluating Piezo1 activators using calcium imaging.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, adhering to standardized experimental protocols is crucial. Below are methodologies for key experiments used to characterize Piezo1 activators.
Intracellular Calcium Imaging using a Fluorescent Plate Reader (FLIPR)
This high-throughput method is ideal for screening and determining the dose-response of Piezo1 activators.[5][6]
1. Cell Preparation:
- Seed HEK293T cells transiently or stably expressing the Piezo1 channel of interest into 384-well black-walled, clear-bottom plates.
- Culture cells overnight to allow for adherence and expression.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- Remove the culture medium from the wells and add the dye-loading buffer.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
3. Compound Preparation:
- Prepare a stock solution of the Piezo1 activator (e.g., this compound, Jedi1, Jedi2, Yoda2) in a suitable solvent like DMSO.
- Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.
4. FLIPR Assay:
- Place the cell plate into the FLIPR instrument.
- Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
- The instrument will then automatically add the compound dilutions to the wells.
- Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the calcium influx.
5. Data Analysis:
- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- Plot the ΔF against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Patch-Clamp Electrophysiology
This technique provides direct measurement of ion channel activity and is considered the gold standard for characterizing the biophysical properties of ion channels.[5][6]
1. Cell Preparation:
- Grow cells expressing Piezo1 on glass coverslips suitable for microscopy and electrophysiology.
2. Pipette and Solutions:
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
- Fill the pipette with an internal solution (e.g., containing KCl, MgCl2, HEPES, and EGTA).
- The external bath solution should contain a physiological salt solution (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).
- The Piezo1 activator is added to the external bath solution at the desired concentration.
3. Recording Configuration:
- Obtain a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane to establish the cell-attached or whole-cell configuration.
- In the whole-cell configuration, the membrane patch under the pipette is ruptured to allow electrical access to the entire cell.
4. Data Acquisition:
- Apply voltage steps or ramps to the cell and record the resulting currents using an amplifier and data acquisition software.
- To study the effect of the chemical activator, first record baseline currents and then perfuse the cell with the solution containing the activator.
5. Data Analysis:
- Measure the amplitude of the currents elicited by the Piezo1 activator.
- Analyze the current-voltage (I-V) relationship to determine the reversal potential and conductance of the channel.
- For dose-response experiments, apply increasing concentrations of the activator and measure the corresponding current amplitudes to calculate the EC50.
Conclusion
The availability of a diverse toolkit of Piezo1 chemical activators beyond this compound provides researchers with greater flexibility and precision in their investigations. Jedi1 and Jedi2 offer a distinct mechanism of action, while Yoda2 presents an option with enhanced potency and solubility. The selection of the appropriate activator will depend on the specific experimental goals and systems being studied. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions to advance our understanding of Piezo1's role in health and disease.
References
- 1. Frontiers | Tubeimoside I Antagonizes Yoda1-Evoked Piezo1 Channel Activation [frontiersin.org]
- 2. PIEZO1 - Wikipedia [en.wikipedia.org]
- 3. Mechanotransductive Receptor Piezo1 as a Promising Target in the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubeimoside I Antagonizes Yoda1-Evoked Piezo1 Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 7. Piezo1 Ion Channels: An alternative to force | eLife [elifesciences.org]
- 8. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piezo Channel (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Jedi1 | Piezo1 activator | Probechem Biochemicals [probechem.com]
- 14. Piezo Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Jedi2 - MedChem Express [bioscience.co.uk]
- 17. Jedi2 | Piezo Channels | Tocris Bioscience [tocris.com]
- 18. rndsystems.com [rndsystems.com]
Comparative Analysis of Yoda-1 Analogues and Their Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Yoda-1 and its analogues as Piezo1 channel activators. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and application in research.
This compound, a small-molecule agonist, has been instrumental in studying the mechanosensitive Piezo1 ion channel, a key player in various physiological processes.[1] However, limitations such as low potency and aqueous solubility have driven the development of this compound analogues with improved properties.[1] This guide offers a comparative analysis of these analogues, focusing on their bioactivity and the experimental methods used for their characterization.
Bioactivity Comparison of this compound and its Analogues
The bioactivity of this compound and its analogues is typically quantified by their half-maximal effective concentration (EC50) for Piezo1 activation or their half-maximal inhibitory concentration (IC50) for antagonists. The following table summarizes the reported bioactivity data for key this compound analogues.
| Compound | Action on Piezo1 | EC50 / IC50 | Cell Type | Assay Type | Reference |
| This compound | Agonist | ~10-50 µM | - | - | [1] |
| 1391 nM | Human Red Blood Cells | Automated Patch Clamp | [2][3] | ||
| 2.51 µM | Piezo1 T-REx cells | Intracellular Ca2+ | [4] | ||
| 0.23 µM | HUVECs | Intracellular Ca2+ | [4] | ||
| Yoda2 (KC289) | Agonist | 150 nM | mPiezo1 expressing cells | Calcium Assay | [5][6] |
| 305 nM | Human Red Blood Cells | Automated Patch Clamp | [2][3] | ||
| 1.14 µM | HUVEC cells | - | [6] | ||
| Dooku-1 | Antagonist | IC50: 1.3 µM | HEK 293 cells | Intracellular Ca2+ | [7][8] |
| IC50: 1.5 µM | HUVECs | Intracellular Ca2+ | [7][8] | ||
| Yaddle1 | Agonist | 0.40 µM | - | - | [5] |
| MCB-22-174 | Agonist | 6.28 µM | - | - | [5] |
| Piezo1 agonist 12a | Agonist | 2.21 µM | - | - | [5] |
Experimental Protocols
The bioactivity of this compound analogues is primarily assessed through two key experimental techniques: intracellular calcium imaging and patch-clamp electrophysiology.
Intracellular Calcium Assay
This method measures the influx of calcium ions (Ca2+) into cells upon Piezo1 activation.
-
Cell Preparation: Cells expressing Piezo1 (either endogenously or through transfection) are cultured on glass-bottom dishes.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1, which allows for the visualization of changes in intracellular calcium concentration.[9][10]
-
Compound Addition: A baseline fluorescence is established before the this compound analogue is added to the cells.
-
Data Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an influx of Ca2+ and activation of Piezo1.
-
Data Analysis: The change in fluorescence is quantified to determine the concentration-response relationship and calculate the EC50 value.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the Piezo1 channel in response to agonist application.
-
Cell Preparation: A single cell expressing Piezo1 is selected for recording.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").[11]
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.[11]
-
Voltage Clamp: The cell membrane potential is held constant ("clamped") at a specific voltage.[12]
-
Compound Application: The this compound analogue is applied to the cell via the perfusion system.
-
Current Measurement: The ionic current passing through the Piezo1 channels is recorded. An inward current of cations signifies channel opening.
-
Data Analysis: The magnitude of the current is measured at different compound concentrations to generate a dose-response curve and determine the EC50 value.[2][3]
Signaling Pathways and Experimental Workflow
The activation of the Piezo1 channel by this compound and its analogues initiates a cascade of intracellular events, primarily driven by the influx of calcium. This triggers various downstream signaling pathways that regulate a multitude of cellular processes.
Caption: Piezo1 signaling pathway activated by this compound analogues.
The experimental workflow for assessing the bioactivity of this compound analogues typically involves a screening process to identify active compounds, followed by more detailed characterization.
Caption: Experimental workflow for bioactivity assessment.
References
- 1. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 2. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Piezo Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. Yoda1 analogue (Dooku1) which antagonizes Yoda1-evoked activation of Piezo1 and aortic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. intracellular calcium assay [protocols.io]
- 10. bu.edu [bu.edu]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. sophion.com [sophion.com]
Reproducibility of Yoda-1 Induced Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effect across different biological systems is paramount. This guide provides a comparative analysis of the reproducibility of effects induced by Yoda-1, a selective Piezo1 channel agonist, across various cell lines. The data presented is synthesized from multiple studies to offer insights into the reliability and potential variability of this compound's actions.
This compound is a small molecule activator of the mechanosensitive ion channel Piezo1, which plays a crucial role in converting mechanical stimuli into electrochemical signals in a wide array of cell types.[1] Its use in research has burgeoned, offering a chemical tool to mimic mechanical stimulation and dissect the downstream signaling pathways. However, the cellular context, including the "nano environment" of the Piezo1 channel, can influence the concrete effects of this compound, leading to cell-type-specific responses.[1]
Comparative Analysis of this compound Effects Across Cell Lines
The following table summarizes the observed effects of this compound across different cell lines as reported in various studies. This comparative data highlights the concentrations used, the primary outcomes, and provides an indication of the reproducibility within the context of the specific research.
| Cell Line | Concentration Range | Primary Effect(s) | Downstream Signaling/Markers | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 25 µM | Increased intracellular Ca2+ influx, mimics laminar shear stress, anti-inflammatory effects, increased cytotoxicity of doxorubicin.[2][3] | Akt and ERK1/2 activation, increased ICAM-1 expression.[2][3] | [2][3] |
| Human Embryonic Kidney 293 (HEK293) - Piezo1 transfected | 0.5 - 40 µM | Concentration-dependent Ca2+ influx, bimodal regulation of Focal Adhesion Kinase (FAK) activity (low dose activation, high dose inhibition).[4] | Ca2+ influx, FAK phosphorylation.[4] | [4] |
| Red Blood Cells (RBCs) | 41 nM - 8 µM | Concentration-dependent cation currents, Ca2+ influx, Gardos channel activation leading to hyperpolarization.[1] | Ca2+ influx, membrane potential change.[1] | [1] |
| Human Bone Marrow Stem Cells (hBMSCs) | Not Specified | Promotes osteogenic differentiation. | Piezo1/RhoA/ROCK1/YAP1 signaling pathway, increased COL-I, ALP, Runx2, and OCN expression.[5] | [5] |
| Murine Frontal Cortex Neurons | Not Specified | Transiently enhances mean firing rate, increases frequency of calcium transients.[6][7] | Ca2+ influx.[6][7] | [6][7] |
| A431 Human Epidermoid Carcinoma Cells | 1.5 - 3 µM | Inhibition of EGF-stimulated macropinocytosis. | Ca2+ influx.[8] | [8] |
| Mouse Skeletal Muscle Satellite Cells | 0.5 - 10 µM | Promotes differentiation into myocytes and myotubes, causes cell elongation.[9] | Increased MyoG-positive myocytes.[9] | [9] |
| Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | Reduces FGF2 production. | Ca2+/CaMKII/ETS1 pathway.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are generalized protocols for key experiments involving this compound, based on published literature.
In Vitro this compound Treatment and Calcium Imaging
-
Cell Culture: Plate cells (e.g., HUVECs, HEK293) on glass-bottom dishes suitable for microscopy. Culture in appropriate media until they reach the desired confluency.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., Fluo-4 AM) in serum-free media or HBSS for a specified time (typically 30-60 minutes) at 37°C.
-
This compound Application: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in imaging buffer immediately before application.
-
Image Acquisition: Acquire baseline fluorescence images before adding this compound. Add the this compound solution and record the change in fluorescence intensity over time using a fluorescence microscope. The response is often rapid, occurring within seconds to minutes.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the intracellular calcium concentration changes.
Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in multi-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration and for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated Akt, ERK, FAK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for assessing its effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoda1-induced phosphorylation of Akt and ERK1/2 does not require Piezo1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using this compound to mimic laminar flow in vitro: A tool to simplify drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanosensor Piezo1 mediates bimodal patterns of intracellular calcium and FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Pharmacological Modulation of PIEZO1 Channels in Frontal Cortex Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Pharmacological Modulation of PIEZO1 Channels in Frontal Cortex Neuronal Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piezo1 activation using Yoda1 inhibits macropinocytosis in A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Time window” effect of Yoda1‐evoked Piezo1 channel activity during mouse skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal and Safe Handling of Yoda-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers
This document provides comprehensive guidance on the proper disposal and safe handling of Yoda-1, a selective activator of the Piezo1 mechanosensitive ion channel. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals working with this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for the preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈Cl₂N₄S₂ | [1][2][3] |
| Molecular Weight | 355.27 g/mol | [1][2] |
| CAS Number | 448947-81-7 | [2][4] |
| Appearance | White to beige crystalline solid/powder | [5] |
| Purity | ≥98% (HPLC) | |
| UV/Vis Maximum | λmax: 314 nm | [4][5] |
| Storage Temperature | -20°C or 2-8°C | [5] |
| Solubility | ||
| DMSO | ~2.5 - 18 mg/mL | [4][5][6] |
| DMF | ~5 mg/mL | [4][5] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [4][5] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. The following is a summary of its hazard statements and the necessary personal protective equipment (PPE) for safe handling.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[2]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter if working with powder or in a poorly ventilated area.[2]
-
Hand Protection: Wash hands thoroughly after handling.[2]
Procedural Guidance: Step-by-Step Disposal and Handling
The following protocols provide detailed methodologies for the safe handling, spill management, and disposal of this compound.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the standard workflow for preparing this compound solutions for experimental use. It is crucial to prepare aqueous solutions on the day of use, as they are not recommended for long-term storage.[3][5]
Spill Management Protocol
In the event of a this compound spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear Appropriate PPE: Before cleaning, don the full personal protective equipment as described above.[2]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Absorb the Spill:
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol.[2]
-
Dispose of Contaminated Materials: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed container for proper disposal according to Section 13 of the Safety Data Sheet.[2]
Waste Disposal Procedures
The disposal of this compound and its containers must be conducted in strict accordance with all prevailing country, federal, state, and local regulations.[2]
-
Unused Product: Unused this compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent materials from spills, should be collected in a designated, sealed hazardous waste container.
-
Container Disposal: Dispose of the original container and any contaminated packaging in accordance with local regulations.[2]
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal procedures for this category of chemical waste.
This compound Signaling Pathway
This compound functions as a selective agonist of the Piezo1 ion channel. Its binding to the channel induces a conformational change that leads to channel opening, even in the absence of mechanical force.[3] This allows for the influx of cations, primarily Ca²⁺, which then triggers various downstream cellular responses.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
